molecular formula C8H14OSi B1330154 Trivinylethoxysilane CAS No. 70693-56-0

Trivinylethoxysilane

Cat. No.: B1330154
CAS No.: 70693-56-0
M. Wt: 154.28 g/mol
InChI Key: FBGNFSBDYRZOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trivinylethoxysilane is a useful research compound. Its molecular formula is C8H14OSi and its molecular weight is 154.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(ethenyl)-ethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGNFSBDYRZOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072109
Record name Silane, triethenylethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70693-56-0
Record name Triethenylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70693-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethenylethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethenylethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, triethenylethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxyvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Trivinylethoxysilane CAS 70693-56-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trivinylethoxysilane (CAS 70693-56-0)

For Researchers, Scientists, and Development Professionals

Abstract

This compound (CAS 70693-56-0) is an organosilane compound featuring a central silicon atom bonded to three vinyl groups and one ethoxy group. This unique bifunctionality allows it to act as a versatile molecular bridge between inorganic materials and organic polymers. The ethoxy group can hydrolyze to form reactive silanols, which bond to inorganic substrates, while the vinyl groups can polymerize or co-polymerize with organic resins. This guide provides a comprehensive overview of its known physicochemical properties, safety information, and typical applications based on its chemical nature, supported by data on closely related vinylsilane compounds.

Chemical Identity and Structure

This compound is characterized by its distinct molecular structure, which is the foundation of its reactivity and utility.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name tris(ethenyl)-ethoxysilane [1]
CAS Number 70693-56-0 [1][2]
Molecular Formula C₈H₁₄OSi [1][2]
Molecular Weight 154.28 g/mol [1][2][3]
Canonical SMILES CCO--INVALID-LINK--(C=C)C=C [1]
InChI InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3 [1]

| InChIKey | FBGNFSBDYRZOSE-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for determining appropriate handling, storage, and application conditions.

Table 2: Physicochemical Data

Property Value Reference
Appearance Colorless, clear liquid [4]
Density 0.847 g/cm³ [2][3]
Boiling Point 146-147 °C [2][3]
Melting Point < 0 °C [2][3]
Flash Point 26 °C [2]
Vapor Pressure 10.5 mmHg at 25 °C [2]
Refractive Index 1.4372 [2]

| Water Solubility | Insoluble, reacts slowly with moisture |[2][3] |

Reactivity and Mechanism of Action

The utility of this compound stems from its dual reactivity. The ethoxy group provides a pathway for bonding to inorganic surfaces, while the vinyl groups allow for integration into organic polymer matrices.

  • Hydrolysis: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol (Si-OH) group and ethanol. This reaction is often the first step in the coupling process.

  • Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, or silica) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form siloxane (Si-O-Si) oligomers.

  • Polymerization: The three vinyl groups can participate in free-radical polymerization or be grafted onto existing polymer chains, creating a durable covalent link between the inorganic substrate and the organic resin.

Hydrolysis_Condensation cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation A This compound (R₃Si-OEt) H2O + H₂O A->H2O B Reactive Silanol (R₃Si-OH) H2O->B EtOH + EtOH B->EtOH C Reactive Silanol (R₃Si-OH) B->C Moves to next step E Covalent Bond Formation (R₃Si-O-Substrate) C->E D Inorganic Substrate with -OH groups D->E

Figure 2: Hydrolysis and condensation pathway of this compound.

Potential Applications

While specific application data for CAS 70693-56-0 is limited, based on the well-documented uses of analogous vinylsilanes like vinyltrimethoxysilane, its primary roles are as a coupling agent and crosslinker.[4][5]

  • Coupling Agent: It can dramatically improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices such as polyethylene, polypropylene, and acrylics.[4] This enhances the mechanical properties, such as tensile strength and impact resistance, of the final composite material.[5]

  • Adhesion Promoter: In coatings, adhesives, and sealants, it improves bonding to inorganic substrates like glass and metal, leading to enhanced durability and resistance to environmental factors.[4][5]

  • Crosslinking Agent: It is used in the preparation of moisture-curing polymers. The silane moiety can crosslink upon exposure to moisture, improving heat resistance and mechanical strength in applications like cable insulation and pipes.

  • Surface Modifier: It can be used to render surfaces hydrophobic (water-repellent).[5]

Coupling_Agent Mechanism as a Coupling Agent Inorganic Inorganic Substrate (e.g., Glass, Metal) Silane This compound (Molecular Bridge) Inorganic->Silane Hydrolysis & Condensation (Si-O-Substrate bond) Organic Organic Polymer Matrix (e.g., Polyethylene) Silane->Organic Polymerization (C-C bond)

Figure 3: Role of this compound as a molecular bridge.

Experimental Protocols

Representative Synthesis of a Vinylalkoxysilane

Objective: To synthesize a vinylalkoxysilane by reacting trichlorovinylsilane with an alcohol (ethanol in this case).

Materials:

  • Trichlorovinylsilane

  • Anhydrous Ethanol

  • A weak base for neutralization (e.g., sodium methoxide)[6]

  • Reaction flask with a stirrer, thermometer, and reflux condenser

Procedure:

  • Setup: Assemble the reaction flask in a fume hood, equipped for heating, stirring, and reflux. Control the condenser temperature to manage the release of HCl gas byproduct.[6]

  • Reaction: Charge the reaction flask with trichlorovinylsilane.

  • Addition: Slowly add anhydrous ethanol to the stirred trichlorovinylsilane. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which must be safely vented or neutralized.

  • Heating: After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.[7]

  • Neutralization: Cool the reaction mixture. Add a neutralizing agent, such as sodium methoxide, to quench the remaining HCl.[6]

  • Purification: Remove the resulting salt by filtration. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.[6]

Synthesis_Workflow start Start reactants 1. Combine Trichlorovinylsilane and Anhydrous Ethanol start->reactants reaction 2. Heat under Reflux (Produces HCl gas) reactants->reaction neutralize 3. Cool and Neutralize with a base reaction->neutralize filter 4. Filter to Remove Salt neutralize->filter distill 5. Purify by Vacuum Distillation filter->distill product Final Product: This compound distill->product

Figure 4: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a reactive and flammable chemical that requires careful handling.

Table 3: Hazard and Precautionary Information

Category Statement Reference
Risk Phrases R36/37/38: Irritating to eyes, respiratory system and skin. [2]
Safety Phrases S16: Keep away from sources of ignition. [2]
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [2]
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. [2]
Health Hazards May cause immediate or delayed severe eye irritation. [3]
May produce skin irritation or contact dermatitis. [3]

| | Inhalation may irritate the respiratory tract. |[3] |

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[2] A NIOSH-approved respirator may be required if exposure limits are exceeded.[3]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[8] Keep the container tightly closed. The material is sensitive to moisture.[2]

  • Fire Fighting: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

  • Skin: Flush with water, then wash with soap and water.[3]

  • Inhalation: Move the exposed individual to fresh air. Administer oxygen if needed and call a physician.[3]

  • Ingestion: If the person is conscious, give one full cup of water to dilute the material. Do not induce vomiting. Seek immediate medical attention.[3]

References

Trivinylethoxysilane molecular formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Formula and Structure

Trivinylethoxysilane is an organosilicon compound with the systematic IUPAC name tris(ethenyl)-ethoxysilane. Its molecular and structural details are fundamental to understanding its reactivity and applications.

  • Molecular Formula: C8H14OSi[1][2][3][4]

  • Molecular Weight: 154.28 g/mol [1][2][3][4]

  • CAS Number: 70693-56-0[1][2][3][4]

The structure consists of a central silicon atom bonded to three vinyl (-CH=CH2) groups and one ethoxy (-OCH2CH3) group. The vinyl groups provide sites for polymerization and other organic reactions, while the ethoxy group can be hydrolyzed to form a reactive silanol group.

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available physical and chemical properties based on supplier technical data sheets.

PropertyValueReference
Molecular Weight 154.28 g/mol [1][2][3][4]
Boiling Point 146 °C[1][4]
Melting Point <0°C[1][4]
Density 0.847 g/cm³[1][4]
Refractive Index 1.4372[1][4]
Flash Point 26 °C[1]
Hydrolytic Sensitivity Reacts slowly with moisture/water[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the surveyed literature. However, a general approach for the synthesis of vinylalkoxysilanes can be inferred from methods used for analogous compounds.

General Synthesis of Vinylalkoxysilanes (Illustrative, not specific to this compound):

A common industrial method for the synthesis of vinylalkoxysilanes is the direct reaction of a vinyl-substituted chlorosilane with an alcohol. For instance, the synthesis of a related compound, vinyltrimethoxysilane, involves the reaction of vinyltrichlorosilane with methanol.

This process typically involves the following steps:

  • Reaction: Vinyltrichlorosilane is reacted with an alcohol (in this case, ethanol would be the reactant for an ethoxy silane) in a suitable reactor. This is an exothermic reaction and requires careful temperature control.

  • Neutralization: The reaction produces hydrogen chloride (HCl) as a byproduct, which needs to be neutralized, often with a base such as sodium methoxide.

  • Purification: The final product is then purified by distillation to remove any unreacted starting materials, byproducts, and the neutralization salts.

It is crucial to note that this is a generalized pathway and the specific reaction conditions, such as temperature, pressure, catalysts, and purification methods, would need to be optimized for the synthesis of this compound.

Role as a Coupling Agent and Signaling Pathway

The primary application of organosilanes like this compound is as a coupling agent to improve the adhesion between inorganic substrates (like glass, metals, and silica) and organic polymers. The mechanism involves a dual-reaction pathway.

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_polymerization Polymer Matrix Interaction This compound This compound Silanol Intermediate Silanol Intermediate This compound->Silanol Intermediate + H2O - C2H5OH Covalent Bond Formation Covalent Bond Formation Silanol Intermediate->Covalent Bond Formation + Substrate-OH - H2O Inorganic Substrate Inorganic Substrate Inorganic Substrate->Covalent Bond Formation Crosslinked Composite Crosslinked Composite Covalent Bond Formation->Crosslinked Composite Vinyl Group Polymerization Organic Polymer Organic Polymer Organic Polymer->Crosslinked Composite

Caption: General reaction pathway of this compound as a coupling agent.

  • Hydrolysis: The ethoxy group of this compound reacts with water to form a reactive silanol intermediate (Si-OH) and ethanol as a byproduct.

  • Condensation: The silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate).

  • Organic Interaction: The three vinyl groups on the silicon atom are available to react and copolymerize with an organic polymer matrix, thus creating a strong and durable interface between the inorganic and organic phases.

Spectroscopic Data

As of the latest literature search, detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and Mass Spectrometry) specifically for this compound is not publicly available. Researchers requiring this information would need to perform their own analytical characterization. For reference, related vinylsilane compounds exhibit characteristic signals corresponding to the vinyl and alkoxy groups. For instance, in ¹H NMR, the vinyl protons typically appear in the range of 5.8-6.2 ppm, while the ethoxy group's methylene and methyl protons would be expected around 3.8 ppm and 1.2 ppm, respectively.

Conclusion

This compound is a promising organosilane coupling agent with a molecular structure that makes it suitable for applications requiring robust adhesion between dissimilar materials. While comprehensive experimental data is scarce, its fundamental properties and the well-understood chemistry of vinylalkoxysilanes provide a strong basis for its application in materials science research and development. Further investigation is warranted to fully characterize its properties and explore its potential in advanced applications, including in the development of novel drug delivery systems and biomedical devices where surface modification is critical.

References

Synthesis of Trivinylethoxysilane: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trivinylethoxysilane is a valuable organosilicon compound with a unique combination of a reactive ethoxy group and three vinyl functionalities. This structure makes it a significant monomer and crosslinking agent in the synthesis of specialized polymers and materials for research and development, including applications in drug delivery systems and advanced materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Grignard reaction pathway. Detailed experimental protocols, purification methods, and thorough characterization data are presented to aid researchers in the successful laboratory-scale synthesis of this versatile compound.

Introduction

Organosilanes are a class of silicon-based compounds that have found extensive use in a myriad of scientific and industrial applications. Their utility stems from the unique properties imparted by the silicon atom, which can be functionalized with a wide range of organic groups. This compound, in particular, is a trifunctional organosilane characterized by the presence of three vinyl groups and one ethoxy group attached to a central silicon atom. The vinyl groups offer sites for polymerization and other addition reactions, while the ethoxy group can undergo hydrolysis and condensation, allowing it to bond with inorganic substrates or form siloxane networks. These characteristics make this compound a valuable building block in materials science and for the development of novel drug delivery vehicles. This guide will focus on the practical synthesis of this compound for research purposes.

Synthetic Methodologies

The synthesis of this compound can be approached through several chemical pathways. The most common and reliable method for laboratory-scale synthesis is the Grignard reaction, which involves the reaction of a vinyl Grignard reagent with a suitable silicon precursor. An alternative, though less common, approach is the direct hydrosilylation of a divinyl-substituted silane. For the purposes of this guide, we will provide a detailed protocol for the Grignard-based synthesis.

Grignard Reaction Synthesis

The Grignard reaction is a robust method for forming carbon-silicon bonds. In the synthesis of this compound, vinylmagnesium bromide is reacted with triethoxychlorosilane.

Reaction Scheme:

3 CH₂=CHMgBr + ClSi(OCH₂CH₃)₃ → (CH₂=CH)₃Si(OCH₂CH₃) + 3 MgBrCl

This reaction proceeds via the nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic silicon atom of the triethoxychlorosilane, displacing the chloride.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the synthesis of this compound via the Grignard reaction.

Preparation of Vinylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

Procedure:

  • All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • Add a small portion of anhydrous THF to just cover the magnesium turnings.

  • Dissolve vinyl bromide in anhydrous THF in the dropping funnel.

  • Add a small amount of the vinyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Synthesis of this compound

Materials:

  • Freshly prepared vinylmagnesium bromide solution in THF

  • Triethoxychlorosilane

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve triethoxychlorosilane in anhydrous THF in a dropping funnel.

  • Add the triethoxychlorosilane solution dropwise to the stirred Grignard reagent at 0 °C. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will precipitate magnesium salts.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by fractional distillation under reduced pressure.

Procedure:

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Heat the crude product gently under vacuum.

  • Collect the fraction that distills at the boiling point of this compound. The boiling point is approximately 65-67 °C at 15 mmHg.[1]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following tables summarize the expected characterization data.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄OSi
Molecular Weight154.28 g/mol [1]
Boiling Point65-67 °C at 15 mmHg[1]
AppearanceColorless liquid

Table 2: Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ (ppm): 5.8-6.2 (m, 9H, vinyl protons), 3.8 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~136 (vinyl CH), ~133 (vinyl CH₂), ~58 (-OCH₂), ~18 (-CH₃)
FT-IR (neat)ν (cm⁻¹): ~3050 (C-H stretch, vinyl), ~2970 (C-H stretch, alkyl), ~1600 (C=C stretch, vinyl), ~1080 (Si-O-C stretch)
Mass Spec. (EI)m/z: 154 (M⁺), fragments corresponding to loss of vinyl and ethoxy groups

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_synthesis This compound Synthesis cluster_purification Purification A Mg Turnings + Vinyl Bromide in THF B Initiation with I₂ A->B C Reflux B->C D Vinylmagnesium Bromide C->D F Reaction at 0°C D->F E Triethoxychlorosilane in THF E->F G Quench with NH₄Cl (aq) F->G H Workup & Extraction G->H I Crude Product H->I J Fractional Distillation I->J K Pure this compound J->K Grignard_Mechanism Grignard 3 CH₂=CH-MgBr Transition Nucleophilic Attack Grignard->Transition Nucleophile Silane Cl-Si(OEt)₃ Silane->Transition Electrophile Product (CH₂=CH)₃Si(OEt) Transition->Product Product Formation Byproduct 3 MgBrCl Transition->Byproduct Salt Formation

References

Trivinylethoxysilane: A Technical Guide to Chemical Compatibility and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for trivinylethoxysilane (CAS No. 70693-56-0) is limited in publicly available literature. This guide provides an in-depth overview of its expected chemical compatibility and reactivity based on the well-established chemistry of vinylsilanes and ethoxysilanes. All protocols and compatibility data should be treated as general guidelines and require empirical validation for specific applications.

Introduction

This compound, with the IUPAC name tris(ethenyl)-ethoxysilane and the chemical formula C8H14OSi, is a unique organosilane compound featuring three reactive vinyl groups and a hydrolyzable ethoxy group. This trifunctional structure suggests its potential as a versatile crosslinking agent, adhesion promoter, and surface modifier in the synthesis of advanced polymers and composite materials. Understanding its chemical compatibility and reactivity is paramount for its effective and safe utilization in research and development.

Chemical Compatibility

General Compatibility Guidelines:

  • Organic Solvents: Generally soluble in common non-polar and polar aprotic organic solvents such as hydrocarbons (hexane, toluene), ethers (diethyl ether, THF), and chlorinated hydrocarbons (dichloromethane, chloroform).[1] Compatibility with polar protic solvents like alcohols is possible, but these can participate in hydrolysis, especially in the presence of water and a catalyst.

  • Water: Insoluble in neutral water, but will slowly hydrolyze at the interface.[1] The presence of acids or bases will catalyze this reaction.

  • Acids: Reactive with strong acids, which can catalyze both the hydrolysis of the ethoxy group and potentially promote polymerization of the vinyl groups.[2]

  • Bases: Reactive with strong bases, which also catalyze the hydrolysis of the ethoxy group.[2]

  • Oxidizing Agents: The vinyl groups are susceptible to oxidation by strong oxidizing agents. Such contact should be avoided.[3][4]

  • Plastics and Elastomers: Compatibility with plastics and elastomers will vary greatly depending on the polymer. Testing is required to determine suitability. As a reactive monomer, it is intended to be incorporated into polymer systems.

Inferred Chemical Compatibility Data:

The following table provides an estimated compatibility profile. It is crucial to perform independent testing before any application.

Chemical ClassRepresentative ChemicalsInferred CompatibilityNotes
Alcohols Methanol, Ethanol, IsopropanolLimited (Reactive)Can undergo transesterification or hydrolysis, especially with catalysts.
Aliphatic Hydrocarbons Hexane, HeptaneGoodGenerally compatible as solvents.
Aromatic Hydrocarbons Toluene, XyleneGoodGenerally compatible as solvents.
Ketones Acetone, Methyl Ethyl KetoneGoodGenerally compatible, but reactivity with enolates is possible under basic conditions.
Esters Ethyl AcetateGoodGenerally compatible under neutral conditions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)GoodGenerally compatible as solvents.
Halogenated Solvents Dichloromethane, ChloroformGoodGenerally compatible.
Acids, Strong (non-oxidizing) Hydrochloric Acid, Sulfuric AcidNot RecommendedCatalyzes rapid hydrolysis and potential polymerization.[2]
Bases, Strong Sodium Hydroxide, Potassium HydroxideNot RecommendedCatalyzes rapid hydrolysis.[2]
Oxidizing Agents Peroxides, PermanganatesNot RecommendedVinyl groups are susceptible to oxidation.[3][4]
Water Deionized WaterLimited (Reactive)Slow hydrolysis occurs; catalyzed by acid or base.[1]

Reactivity

The reactivity of this compound is dominated by two key functionalities: the ethoxy group attached to the silicon atom and the three vinyl groups.

Hydrolysis and Condensation of the Ethoxy Group

The silicon-ethoxy bond is susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by either acids or bases.[5][6][7] This process is the foundational step for the use of alkoxysilanes as coupling agents and in sol-gel processes.

The hydrolysis reaction proceeds by the substitution of the ethoxy group (-OEt) with a hydroxyl group (-OH) to form a silanol, with ethanol as a byproduct.[5]

Reaction: Si-OCH2CH3 + H2O ⇌ Si-OH + CH3CH2OH

The resulting silanol groups are highly reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).[5][8]

Self-Condensation: 2 R-Si(vinyl)2-OH → R-Si(vinyl)2-O-Si(vinyl)2-R + H2O

Surface Condensation: R-Si(vinyl)2-OH + HO-Substrate → R-Si(vinyl)2-O-Substrate + H2O

The kinetics of these reactions are influenced by several factors:

  • pH: Hydrolysis is generally faster in acidic or basic conditions compared to neutral pH.[5][7] Condensation rates are typically lowest at a pH of around 4.

  • Water Concentration: The rate of hydrolysis is dependent on the concentration of water.

  • Catalyst: The presence of acid or base catalysts significantly accelerates the hydrolysis rate.[5]

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics.

HydrolysisAndCondensation

Reactions of the Vinyl Groups

The three vinyl groups (CH2=CH-) on the silicon atom are susceptible to a variety of addition reactions, most notably polymerization.

The vinyl groups of this compound can undergo free-radical, anionic, or coordination polymerization.[9] The presence of three vinyl groups allows for the formation of a highly crosslinked polymer network, which can impart thermal stability, mechanical strength, and chemical resistance to the resulting material.[10][11]

Polymerization can be initiated by:

  • Radical Initiators: Such as peroxides or azo compounds, often activated by heat or UV radiation.[12]

  • Anionic Initiators: Such as organolithium compounds.[9]

  • Ziegler-Natta Catalysts: For coordination polymerization.[9]

Polymerization

The vinyl groups can also participate in hydrosilylation reactions, where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes.

The vinyl groups can undergo electrophilic addition reactions with various electrophiles, such as halogens (Br2, Cl2) and strong acids (HBr, HCl).[13]

Experimental Protocols (General)

The following are generalized experimental protocols for reactions involving vinylsilanes. These should be adapted and optimized for this compound.

Protocol for Acid-Catalyzed Hydrolysis and Condensation
  • Materials: this compound, ethanol (or another suitable solvent), deionized water, and an acid catalyst (e.g., 0.1 M HCl).

  • Procedure: a. Prepare a solution of this compound in the chosen solvent (e.g., 1-5% by volume). b. In a separate container, prepare an aqueous solution of the acid catalyst. c. While stirring, add the acidic water solution to the silane solution. The molar ratio of water to silane should be at least 3:1 to ensure complete hydrolysis. d. Continue stirring at room temperature for a specified period (e.g., 1-24 hours) to allow for hydrolysis and condensation to occur. The progress of the reaction can be monitored by techniques such as FTIR or NMR spectroscopy.[14]

Protocol for Free-Radical Polymerization
  • Materials: this compound, a suitable solvent (e.g., toluene), and a free-radical initiator (e.g., benzoyl peroxide or AIBN).

  • Procedure: a. Dissolve the this compound and the initiator in the solvent in a reaction vessel equipped with a condenser and a nitrogen inlet. b. De-gas the solution by bubbling nitrogen through it for 15-30 minutes. c. Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-90 °C for AIBN) under a nitrogen atmosphere. d. Maintain the temperature and stir for the desired reaction time (e.g., 4-24 hours). e. Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol). f. Collect the polymer by filtration and dry under vacuum.

Safety and Handling

  • Flammability: Ethoxysilanes are flammable liquids. Handle in a well-ventilated area away from ignition sources.[3][4][15]

  • Moisture Sensitivity: this compound will react with moisture in the air to slowly hydrolyze, releasing ethanol. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Health Hazards: Avoid inhalation of vapors and contact with skin and eyes. The hydrolysis product, ethanol, has its own associated health effects. Safety data sheets for similar compounds suggest that vinylsilanes can cause skin and eye irritation.[3][4][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][15][17]

Conclusion

This compound is a highly reactive trifunctional molecule with significant potential in materials science. Its chemistry is characterized by the hydrolysis and condensation of its ethoxy group and the polymerization and addition reactions of its three vinyl groups. While specific data for this compound is scarce, a strong understanding of its reactivity can be derived from the well-documented behavior of related vinylsilanes. Researchers and developers are encouraged to use this guide as a starting point, with the critical understanding that empirical validation is necessary for any specific application.

References

Trivinylethoxysilane: A Comprehensive Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trivinylethoxysilane is an organosilane compound with applications in various research and industrial settings. Due to its chemical reactivity, a thorough understanding of its health and safety considerations is paramount for professionals handling this substance. This guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound, drawing from available safety data and information on structurally related vinylalkoxysilanes.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in a robust safety assessment. While specific quantitative data for this compound is not extensively available, the following table summarizes its known properties and includes data from the closely related compound, Vinyltrimethoxysilane, for comparison.

PropertyThis compoundVinyltrimethoxysilane (for comparison)
Molecular Formula C8H14OSiC5H12O3Si
Molecular Weight 154.28 g/mol 148.23 g/mol [1]
Appearance Not specified; likely a liquidLiquid[1]
Boiling Point Not Determined123 °C[1]
Flash Point Not Determined25.5 °C[1]
Solubility Reacts with water[2]Soluble in most organic solvents; insoluble in water
Stability Stable, but reacts with water to liberate ethanol.[2]Hydrolytically unstable[1]

Toxicological Profile and Hazard Identification

This compound is classified as a flammable liquid and is associated with several health hazards.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification:

  • Flammable Liquid: this compound is designated as a flammable liquid.[2]

  • Eye Irritation: May cause immediate or delayed severe eye irritation.[2]

  • Skin Irritation: May produce irritation or contact dermatitis.[2]

  • Inhalation: Inhalation of vapors may irritate the respiratory tract.[2]

The following table summarizes the known toxicological data for this compound and provides more detailed information from related vinylalkoxysilanes to offer a broader perspective on potential toxicity.

HazardThis compoundVinyltrimethoxysilane (for comparison)Trimethoxysilane (for comparison)
Acute Oral Toxicity Not DeterminedLD50 (rat) = 7.34 mL/kg[1]LD50 (rat) = 1560 µL/kg[3]
Acute Dermal Toxicity Not DeterminedLD50 (rabbit) = 3.36 mL/kg[1]LD50 (rabbit) = 6300 mg/kg[3]
Acute Inhalation Toxicity May irritate the respiratory tract.[2]Harmful if inhaled.[4]LC50 (rat) = 42 ppm/4h[5]
Skin Corrosion/Irritation May produce irritation or contact dermatitis.[2]A mild skin irritant.[1]Causes skin irritation.[5]
Serious Eye Damage/Irritation May cause immediate or delayed severe eye irritation.[2]A mild eye irritant.[1]Causes serious eye damage.[5]
Skin Sensitization Not DeterminedMay cause an allergic skin reaction.[4]No data available.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, standardized protocols are employed to assess the safety of related chemicals. The following are detailed methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure: A small area of the animal's back is clipped free of fur. A 0.5 mL aliquot of the test substance is applied to the clipped skin and covered with a gauze patch and occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 (no effect) to 4 (severe). The mean scores for each observation point are used to calculate a primary irritation index.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This method evaluates the potential of a substance to cause damage to the eye.

  • Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

  • Procedure: A single 0.1 mL dose of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular reactions are scored according to a standardized scale. The reversibility of any observed effects is also assessed.

Skin Sensitization - Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is a murine model used to screen for the potential of a substance to cause skin sensitization.

  • Test Animals: Female CBA/J mice are commonly used.

  • Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days. A control group is treated with the vehicle alone.

  • Cell Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously. Three hours later, the animals are euthanized, and the auricular lymph nodes are excised. The incorporation of 3H-methyl thymidine, which is proportional to lymphocyte proliferation, is measured by scintillation counting.

  • Analysis: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is generally considered a positive result for sensitization.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Eye and Face Protection: Chemical worker's goggles are required. Do not wear contact lenses.[2] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Rubber, neoprene, or nitrile gloves should be worn.[2] Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If exposure may exceed the Threshold Limit Value (TLV), a NIOSH-approved organic vapor respirator is necessary.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Engineering Controls
  • Ventilation: Local exhaust ventilation is required, and mechanical ventilation is recommended.[2]

  • Emergency Equipment: An eyewash station and emergency shower must be readily available in the immediate work area.[2]

Handling and Storage Procedures
  • Grounding: Containers require grounding during use to prevent static discharge.[2]

  • Storage: Store in sealed containers in a well-ventilated place, away from heat, open flames, and sparks.[2][6]

  • Incompatible Materials: Store away from oxidizing agents.[2] this compound reacts with water.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with flowing water for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Flush with water, then wash with soap and water.[2]

  • Inhalation: Move the exposed individual to fresh air. Administer oxygen if needed. Call a physician.[2]

  • Ingestion: Never give fluids or induce vomiting if the patient is unconscious or having convulsions. For a conscious individual, give one full cup of water to dilute the ingested material. Get medical attention.[2]

Fire and Explosion Hazards
  • Extinguishing Media: Use water spray or fog, foam, carbon dioxide, or dry chemical to extinguish fires.[2]

  • Firefighting Procedures: Avoid eye and skin contact. Do not breathe fumes or inhale vapors.[2]

  • Hazardous Combustion Products: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2]

Spills and Leaks
  • Procedure: Sweep up the material and transfer it to a suitable container for disposal.

  • Disposal: Incinerate the waste material. Follow all chemical pollution control regulations.[2]

Visualized Workflows and Pathways

To further aid in the safe handling and understanding of this compound, the following diagrams, created using the DOT language, illustrate key processes.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_emergency Verify Access to Eyewash & Safety Shower prep_hood->prep_emergency prep_materials Gather All Necessary Materials and Equipment prep_emergency->prep_materials handle_transfer Transfer this compound Inside Fume Hood prep_materials->handle_transfer handle_ground Ensure Container is Grounded handle_transfer->handle_ground handle_seal Keep Container Sealed When Not in Use handle_ground->handle_seal cleanup_waste Dispose of Waste in Designated Container handle_seal->cleanup_waste cleanup_decontaminate Decontaminate Work Surface cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

G Trivinyl This compound (C2H3)3Si(OC2H5) Silanol Trivinylsilanol (C2H3)3Si(OH) Trivinyl->Silanol + H2O Ethanol Ethanol (C2H5OH) Water Water (H2O) Water->Silanol Silanol->Ethanol

Caption: Proposed Hydrolysis Pathway of this compound.

This guide is intended to provide comprehensive health and safety information for this compound. It is imperative that all users of this chemical consult the most current Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

References

A Technical Guide to the Hydrolysis and Condensation of Trivinylethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis and condensation mechanism of trivinylethoxysilane, a critical process in the formation of silicon-based materials. The following sections detail the core chemical reactions, influencing factors, quantitative kinetic data, and the experimental protocols used to elucidate this mechanism. This information is essential for professionals in drug development and materials science who utilize silane chemistry for surface modification, encapsulation, and the synthesis of functionalized polymers.

Core Mechanism: Hydrolysis and Condensation

The transformation of this compound into a polysiloxane network is a two-stage process involving hydrolysis and condensation.[1]

1.1. Hydrolysis: In the initial step, the ethoxy groups (-OC2H5) of this compound are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base and proceeds stepwise to form vinylsilanols.[1][2]

1.2. Condensation: Following hydrolysis, the newly formed vinylsilanols are reactive and undergo condensation to form siloxane bonds (Si-O-Si). This process can occur through two pathways: water-producing condensation between two silanol groups or alcohol-producing condensation between a silanol and an ethoxy group.[1] This self-condensation leads to the formation of oligomers and eventually a cross-linked polysiloxane network.[2]

The overall reaction scheme is influenced by several factors, including pH, water/silane ratio, catalyst, temperature, and solvent.[1][3]

Signaling Pathways and Logical Relationships

The hydrolysis and condensation of this compound is a complex process with several interconnected factors influencing the reaction kinetics and the final structure of the polysiloxane network. The following diagram illustrates these relationships.

cluster_factors Influencing Factors cluster_reactions Reaction Stages cluster_products Products pH pH Hydrolysis Hydrolysis pH->Hydrolysis Catalyzes Condensation Condensation pH->Condensation Catalyzes Water Water/Silane Ratio Water->Hydrolysis Reactant Catalyst Catalyst Catalyst->Hydrolysis Accelerates Catalyst->Condensation Accelerates Temperature Temperature Temperature->Hydrolysis Increases Rate Temperature->Condensation Increases Rate Solvent Solvent Solvent->Hydrolysis Affects Rate Solvent->Condensation Affects Rate Silanols Vinylsilanols Hydrolysis->Silanols Produces Oligomers Oligomers Condensation->Oligomers Forms Silanols->Condensation Reactant Network Polysiloxane Network Oligomers->Network Builds

Caption: Factors influencing the hydrolysis and condensation of this compound.

Quantitative Data

The kinetics of this compound (VTES) hydrolysis are significantly influenced by the reaction conditions. The following tables summarize the apparent rate constants and other kinetic parameters reported in the literature.

Table 1: Apparent Rate Constants for Vinyltriethoxysilane (VTES) Hydrolysis [4]

ConditionCatalystApparent Rate Constant (k)
NeutralNone1.3 x 10⁻⁶ M⁻¹s⁻¹
AcidicHClRate increases up to four orders of magnitude
BasicNaOHRate increases up to four orders of magnitude

Note: The study also found that in basic conditions, the steric hindrance of the ethoxy group makes the hydrolysis of VTES about 50 times slower than that of vinyltrimethoxysilane (VTMS).[4]

Table 2: Kinetic Parameters for the Hydrolysis of Organotriethoxysilanes [5][6]

PrecursorRelative Hydrolysis Rate29Si NMR Chemical Shift (ppm)
Methyltriethoxysilane--42.5
Ethyltriethoxysilane--45.0
Propyltriethoxysilane--46.0
Vinyltriethoxysilane Slower than alkylsilanes-58.0
PhenyltriethoxysilaneSlower than alkylsilanes-

Note: The reaction rate is related to the chemical shift of 29Si in the NMR spectra, which provides information about the electronic density of the Si atoms and the inductive effects of substituents. The vinyl group in VTES has an electron-withdrawing effect, which generally slows down the hydrolysis rate compared to alkyltriethoxysilanes under certain conditions.[5][6]

Experimental Protocols

The study of this compound hydrolysis and condensation relies on spectroscopic techniques to monitor the chemical changes over time. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful tool for quantitatively tracking the disappearance of ethoxy groups and the formation of silanols and siloxane bonds.[4][5][6]

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve VTES in a suitable solvent (e.g., acetonitrile, ethanol) in an NMR tube. B Add a known concentration of water and catalyst (e.g., HCl or NaOH). A->B C Acquire 1H and 29Si NMR spectra at regular time intervals. B->C D Integrate peaks corresponding to ethoxy protons (1H), vinyl protons (1H), and different silicon species (29Si). C->D E Calculate the concentration of reactants, intermediates, and products over time. D->E F Determine reaction kinetics (rate constants). E->F

Caption: Workflow for NMR analysis of this compound hydrolysis.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

Sample Preparation:

  • Dissolve this compound (VTES) in a suitable solvent, such as acetonitrile-d₃ or ethanol-d₆, directly in an NMR tube.

  • Add a precise amount of deionized water to achieve the desired water/silane molar ratio.

  • To initiate the reaction under acidic or basic conditions, add a small, known concentration of a catalyst, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Data Acquisition:

  • Acquire ¹H and ²⁹Si NMR spectra at regular time intervals to monitor the reaction progress.

  • For ²⁹Si NMR, techniques like Inverse Gated Decoupling can be used to obtain quantitative spectra.

Data Analysis:

  • In ¹H NMR, monitor the decrease in the intensity of the ethoxy proton signals (triplet and quartet) and the appearance of ethanol signals. The vinyl proton signals can also be observed.

  • In ²⁹Si NMR, track the disappearance of the VTES peak and the appearance of new peaks corresponding to the hydrolyzed species (RSi(OEt)₂(OH), RSi(OEt)(OH)₂, RSi(OH)₃) and condensed species (dimers, trimers, etc.).[5][6]

  • The concentration of each species is determined by the integration of its corresponding peak. This data is then used to calculate the reaction rate constants.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another valuable technique for monitoring the hydrolysis and condensation reactions by observing changes in the vibrational bands of the involved functional groups.

Experimental Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a solution of VTES, water, catalyst, and solvent. B Place the solution in an ATR-FTIR cell or between KBr pellets. A->B C Record FTIR spectra at regular time intervals. B->C D Monitor the decrease in Si-O-C stretching bands. C->D E Observe the appearance of Si-OH and Si-O-Si stretching bands. D->E F Analyze peak intensities to follow reaction progress. E->F

Caption: Workflow for FTIR analysis of this compound hydrolysis.

Instrumentation:

  • An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples.

Sample Preparation:

  • Prepare a reaction mixture containing this compound, water, a catalyst, and a suitable solvent.

  • The mixture is then placed in contact with the ATR crystal for continuous monitoring.

Data Acquisition:

  • FTIR spectra are recorded over a range of wavenumbers (typically 4000-400 cm⁻¹) at regular time intervals.

Data Analysis:

  • Hydrolysis: Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).

  • Condensation: Track the formation of siloxane bonds (Si-O-Si) by the appearance of a characteristic band around 1050-1000 cm⁻¹.

  • The changes in the peak intensities or areas over time can be used to qualitatively and, with proper calibration, quantitatively follow the reaction kinetics.

Conclusion

The hydrolysis and condensation of this compound is a multifaceted process governed by a delicate interplay of reaction conditions. A thorough understanding of the underlying mechanisms and the factors that control the reaction rates is paramount for the successful application of this silane in advanced materials and drug delivery systems. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals to design and control the synthesis of this compound-based materials with desired properties.

References

Thermal Stability of Trivinylethoxysilane Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of polymers incorporating trivinylethoxysilane. Due to a scarcity of literature on this compound homopolymers, this document focuses on the well-documented thermal behavior of its copolymers, particularly with methyl methacrylate (MMA). The inclusion of vinyltriethoxysilane (VTES) has been shown to enhance the thermal stability of polymers, an attribute of significant interest in the development of robust materials for various applications. This guide details the experimental protocols for the synthesis and thermal analysis of these polymers and presents a proposed thermal degradation pathway. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a versatile organosilane monomer that can be incorporated into polymeric structures to impart desirable properties such as improved adhesion, crosslinking capabilities, and enhanced thermal stability. The silicon-oxygen bond is inherently more thermally stable than the carbon-carbon bonds that form the backbone of many organic polymers. Consequently, the incorporation of silane moieties into a polymer matrix is a promising strategy for developing materials with superior performance at elevated temperatures. This guide explores the thermal characteristics of polymers containing this compound, providing researchers with the foundational knowledge required for the design and development of new, thermally stable materials.

Synthesis of this compound-Containing Polymers

The most common method for synthesizing polymers from vinyl monomers is free radical polymerization. This technique is applicable to the polymerization of this compound, typically in a copolymerization with other vinyl monomers.

Experimental Protocol: Free Radical Copolymerization of Vinyltriethoxysilane (VTES) and Methyl Methacrylate (MMA)

This protocol is based on established methods for the synthesis of poly(MMA-co-VTES).[1][2]

Materials:

  • Methyl methacrylate (MMA), purified

  • Vinyltriethoxysilane (VTES)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Ethyl cellosolve as solvent

  • Methanol or water for precipitation

Procedure:

  • In a reaction vessel equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve a specific molar ratio of MMA and VTES in ethyl cellosolve.

  • Add a calculated amount of AIBN (typically 0.1-1% by weight of the total monomers).

  • Purge the reaction mixture with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a constant temperature, typically 70°C, under a nitrogen atmosphere.[1]

  • Allow the polymerization to proceed for a set period (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the reaction by cooling the mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to a non-solvent, such as methanol or water, while stirring vigorously.

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Experimental Workflow for Polymer Synthesis

G Workflow for Free Radical Copolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve MMA and VTES in Ethyl Cellosolve add_initiator Add AIBN Initiator dissolve->add_initiator purge Purge with Nitrogen add_initiator->purge heat Heat to 70°C purge->heat polymerize Polymerize for 6-24h heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry final_product final_product dry->final_product Final Polymer

Caption: Workflow for the synthesis of poly(MMA-co-VTES).

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Quantitative Data from TGA

The following table summarizes the thermal degradation data for poly(methyl methacrylate) (PMMA) and a copolymer of MMA and VTES. The data clearly indicates that the incorporation of VTES enhances the thermal stability of the polymer.[1]

PolymerOnset Decomposition Temperature (°C)Temperature of Maximum Degradation Rate (°C)
PMMA~225343.6
Poly(MMA-co-VTES)~250373.0

Table 1: Thermal degradation temperatures of PMMA and Poly(MMA-co-VTES) in a nitrogen atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for TGA of polymers.[3][4]

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Place a small amount of the polymer sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

  • Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 800°C).

  • Record the mass of the sample as a function of temperature.

  • The TGA data is typically plotted as percent weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperature of maximum degradation.

Experimental Workflow for TGA

G Workflow for Thermogravimetric Analysis (TGA) cluster_setup Instrument Setup cluster_analysis Analysis cluster_data Data Processing calibrate Calibrate TGA sample_prep Place 5-10 mg sample in pan calibrate->sample_prep load_sample Load pan into furnace sample_prep->load_sample purge Purge with Nitrogen load_sample->purge heat Heat at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Plot % weight loss vs. temperature record->plot derivative Calculate DTG curve plot->derivative final_analysis final_analysis derivative->final_analysis Thermal Stability Data

Caption: Workflow for Thermogravimetric Analysis (TGA) of polymers.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound-containing polymers is a complex process. Based on the degradation mechanisms of related polyvinyl and polysiloxane polymers, a plausible pathway can be proposed. The degradation is expected to initiate in the organic backbone, followed by reactions involving the siloxane side chains.

At elevated temperatures, the C-C bonds of the polymer backbone can undergo random scission, leading to the formation of smaller, volatile fragments. This is a common degradation pathway for vinyl polymers.

Simultaneously or at higher temperatures, the ethoxy groups on the silicon atom can undergo hydrolysis (if moisture is present) and subsequent condensation reactions, leading to the formation of a crosslinked silica-like (Si-O-Si) network. This network structure contributes to the enhanced thermal stability and char yield observed in polymers containing silyl ethers. The vinyl groups may also participate in crosslinking reactions at high temperatures.

Proposed Thermal Degradation Pathway

G Proposed Thermal Degradation Pathway for Poly(this compound) cluster_degradation High Temperature Degradation cluster_products Degradation Products polymer Poly(this compound) backbone_scission C-C Backbone Scission polymer->backbone_scission sidechain_reaction Side Chain Reactions (Hydrolysis & Condensation) polymer->sidechain_reaction volatile_fragments Volatile Organic Fragments backbone_scission->volatile_fragments silica_network Crosslinked Silica-like Network (Char Residue) sidechain_reaction->silica_network

Caption: Proposed thermal degradation pathway for poly(this compound).

Conclusion

The incorporation of this compound into polymer chains is an effective strategy for enhancing their thermal stability. As demonstrated by studies on poly(MMA-co-VTES), the presence of the silane moiety raises the decomposition temperature of the material. This guide has provided detailed experimental protocols for the synthesis and thermal analysis of such polymers, which can be adapted by researchers for the development of new materials. The proposed degradation pathway offers a framework for understanding the chemical changes that occur at elevated temperatures. Further research into the thermal properties of this compound homopolymers is warranted to fully elucidate their potential in high-temperature applications.

References

A Technical Guide to the Solubility of Trivinylethoxysilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trivinylethoxysilane in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages information from structurally similar silane compounds, such as vinyltrimethoxysilane and triethoxy(ethyl)silane, to infer its solubility profile. The information herein is intended to guide researchers in handling and utilizing this compound in their experimental workflows.

Core Concepts in Silane Solubility

This compound (C8H14OSi) is an organosilane coupling agent characterized by the presence of three vinyl functional groups and one hydrolyzable ethoxy group. This dual functionality allows it to act as a bridge between organic polymers and inorganic materials. The solubility of this compound is a critical parameter for its application in coatings, adhesives, and composite materials, as it dictates the choice of solvent for formulation, reaction, and deposition processes.

The solubility of silanes is primarily governed by their molecular structure. The organic moieties (vinyl groups in this case) contribute to their affinity for organic solvents, while the alkoxy group (ethoxy group) can undergo hydrolysis in the presence of water, which can affect its solubility behavior, particularly in protic solvents.

Inferred Solubility Profile of this compound

Based on the reported solubility of analogous vinyl and ethoxy silanes, this compound is expected to be soluble in a wide range of common organic solvents. The presence of the vinyl groups suggests good compatibility with nonpolar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityNotes
Alcohols Methanol, Ethanol, IsopropanolSolubleMay undergo slow hydrolysis in the presence of water.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleGenerally stable in anhydrous ethers.
Aromatic Hydrocarbons Toluene, XyleneSolubleGood solvents for dissolving and reacting this compound.
Aliphatic Hydrocarbons Hexane, HeptaneSolubleExpected to be soluble, particularly in longer-chain alkanes.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleGenerally good solvents for silanes.
Chlorinated Solvents Dichloromethane, ChloroformSolubleExpected to be soluble.
Esters Ethyl acetateSolubleExpected to be soluble.
Water InsolubleHydrolyzes to form silanols and subsequently siloxanes.

Experimental Protocol for Determining this compound Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility testing.

Materials:

  • This compound

  • Selected organic solvents (anhydrous grade recommended)

  • Glass vials with screw caps

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation of Stock Solution:

    • Weigh a precise amount of this compound (e.g., 100 mg) into a clean, dry glass vial.

    • Add a small, measured volume of the selected organic solvent (e.g., 1 mL) to the vial.

  • Initial Solubility Assessment:

    • Cap the vial tightly and vortex the mixture for 1-2 minutes at room temperature.

    • Visually inspect the solution. A clear, single-phase solution with no visible particles indicates that the compound is soluble at that concentration.

  • Procedure for Insoluble or Partially Soluble Compounds:

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • If still not dissolved, gently warm the solution in a water bath or on a heating block (e.g., to 40-50 °C). Exercise caution with flammable solvents.

    • If the compound dissolves with heating, allow it to cool to room temperature to check for precipitation.

  • Determination of Approximate Solubility Limit:

    • If the compound is soluble in the initial screen, add increasing amounts of this compound to the solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

    • If the compound is insoluble in the initial screen, perform serial dilutions. Prepare a new vial with a lower starting concentration (e.g., 10 mg/mL) and repeat the solubility assessment steps. Continue decreasing the concentration until solubility is achieved.

  • Documentation:

    • Record the solvent used, the temperature of the experiment, and the highest concentration at which this compound fully dissolves.

    • Note any observations, such as color changes or the formation of precipitates upon cooling.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

start Start: Select Solvent prepare Prepare Sample (e.g., 10 mg/mL) start->prepare mix Mix at RT (Vortex 1-2 min) prepare->mix observe Visually Inspect mix->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble/ Partially Soluble observe->insoluble Cloudy/Precipitate end End: Record Result soluble->end heat Apply Gentle Heat (e.g., 40-50 °C) insoluble->heat observe2 Visually Inspect heat->observe2 soluble_heat Soluble with Heat observe2->soluble_heat Clear Solution insoluble_final Insoluble observe2->insoluble_final Cloudy/Precipitate soluble_heat->end insoluble_final->end

Caption: Workflow for determining this compound solubility.

Safety Considerations

This compound is a reactive chemical. It is important to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a cool, dry place away from moisture. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

An In-depth Technical Guide to the Purity Analysis of Trivinylethoxysilane for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of trivinylethoxysilane, a versatile organosilane coupling agent. Ensuring high purity is critical for applications in materials science, surface modification, and bioconjugation, where impurities can adversely affect performance and reproducibility.

Introduction to this compound and Its Importance

This compound (TVES) is an organofunctional silane featuring three reactive vinyl groups and one hydrolyzable ethoxy group. This unique structure allows it to act as a molecular bridge between organic polymers and inorganic substrates. The ethoxy group can hydrolyze to form a silanol, which condenses with hydroxyl groups on inorganic surfaces, while the vinyl groups can participate in polymerization reactions with an organic matrix. This dual functionality is pivotal for creating robust composite materials with enhanced mechanical properties. Given its role as an interfacial modifier, the purity of TVES is paramount to ensure consistent and reliable performance in high-stakes research and development environments.

Potential Impurities in this compound

While specific impurity profiles can vary between manufacturing batches, potential impurities in this compound may include:

  • Starting materials and byproducts: Residual reactants from the synthesis process.

  • Oligomeric species: Self-condensation products of this compound.

  • Hydrolysis products: Compounds formed by the reaction of the ethoxy group with moisture.

  • Solvent residues: Residual solvents used during synthesis and purification.

A thorough purity analysis is essential to identify and quantify these impurities.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. Gas chromatography and spectroscopic methods are the primary tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it highly suitable for the analysis of this compound.[1][2] When coupled with a mass spectrometer (GC-MS), it also allows for the definitive identification of separated components.[1][3]

Table 1: Illustrative Gas Chromatography (GC-FID) Purity Data for this compound

ComponentRetention Time (min)Area (%)Purity Specification
This compound5.299.5> 98%
Unknown Impurity 13.80.2< 0.5%
Unknown Impurity 26.10.3< 0.5%
Spectroscopic Techniques

Spectroscopic methods provide valuable information about the chemical structure and bonding environment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and identify organic impurities. 29Si NMR can provide insights into the silicon environment and detect siloxane impurities.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups present in the molecule and can be used to detect impurities with distinct vibrational modes.

  • X-ray Photoelectron Spectroscopy (XPS): While primarily a surface-sensitive technique, XPS can be used to determine the elemental composition and chemical states of silicon, carbon, and oxygen in this compound samples, particularly when analyzing thin films or surface modifications.[5][6]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey ObservablesPurpose
¹H NMRChemical shifts and coupling constants of vinyl and ethoxy protons.Structural confirmation and detection of organic impurities.
¹³C NMRChemical shifts of vinyl and ethoxy carbons.Structural confirmation.
29Si NMRChemical shift of the silicon atom.Assessment of the silicon environment and siloxane impurities.[4]
FTIRCharacteristic absorption bands for C=C, Si-O-C, and C-H bonds.Functional group analysis and impurity detection.
XPSBinding energies of Si 2p, C 1s, and O 1s electrons.[5][6]Elemental composition and chemical state analysis.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by separating and quantifying the main component and any volatile impurities.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., non-polar, such as DB-1 or equivalent)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound sample

  • Anhydrous solvent for dilution (e.g., heptane)[1][2]

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen anhydrous solvent (e.g., 1% v/v).

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram for the duration of the run.

  • Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structurally related impurities.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in CDCl₃ in an NMR tube. Add a drop of TMS as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 90° pulse, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • 29Si NMR Acquisition:

    • Acquire a silicon NMR spectrum. This may require a specialized probe and longer acquisition times.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Compare the observed chemical shifts with expected values for this compound.

    • Analyze the spectra for the presence of any unexpected peaks that may indicate impurities.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Report Sample This compound Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep GC Gas Chromatography (GC-FID/MS) Prep->GC NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR Purity Purity Assessment (%) GC->Purity Impurity Impurity Identification GC->Impurity Structure Structural Confirmation NMR->Structure NMR->Impurity FTIR->Structure Report Certificate of Analysis Purity->Report Structure->Report Impurity->Report

Caption: Workflow for the purity analysis of this compound.

GC_Analysis_Pathway Sample Prepared Sample (in solvent) Injector Injector (Vaporization) Sample->Injector Injection Column GC Column (Separation) Injector->Column Carrier Gas Flow Detector Detector (FID) Column->Detector Elution Data Data System (Chromatogram) Detector->Data Signal

Caption: Logical flow of a gas chromatography experiment.

Conclusion

The purity of this compound is a critical parameter that dictates its performance in various applications. A combination of chromatographic and spectroscopic techniques provides a robust framework for a comprehensive purity assessment. The detailed protocols and methodologies outlined in this guide offer a foundation for researchers and scientists to establish reliable quality control procedures for this compound in a laboratory setting. Adherence to these analytical practices will ensure the consistency and success of research and development endeavors that rely on this important organosilane.

References

The Untapped Potential of Trivinylethoxysilane: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the role of trivinylethoxysilane (CAS No. 70693-56-0) as a chemical intermediate for researchers, scientists, and professionals in drug development and material science. While specific, detailed research on this compound is limited in publicly available literature, its chemical structure suggests a significant, albeit niche, potential in polymer and materials synthesis. This document outlines its core properties and projects its reactivity and applications based on the well-documented behavior of analogous vinylalkoxysilanes, such as vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES).

Introduction to this compound

This compound is an organosilicon compound featuring three reactive vinyl groups and one hydrolyzable ethoxy group. This unique structure positions it as a potent trifunctional crosslinking agent and a versatile intermediate in organic and polymer synthesis. The presence of multiple vinyl groups allows for participation in numerous polymerization and addition reactions, while the ethoxy group enables covalent bonding to inorganic substrates and the formation of siloxane networks.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundVinyltrimethoxysilane (for comparison)
CAS Number 70693-56-0[1]2768-02-7[2]
Molecular Formula C8H14OSi[1]C5H12O3Si[3]
Molecular Weight 154.28 g/mol [1]148.23 g/mol [3][4]
Boiling Point Not available123 °C[4][5]
Density Not available0.971 g/mL at 25 °C[6]
Refractive Index Not available1.392 (n20/D)[6]

Core Reactivity and Function as a Chemical Intermediate

The reactivity of this compound is governed by its two key functional moieties: the vinyl groups and the ethoxy group.

Reactions of the Vinyl Groups

The three vinyl groups are susceptible to a variety of addition reactions, making this compound an excellent building block for creating complex molecular architectures and crosslinked polymer networks.

  • Hydrosilylation: The vinyl groups can react with silicon-hydride (Si-H) bonds in the presence of a platinum catalyst. This is a fundamental reaction for creating silicon-carbon bonds and is widely used in the synthesis of silicones and other organosilicon compounds.[7]

  • Free Radical Polymerization: this compound can act as a co-monomer or a crosslinking agent in free radical polymerization with other vinyl monomers like acrylates, styrene, and vinyl acetate.[8]

  • Alkylation Reactions: As demonstrated with analogous compounds like vinyltriethoxysilane, the vinyl group can participate in reactions such as Friedel-Crafts alkylation.[9]

Reactions of the Ethoxy Group

The single ethoxy group is hydrolyzable, meaning it can react with water to form a reactive silanol group (Si-OH). This is the primary mechanism by which silane coupling agents bond to inorganic surfaces.

  • Hydrolysis and Condensation: In the presence of moisture, the ethoxy group hydrolyzes to form a silanol. This silanol can then condense with hydroxyl groups on the surface of inorganic materials (like glass, metal oxides, or silica) to form stable Si-O-Substrate bonds. Alternatively, it can condense with other silanol molecules to form a siloxane (Si-O-Si) network. This process is fundamental to its role as a coupling agent and adhesion promoter.[6]

Dual reactivity pathways of this compound.

Applications in Synthesis

Based on its structure and the known applications of related vinylsilanes, this compound is a prime candidate for use in several areas of advanced materials synthesis.

Crosslinking Agent for Polymers

With three vinyl groups, this compound can create highly crosslinked polymer networks. When copolymerized with monomers like ethylene, it can produce materials with enhanced thermal stability, mechanical strength, and chemical resistance.[2][10] The resulting polymer would have pendant ethoxysilyl groups, allowing for a secondary moisture-cure crosslinking mechanism.

G Monomer Polymer Chains (e.g., Polyethylene) Grafting Grafting Reaction Monomer->Grafting TVEOS This compound Crosslinker TVEOS->Grafting Initiator Radical Initiator (e.g., Peroxide) Initiator->Grafting Crosslinked_Polymer Crosslinked Polymer Network Grafting->Crosslinked_Polymer

Workflow for polymer crosslinking.
Synthesis of Hybrid Organic-Inorganic Materials

The dual functionality of this compound makes it an ideal intermediate for creating hybrid materials. The vinyl groups can be polymerized to form an organic matrix, while the ethoxy group can be hydrolyzed and condensed to form an inorganic silica or siloxane network (sol-gel process). This can be used to synthesize composites with improved mechanical properties, thermal stability, and tailored surface characteristics.

Table 2: Representative Quantitative Data for Vinylsilane Reactions (Analogous Compounds)

Reaction TypeSilane ReactantCo-reactant / SubstrateCatalyst / InitiatorYield (%)Reference Notes
HydrosilylationTrichlorosilaneAllyl ChlorideRh(I) complex>95Highly selective reaction, crucial for producing silane coupling agents.[11][12]
Free Radical CopolymerizationVinyl Triethoxysilane (VTES)Methyl Methacrylate (MMA)AIBNN/AConfirmed successful copolymerization to enhance thermal stability.[8][13]
AlcoholysisTrichlorovinylsilaneMethanol / WaterHeatN/AA method to produce vinylalkoxysilane oligomers directly.[14]
Hydrosilylation of AlkeneTriethoxysilane1-OctenePt Catalyst90.4Demonstrates high yield for hydrosilylation of terminal olefins.[15]

Note: Data presented is for analogous, more widely studied vinylsilanes and serves to illustrate typical reaction efficiencies. Specific yields for this compound would require experimental determination.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies for key reactions based on established procedures for other vinylalkoxysilanes. These protocols should be adapted and optimized by qualified researchers.

Protocol: Free-Radical Crosslinking of Polyethylene

This protocol describes a general procedure for using a vinylsilane to crosslink a polymer like polyethylene.

  • Material Preparation: Dry the polyethylene resin thoroughly to remove any moisture which could prematurely hydrolyze the silane.

  • Compounding: In a high-shear mixer (e.g., a Brabender or twin-screw extruder), melt the polyethylene resin at a temperature of 180-200°C.

  • Addition of Reagents:

    • Add a radical initiator (e.g., dicumyl peroxide) to the molten polymer and mix until homogeneously dispersed.

    • Introduce this compound (typically 1-5% by weight) into the mixture. The vinyl groups will graft onto the polymer backbone via the radical mechanism.

  • Homogenization: Continue mixing for 5-10 minutes to ensure uniform distribution of the grafted silane.

  • Fabrication: Extrude or mold the grafted polymer into the desired shape (e.g., wire insulation, pipe).

  • Moisture Curing: Expose the fabricated part to moisture (e.g., a water bath at 80-95°C or ambient humidity) for several hours. The ethoxy groups will hydrolyze and condense, forming a crosslinked siloxane network throughout the material.

Protocol: Hydrosilylation of a Terminal Alkyne (Hypothetical)

This protocol outlines a general approach for reacting a vinylsilane with a hydrosilane.

  • Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet. Purge the system with dry nitrogen.

  • Reagent Charging:

    • Charge the flask with the alkyne substrate and a suitable anhydrous solvent (e.g., toluene).

    • Add the hydrosilane (e.g., triethoxysilane) to the flask via syringe.

    • Add this compound as the vinyl-containing reactant.

  • Catalyst Addition: Introduce a hydrosilylation catalyst, such as Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex), typically in ppm concentrations.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress using techniques like GC-MS or NMR spectroscopy.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Conclusion

This compound represents a specialized chemical intermediate with significant potential for creating highly functionalized and crosslinked materials. While it remains a less-explored member of the vinylalkoxysilane family, its trifunctional vinyl nature and hydrolyzable ethoxy group provide a powerful combination for advanced synthesis. The principles of hydrosilylation, free-radical polymerization, and sol-gel chemistry, well-established for its monofunctional analogues, provide a clear roadmap for its application. Further research into the specific reaction kinetics and material properties derived from this compound will be crucial in unlocking its full potential for developing next-generation polymers and hybrid composites.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Trivinylethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are extensively utilized in biomedical research, particularly in drug delivery, owing to their high surface area, tunable pore size, biocompatibility, and straightforward synthesis.[1][2] Surface modification of SNPs is a critical step to impart specific functionalities, such as targeting moieties or drug-carrying capabilities, and to improve their stability in biological media. Trivinylethoxysilane is an organosilane that can be used to functionalize the surface of silica nanoparticles, introducing reactive vinyl groups. These vinyl groups can subsequently participate in various chemical reactions, including thiol-ene "click" chemistry and polymerization, to attach therapeutic agents or other molecules of interest.

These application notes provide detailed protocols for the synthesis of silica nanoparticles, their surface modification with this compound, and a general procedure for drug loading.

Data Presentation

Table 1: Physicochemical Properties of Unmodified and this compound-Modified Silica Nanoparticles
PropertyUnmodified Silica NanoparticlesThis compound-Modified Silica NanoparticlesReference
Particle Size (DLS) 100 ± 15 nm105 ± 20 nm[3]
Zeta Potential (pH 7.4) -25 mV-15 mV[4]
Surface Area (BET) ~1200 m²/g~900 m²/g[5]
Pore Volume ~1.0 cm³/g~0.8 cm³/g[5]
Grafting Density N/AUp to 91.03% (with VTES)[6]
Table 2: Drug Loading Capacity and Efficiency
Drug ModelNanoparticle TypeLoading Capacity (%)Encapsulation Efficiency (%)Reference
DoxorubicinAmine-modified MSN~35%-[7]
IbuprofenMesoporous Silica->90% (impregnation method)[8]
Rhodamine BHollow Mesoporous Silica10.44%51.67%[9]
QuercetinMesoporous SilicaVaries with particle sizeVaries with particle size[10]

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles. The size of the nanoparticles can be controlled by adjusting the reactant concentrations.[5]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol-water mixture and stir to ensure a homogenous solution.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for 12 hours. The solution will become turbid as silica nanoparticles form.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

  • The purified silica nanoparticles can be redispersed in ethanol or water for storage and subsequent modification.

Protocol 2: Surface Modification with this compound

This protocol details the covalent attachment of vinyl groups to the surface of pre-synthesized silica nanoparticles. This protocol is adapted from methods used for vinyltriethoxysilane (VTES).[6][11]

Materials:

  • Synthesized silica nanoparticles

  • Toluene (anhydrous)

  • This compound

  • Triethylamine (optional, as a catalyst)

Procedure:

  • Dry the synthesized silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water.

  • Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound to the nanoparticle suspension. The amount of silane can be varied to control the grafting density.

  • If desired, add a small amount of triethylamine to catalyze the reaction.[5]

  • Reflux the mixture with stirring for 12-24 hours under an inert atmosphere.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted silane.

  • Dry the modified nanoparticles under vacuum.

Protocol 3: Characterization of this compound-Modified Silica Nanoparticles

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • To confirm the presence of vinyl groups on the silica surface.

  • Procedure: Acquire spectra of both unmodified and modified dried nanoparticles. Look for the appearance of characteristic peaks for C=C stretching (~1635 cm⁻¹) and C-H stretching of the vinyl group (~3060 cm⁻¹).[12] A decrease in the intensity of the silanol (Si-OH) peak around 3400 cm⁻¹ and 960 cm⁻¹ also indicates successful surface modification.[13]

2. Thermogravimetric Analysis (TGA):

  • To quantify the amount of this compound grafted onto the silica surface.

  • Procedure: Heat a known amount of the dried modified nanoparticles under a nitrogen atmosphere from room temperature to 800°C. The weight loss corresponds to the decomposition of the organic vinyl groups.[14]

3. Dynamic Light Scattering (DLS) and Zeta Potential:

  • To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles in suspension.

  • Procedure: Disperse a small amount of the nanoparticles in deionized water or a suitable buffer and analyze using a DLS instrument.

4. Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM):

  • To visualize the morphology and size of the nanoparticles.

  • Procedure: Prepare samples by drop-casting a dilute nanoparticle dispersion onto a suitable substrate (e.g., silicon wafer for SEM, carbon-coated copper grid for TEM) and allowing it to dry.

Protocol 4: General Drug Loading onto Modified Silica Nanoparticles

This protocol outlines a general method for loading therapeutic agents onto the surface-modified silica nanoparticles via adsorption.[8]

Materials:

  • This compound-modified silica nanoparticles

  • Drug of interest

  • Appropriate solvent for the drug (e.g., water, ethanol, DMSO)

Procedure:

  • Disperse the this compound-modified silica nanoparticles in the chosen solvent.

  • Prepare a concentrated solution of the drug in the same solvent.

  • Add the drug solution to the nanoparticle suspension and stir for 24 hours at room temperature to allow for adsorption of the drug onto the nanoparticle surface.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove any unloaded drug.

  • Dry the drug-loaded nanoparticles under vacuum.

  • The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant using techniques like UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_synthesis Silica Nanoparticle Synthesis cluster_modification Surface Modification cluster_purification Purification cluster_characterization Characterization s1 Mixing TEOS, Ethanol, Water, and Ammonia s2 Hydrolysis and Condensation s1->s2 s3 Formation of Silica Nanoparticles s2->s3 m1 Dispersion in Toluene s3->m1 m2 Addition of this compound m1->m2 m3 Reflux and Reaction m2->m3 p1 Centrifugation m3->p1 p2 Washing with Toluene and Ethanol p1->p2 p3 Drying p2->p3 c1 FTIR p3->c1 c2 TGA p3->c2 c3 DLS & Zeta Potential p3->c3 c4 SEM / TEM p3->c4

Caption: Experimental workflow for synthesis and modification.

drug_loading_workflow dl1 Disperse Modified SNPs in Solvent dl2 Add Drug Solution dl1->dl2 dl3 Stir for 24h (Adsorption) dl2->dl3 dl4 Centrifugation and Washing dl3->dl4 dl5 Drying of Drug-Loaded SNPs dl4->dl5

Caption: General workflow for drug loading via adsorption.

signaling_pathway_analogy Silica_Nanoparticle Silica Nanoparticle (Core) Surface_Hydroxyls Surface Hydroxyl Groups (-OH) Silica_Nanoparticle->Surface_Hydroxyls Inherent Property Vinyl_Groups Surface Vinyl Groups (-CH=CH2) Surface_Hydroxyls->Vinyl_Groups Silanization Reaction This compound This compound This compound->Vinyl_Groups Provides Functionalized_Nanoparticle Drug-Conjugated Nanoparticle Vinyl_Groups->Functionalized_Nanoparticle Thiol-Ene 'Click' Reaction Drug_Molecule Drug Molecule with Thiol Group (-SH) Drug_Molecule->Functionalized_Nanoparticle Covalently Attached

Caption: Logical relationship for drug conjugation.

References

Application Notes and Protocols: Grafting Trivinylethoxysilane onto Polymer Backbones for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymer backbones is a cornerstone of advanced drug delivery system design. By chemically modifying existing polymers, researchers can fine-tune critical properties such as biocompatibility, drug loading capacity, and release kinetics. Grafting trivinylethoxysilane (TVES) onto biodegradable or biocompatible polymer backbones offers a versatile platform for creating sophisticated drug delivery vehicles. The vinyl groups of TVES can participate in polymerization and grafting reactions, while the ethoxysilane moieties provide a handle for subsequent crosslinking, surface modification, or inorganic-organic hybrid material formation. This modification can enhance the mechanical properties of the polymer, facilitate the formation of hydrogels for controlled release, and improve adhesion to various substrates. Silicon-containing polymers are noted for their high chain flexibility, UV stability, biocompatibility, and high oxygen permeability, making them attractive for a range of biomedical applications.[1]

This document provides detailed application notes and experimental protocols for the grafting of this compound onto polymer backbones, with a focus on applications in drug development.

Applications in Drug Development

The unique properties of TVES-grafted polymers make them suitable for several applications in drug delivery:

  • Controlled-Release Hydrogels: The ethoxysilane groups on the grafted polymer can undergo hydrolysis and condensation to form a crosslinked hydrogel network.[2] This process allows for the encapsulation of therapeutic agents within the hydrogel matrix. The crosslinking density, which can be controlled by the grafting degree and curing conditions, dictates the mesh size of the hydrogel and, consequently, the diffusion rate and release kinetics of the encapsulated drug.[3][4] This enables the design of systems for sustained and tunable drug release.

  • Surface-Functionalized Nanoparticles: Grafting TVES onto polymers used for nanoparticle formulation allows for the creation of particles with reactive surfaces. These surfaces can be further modified with targeting ligands (e.g., antibodies, peptides) to enhance site-specific drug delivery. The silane groups can also improve the stability of the nanoparticles and their interaction with biological interfaces.

  • Biodegradable Polymer Modification: Grafting TVES onto biodegradable polymers like polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA) can modify their degradation rates and mechanical properties.[5] This is particularly useful for creating implants and other drug delivery devices where both mechanical integrity and a controlled degradation profile are essential. The grafting of reactive moieties like maleic anhydride onto PLA is a well-established technique to create reactive compatibilizers, and a similar principle applies to TVES.[5]

  • Enhanced Biocompatibility: Silane functionalization is a widely used strategy to improve the biocompatibility of materials for medical implants.[6] By creating a specific surface chemistry, TVES-grafted polymers can promote favorable cell-material interactions, reducing inflammatory responses and improving tissue integration of implantable drug delivery systems.

Experimental Protocols

Protocol 1: Solution-Based Free Radical Grafting of TVES onto a Polymer Backbone

This protocol describes a general method for grafting this compound onto a polymer backbone in solution using a free-radical initiator. This method is adapted from the copolymerization of vinyl monomers with vinylsilanes and is suitable for laboratory-scale synthesis.[1]

Materials:

  • Polymer backbone (e.g., Poly(methyl methacrylate) - PMMA, or a biodegradable polymer like PLA)

  • This compound (TVES)

  • Azobisisobutyronitrile (AIBN) as a free radical initiator

  • Anhydrous solvent (e.g., ethyl cellosolve, toluene, or tetrahydrofuran - THF)

  • Precipitating solvent (e.g., water, methanol)

  • Schlenk tube or round-bottom flask with a condenser

  • Magnetic stirrer and heating plate/oil bath

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Polymer Dissolution: In a dry Schlenk tube equipped with a magnetic stir bar, dissolve the desired amount of the polymer backbone in the anhydrous solvent. (e.g., 20g of solvent for 5g of polymer).

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Monomer and Initiator Addition: To the stirred polymer solution, add the desired amount of this compound (e.g., 1g).[1] Following this, add the AIBN initiator (e.g., 0.06g).[1] The exact amounts will depend on the desired grafting ratio.

  • Polymerization Reaction: Place the Schlenk tube in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 70-80 °C).[1]

  • Reaction Time: Allow the reaction to proceed under an inert atmosphere with continuous stirring for a specified time (e.g., 3-6 hours). The reaction time can be varied to control the grafting degree.

  • Purification:

    • After the reaction, cool the solution to room temperature.

    • Dissolve the polymer solution in a suitable solvent like THF if necessary.

    • Slowly pour the polymer solution into a large excess of a stirred precipitating solvent (e.g., water or methanol) to precipitate the grafted polymer.

    • Filter the precipitate and wash it thoroughly with the precipitating solvent to remove any unreacted TVES and initiator byproducts.

  • Drying: Dry the purified TVES-grafted polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Characterization of TVES-Grafted Polymers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the successful grafting of TVES onto the polymer backbone.

  • Method: Acquire FTIR spectra of the original polymer and the TVES-grafted polymer.

  • Expected Results: Look for the appearance of characteristic peaks for the silane group, such as Si-O-C stretching vibrations (around 1080 cm⁻¹) and potentially the disappearance or reduction of the C=C vinyl peak (around 1600 cm⁻¹) if the vinyl groups have reacted.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide structural confirmation of the grafting and to quantify the grafting degree.

  • Method: Dissolve the polymer samples in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Results: In ¹H NMR, new signals corresponding to the protons of the ethoxy groups (-O-CH₂-CH₃) and the vinyl groups of the grafted TVES will be present. The grafting degree can be calculated by comparing the integration of these new peaks with the characteristic peaks of the polymer backbone.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the modified polymer.

  • Method: Heat a small sample of the polymer from room temperature to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

  • Expected Results: TVES-grafted polymers are expected to show improved thermal stability compared to the unmodified polymer backbone.[1]

4. Gel Permeation Chromatography (GPC):

  • Purpose: To analyze the changes in molecular weight and molecular weight distribution after the grafting reaction.

  • Method: Dissolve the polymer in a suitable solvent and analyze it using a GPC system.

  • Expected Results: The grafting process might lead to an increase in the average molecular weight. However, side reactions such as chain scission can also occur, which would be indicated by a decrease in molecular weight or a broadening of the distribution.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of vinylsilane-grafted polymers. The exact values will depend on the specific polymer backbone, reaction conditions, and the concentration of reactants.

Table 1: Reaction Conditions and Grafting Efficiency

Polymer BackboneGrafting MethodInitiatorTemperature (°C)Initiator Conc. (wt%)Silane Conc. (wt%)Grafting Efficiency (%)Reference
Polypropylene (PP)Melt ExtrusionDicumyl Peroxide180-2000.5 - 1.54 - 8> 80[8]
LDPEInternal MixerDicumyl PeroxideNot SpecifiedFixedFixedVaries with PE grade[9]
PMMASolutionAIBN701.2 (of monomer)16.7 (of monomer)Copolymerization[1]

Table 2: Properties of TVES-Grafted Polymers

PropertyUnmodified PolymerTVES-Grafted PolymerMethod of AnalysisReference
Thermal Stability (Td, onset)VariesIncreasedTGA[1]
Molecular Weight (Mw)VariesIncreased/DecreasedGPC[8]
Surface HydrophilicityHydrophobicMore HydrophilicContact Angle[10]

Table 3: Potential Drug Release Characteristics from Silane-Crosslinked Hydrogels

Drug TypeRelease MechanismTunable Release PeriodKey Control ParametersReference
Small MoleculesDiffusion-controlledHours to DaysCrosslinking density, polymer hydrophilicity[2][11]
Proteins/PeptidesSwelling & DiffusionDays to WeeksMesh size, degradation rate of backbone[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve 1. Dissolve Polymer in Anhydrous Solvent purge 2. Purge with Inert Gas dissolve->purge add 3. Add TVES and Initiator (AIBN) purge->add react 4. Heat to 70-80°C for 3-6 hours add->react cool 5. Cool to RT react->cool precipitate 6. Precipitate in Non-solvent cool->precipitate dry 7. Dry under Vacuum precipitate->dry charac 8. Characterize (FTIR, NMR, TGA) dry->charac G implant TVES-Grafted Polymer Surface protein Protein Adsorption (e.g., Albumin, Fibronectin) implant->protein Bio-interface Formation cell Cell Adhesion (e.g., Fibroblasts, Endothelial Cells) protein->cell Cell Receptor Binding signal Integrin-Mediated Signaling Cascades cell->signal Activation negative Inhibition of Inflammatory Pathways (e.g., NF-κB) cell->negative Downregulation response Positive Cellular Responses: - Proliferation - Differentiation - Reduced Inflammation signal->response negative->response G cluster_applications Drug Delivery Applications start Polymer Backbone (e.g., PLA, PLGA) grafting Grafting with This compound start->grafting functionalized TVES-Grafted Polymer grafting->functionalized hydrogel Hydrogel Formation (via Silane Crosslinking) functionalized->hydrogel nanoparticle Nanoparticle Formulation functionalized->nanoparticle encapsulation Drug Encapsulation hydrogel->encapsulation surface_mod Surface Modification (Targeting Ligands) nanoparticle->surface_mod release Controlled Release encapsulation->release targeting Targeted Delivery surface_mod->targeting

References

Application Notes and Protocols: Trivinylethoxysilane as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of trivinylethoxysilane (TVES) as a versatile crosslinking agent to enhance the properties of various polymers. Detailed protocols for polymer modification and characterization are outlined, along with quantitative data to guide experimental design.

Introduction

This compound is a bifunctional organosilane containing three vinyl groups and one ethoxy group attached to a central silicon atom. This unique structure allows it to act as an efficient crosslinking agent for a wide range of polymers. The vinyl groups can participate in free-radical polymerization or grafting reactions with polymer backbones, while the ethoxy group can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) crosslinks. This dual crosslinking capability imparts significant improvements in the thermal, mechanical, and chemical resistance of the modified polymers. Applications of this compound-crosslinked polymers are found in diverse fields, including advanced materials, coatings, and controlled drug delivery systems.

Mechanism of Action: Crosslinking with this compound

The crosslinking process using this compound typically proceeds through a two-stage mechanism:

  • Grafting: The vinyl groups of this compound are grafted onto the polymer backbone. This is often initiated by a free-radical initiator, such as a peroxide, or by radiation. The initiator abstracts a hydrogen atom from the polymer chain, creating a macroradical that can then react with one of the vinyl groups of the silane.

  • Moisture Curing (Hydrolysis and Condensation): The ethoxy group on the grafted silane is hydrolytically unstable and reacts with moisture to form a reactive silanol group (-Si-OH). These silanol groups can then condense with each other or with other silanol groups on adjacent polymer chains to form stable and flexible siloxane (Si-O-Si) crosslinks. This step is often catalyzed by a tin catalyst, such as dibutyltin dilaurate (DBTDL), and can occur at ambient or slightly elevated temperatures.

The overall process results in a three-dimensional polymer network with enhanced dimensional stability and performance characteristics.

Crosslinking_Mechanism cluster_grafting Stage 1: Grafting cluster_curing Stage 2: Moisture Curing Polymer Polymer Chain (e.g., Polyethylene) Radical Polymer Macroradical Initiator Free Radical Initiator (e.g., Peroxide) Initiator->Radical H abstraction Grafted_Polymer TVES-Grafted Polymer Radical->Grafted_Polymer + TVES TVES This compound (CH2=CH)3Si(OC2H5) Grafted_Polymer2 TVES-Grafted Polymer Grafted_Polymer->Grafted_Polymer2 Processing Hydrolysis Hydrolysis (+ H2O) Silanol Silanol-Functionalized Polymer Hydrolysis->Silanol Condensation Condensation (- H2O or C2H5OH) Crosslinked_Polymer Crosslinked Polymer Network (Si-O-Si bonds) Condensation->Crosslinked_Polymer

Figure 1: General mechanism of polymer crosslinking using this compound.

Application: Crosslinking of Polyethylene

This compound is widely used to produce crosslinked polyethylene (PEX or XLPE) for applications such as wire and cable insulation, hot water pipes, and heat-shrinkable tubing. The crosslinking enhances the service temperature, tensile strength, and stress crack resistance of polyethylene.

Quantitative Data: Effect of this compound Concentration on Polyethylene Properties

The concentration of this compound and the initiator significantly influences the final properties of the crosslinked polyethylene. The following table summarizes typical effects observed when varying the concentration of a vinyl-functionalized ethoxysilane in low-density polyethylene (LDPE).

Silane Concentration (phr)Initiator (DCP) (phr)Gel Content (%)Tensile Strength (MPa)Elongation at Break (%)
00.5012.5550
20.56515.2480
40.57817.8420
60.58519.5380
80.58820.1350

phr: parts per hundred parts of resin DCP: Dicumyl peroxide Data is illustrative and may vary based on specific processing conditions and polyethylene grade.

Experimental Protocol: Two-Step (Sioplas®) Process for Crosslinking Polyethylene

This protocol describes a common industrial method for producing silane-crosslinked polyethylene.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound (TVES)

  • Dicumyl peroxide (DCP) initiator

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Antioxidant (e.g., Irganox 1010)

  • Toluene or xylene (for gel content determination)

Equipment:

  • Twin-screw extruder

  • Compression molding press

  • Water bath or steam chamber

  • Soxhlet extraction apparatus

  • Tensile testing machine

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Thermogravimetric Analyzer (TGA)

Sioplas_Workflow cluster_step1 Step 1: Grafting (Compounding) cluster_step2 Step 2: Shaping and Curing A Dry blend LDPE, TVES, DCP, and Antioxidant B Feed into twin-screw extruder (Melt processing at 140-160°C) A->B C Extrude and pelletize the grafted polyethylene B->C D Mix grafted pellets with DBTDL catalyst masterbatch C->D Grafted Pellets E Process into desired shape (e.g., compression molding, extrusion) D->E F Cure in a moisture-rich environment (hot water bath or steam at 80-95°C for several hours) E->F G Characterize crosslinked product: - Gel Content - Mechanical Properties (Tensile) - Thermal Stability (TGA) - FTIR Analysis F->G Characterization

Figure 2: Workflow for the two-step (Sioplas®) crosslinking of polyethylene.

Procedure:

  • Grafting:

    • Prepare a masterbatch by tumble-blending LDPE pellets with this compound, dicumyl peroxide, and an antioxidant.

    • Feed the masterbatch into a twin-screw extruder with a temperature profile of 140-160°C.

    • The molten polymer is extruded through a die, cooled, and pelletized to obtain the grafted polyethylene.

  • Curing:

    • The grafted polyethylene pellets are dry-blended with a catalyst masterbatch containing dibutyltin dilaurate.

    • The mixture is then processed into the desired shape (e.g., sheets by compression molding, or pipes/cables by extrusion).

    • The shaped article is then subjected to moisture curing by immersion in a hot water bath (80-95°C) or exposure to steam for a specified duration (e.g., 4-24 hours) to facilitate the crosslinking reaction.

Characterization Protocols

3.3.1. Gel Content Determination (ASTM D2765)

  • Weigh a sample of the crosslinked polyethylene (approximately 0.3 g) and record the initial weight (W_i).

  • Place the sample in a wire mesh cage and immerse it in boiling xylene in a Soxhlet extraction apparatus for 12 hours to extract the soluble (non-crosslinked) portion.

  • Remove the sample and dry it in a vacuum oven at 80°C to a constant weight.

  • Record the final weight of the dried, insoluble gel (W_f).

  • Calculate the gel content as: Gel Content (%) = (W_f / W_i) * 100

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the grafting and crosslinking reactions.

  • Grafting: Successful grafting of this compound onto the polyethylene backbone can be confirmed by the appearance of characteristic peaks for Si-O-C stretching, typically in the range of 1080-1100 cm⁻¹.

  • Crosslinking: The formation of siloxane (Si-O-Si) crosslinks is indicated by the emergence of a broad and strong absorption band around 1040-1080 cm⁻¹.

Wavenumber (cm⁻¹)Assignment
~2919, ~2850C-H stretching in polyethylene
~1080-1100Si-O-C stretching (grafted silane)
~1040-1080Si-O-Si stretching (crosslinks)

3.3.3. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the crosslinked polyethylene. The onset temperature of decomposition is expected to increase with increasing crosslink density.

  • Procedure: Heat a small sample (5-10 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max).

MaterialT_onset (°C)T_max (°C)
Uncrosslinked LDPE~350~420
TVES-Crosslinked LDPE~375~450

Data is illustrative and depends on the degree of crosslinking.

Application: Hydrogel Synthesis for Drug Delivery

This compound can be used as a crosslinking agent in the synthesis of hydrogels from hydrophilic polymers like poly(vinyl alcohol) (PVA) or chitosan. The resulting hydrogels can be designed for the controlled release of therapeutic agents.

Quantitative Data: Effect of this compound on Hydrogel Properties

The swelling ratio and drug release kinetics of a hydrogel are critically dependent on the crosslink density, which is controlled by the amount of this compound used.

Polymer SystemTVES Concentration (wt%)Swelling Ratio (%)Drug Release (e.g., Ibuprofen) at 24h (%)
PVA180095
PVA355070
PVA540050
Chitosan/PVA195090
Chitosan/PVA365065
Chitosan/PVA548045

Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100, where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.

Experimental Protocol: Synthesis of a this compound-Crosslinked PVA Hydrogel

Materials:

  • Poly(vinyl alcohol) (PVA), 99+% hydrolyzed

  • This compound (TVES)

  • Deionized water

  • Hydrochloric acid (HCl) as a catalyst

  • Phosphate-buffered saline (PBS, pH 7.4) for swelling and drug release studies

  • Model drug (e.g., ibuprofen)

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Molds (e.g., petri dishes)

  • Lyophilizer (freeze-dryer)

  • UV-Vis spectrophotometer

Hydrogel_Synthesis_Workflow A Dissolve PVA in deionized water (e.g., 10% w/v) at 90°C with stirring B Cool the PVA solution to room temperature A->B C Add this compound (TVES) and a model drug (optional) to the solution B->C D Adjust pH to ~2.5 with HCl to catalyze hydrolysis C->D E Stir vigorously for 30 minutes D->E F Pour the solution into molds and allow to gel at room temperature for 24 hours E->F G Wash the hydrogel with deionized water to remove unreacted components F->G H Freeze-dry the hydrogel to obtain a porous scaffold G->H I Characterize the hydrogel: - Swelling Ratio - Drug Release Profile - FTIR Analysis - Morphology (SEM) H->I

Figure 3: Workflow for the synthesis of a this compound-crosslinked PVA hydrogel.

Procedure:

  • Polymer Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water at 90°C with continuous stirring until a clear solution is obtained.

  • Crosslinking Reaction:

    • Cool the PVA solution to room temperature.

    • Add the desired amount of this compound to the solution while stirring. If a drug is to be loaded in situ, it can be added at this stage.

    • Adjust the pH of the mixture to approximately 2.5 using dilute HCl to catalyze the hydrolysis of the ethoxy groups.

    • Continue stirring for 30 minutes to ensure homogeneous mixing.

  • Gelation: Pour the solution into appropriate molds and leave it at room temperature for 24 hours to allow for gelation and crosslinking to occur.

  • Purification and Drying:

    • Immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water periodically, to remove any unreacted chemicals and the catalyst.

    • Freeze the purified hydrogel at -80°C and then lyophilize it to obtain a dry, porous hydrogel scaffold.

Characterization Protocols for Hydrogels

4.3.1. Swelling Studies

  • Weigh a piece of the dry hydrogel (W_d).

  • Immerse the hydrogel in a beaker containing PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio at each time point.

4.3.2. In Vitro Drug Release Studies

  • Place a known weight of the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with moisture. Store in a cool, dry place away from sources of ignition. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a highly effective crosslinking agent for a variety of polymers, offering a versatile method to significantly enhance their mechanical, thermal, and chemical properties. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to explore the use of this compound in the development of advanced polymer materials and drug delivery systems. The ability to tailor the degree of crosslinking by adjusting the concentration of the silane allows for precise control over the final properties of the material, enabling its use in a wide array of demanding applications.

Trivinylethoxysilane as an Adhesion Promoter for Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Trivinylethoxysilane is a trifunctional organosilane that can act as a highly effective adhesion promoter at the interface between inorganic reinforcements (e.g., glass fibers, silica, alumina) and organic polymer matrices (e.g., polyester, polyimide, epoxy). Its unique chemical structure allows it to form a durable chemical bridge, enhancing the mechanical strength, durability, and overall performance of composite materials.

Mechanism of Action:

The efficacy of this compound as a coupling agent stems from its dual reactivity:

  • Reaction with Inorganic Substrates: The ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups present on the surface of inorganic fillers or fibers, forming stable covalent siloxane bonds (Si-O-Substrate).

  • Reaction with Organic Polymers: The three vinyl (CH2=CH-) groups are capable of copolymerizing with the polymer matrix during curing or polymerization. This creates a strong covalent bond between the silane and the organic resin.

This dual functionality creates a robust and durable interface that facilitates efficient stress transfer from the polymer matrix to the reinforcing material, thereby improving the composite's mechanical properties.

Data Presentation

The following tables summarize quantitative data on the performance of vinyltriethoxysilane (VTES) as an adhesion promoter in various composite systems. This data can serve as a reference for the expected performance improvements when using this compound.

Table 1: Effect of VTES Concentration on the Mechanical Properties of Carbon Fiber/Norbornene-Polyimide Composites

VTES Concentration (wt%)Interlaminar Shear Strength (ILSS) (MPa)Increase in ILSS (%)Interfacial Shear Strength (IFSS) (MPa)Increase in IFSS (%)
0 (Untreated)51.04-65.31-
0.158.2314.0978.4520.12
0.4 65.12 27.58 88.58 35.62
0.761.3720.2483.1227.27
1.059.8917.3480.5623.35

Data adapted from a study on vinyltriethoxysilane (TEVS) with carbon fiber/norbornene-polyimide composites.[1]

Table 2: Shear Bond Strength of Composite Resin to Titanium Treated with Different Silane Solutions

Silane SolutionSolventCuring ConditionMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Non-silanized--4.82.1
γ-MPS + Vinyltriisopropoxysilane2-PropanolRoom Temperature11.33.6
γ-MPS2-PropanolRoom Temperature20.412.2
Tris(3-trimethoxysilylpropyl)isocyanurate2-PropanolRoom Temperature10.78.0

Data adapted from a study on various silane solutions, including a vinyl-functional silane, for bonding composite resin to titanium.[2]

Experimental Protocols

The following are detailed protocols for the application of vinyl-functional ethoxysilanes as adhesion promoters. These should be adapted and optimized for this compound and the specific composite system being used.

Protocol 1: Surface Treatment of Reinforcement Fibers/Fillers

Objective: To apply a uniform layer of this compound to the surface of inorganic reinforcement materials to enhance adhesion to a polymer matrix.

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Reinforcement material (e.g., glass fibers, carbon fibers, silica powder)

  • Beakers and magnetic stirrer

  • Drying oven

Procedure:

  • Surface Cleaning: Ensure the reinforcement material is clean and free of any surface contaminants. This can be achieved by washing with a suitable solvent (e.g., acetone, ethanol) followed by drying. For some substrates, a heat treatment or oxidation step may be necessary to generate surface hydroxyl groups.[1]

  • Silane Solution Preparation:

    • Prepare a 95% ethanol/5% deionized water solution.

    • Slowly add this compound to the alcohol/water mixture to achieve the desired concentration (typically 0.5-5.0 wt%).[3]

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

    • Stir the solution for at least 1 hour to allow for the hydrolysis of the ethoxy groups to silanol groups.

  • Application:

    • Immerse the clean, dry reinforcement material in the prepared silane solution.

    • Allow the material to soak for a sufficient time to ensure complete wetting of the surface (e.g., 2 hours at 50°C).[1]

  • Drying and Curing:

    • Remove the treated material from the solution and rinse with ethanol to remove excess silane.

    • Dry the material in an oven at a temperature sufficient to remove the solvent and promote the condensation of the silanol groups with the substrate surface and with each other (e.g., 6 hours at 50°C, followed by 2 hours at 120°C).[1]

  • Composite Fabrication: Incorporate the surface-treated reinforcement into the polymer matrix according to the standard procedure for the specific composite system.

Protocol 2: Shear Bond Strength Testing

Objective: To quantify the improvement in adhesion between a polymer and a substrate treated with this compound.

Materials:

  • Substrate plates (e.g., titanium, glass)

  • This compound solution (prepared as in Protocol 1)

  • Composite resin

  • Molds for creating composite cylinders

  • Universal testing machine with a shear test fixture

Procedure:

  • Substrate Preparation:

    • Clean the substrate plates thoroughly.

    • Apply the this compound solution to the bonding surface of the plates as described in Protocol 1 (e.g., by wiping or dipping).

    • Allow the solvent to evaporate and cure the silane layer.

  • Composite Application:

    • Place a mold with a defined diameter (e.g., 5 mm) onto the treated surface of the substrate.

    • Fill the mold with the composite resin and cure according to the manufacturer's instructions.

  • Aging (Optional): To evaluate the durability of the bond, specimens can be subjected to aging conditions such as thermocycling or storage in water.[2]

  • Shear Bond Strength Measurement:

    • Mount the specimen in the universal testing machine.

    • Apply a shear load to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure occurs.[2]

    • Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded area.

Mandatory Visualizations

TrivinylEthoxysilane_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Copolymerization This compound This compound (CH2=CH)3Si(OCH2CH3) Silanetriol Trivinylsilanetriol (CH2=CH)3Si(OH)3 This compound->Silanetriol + Water 3 H2O Water->Silanetriol Ethanol Ethanol Silanetriol->Ethanol + 3 CH3CH2OH Silanetriol_2 Trivinylsilanetriol Inorganic_Substrate Inorganic Substrate with -OH groups Composite Reinforced Composite Inorganic_Substrate->Composite Forms Si-O-Substrate bonds Polymer_Matrix Polymer Matrix Polymer_Matrix->Composite Vinyl groups copolymerize Silanetriol_2->Composite

Caption: Mechanism of this compound as an adhesion promoter.

Experimental_Workflow Start Start Clean_Substrate Clean Substrate/ Reinforcement Start->Clean_Substrate Prepare_Silane Prepare this compound Solution (0.5-5.0 wt%) Clean_Substrate->Prepare_Silane Hydrolysis Hydrolyze Silane (pH 4.5-5.5, 1 hr) Prepare_Silane->Hydrolysis Apply_Silane Apply Silane to Substrate (Immerse/Wipe) Hydrolysis->Apply_Silane Dry_Cure Dry and Cure (e.g., 120°C for 2 hrs) Apply_Silane->Dry_Cure Fabricate_Composite Fabricate Composite Dry_Cure->Fabricate_Composite Characterize Characterize Adhesion (e.g., Shear Bond Strength) Fabricate_Composite->Characterize End End Characterize->End

Caption: Experimental workflow for adhesion promotion.

Adhesion_Factors cluster_silane Silane Treatment cluster_materials Material Properties Adhesion Composite Adhesion Performance Silane_Concentration Silane Concentration Silane_Concentration->Adhesion Hydrolysis_Time Hydrolysis Time/pH Hydrolysis_Time->Adhesion Application_Method Application Method Application_Method->Adhesion Curing_Conditions Curing Temp/Time Curing_Conditions->Adhesion Substrate_Surface Substrate Surface Chemistry (-OH groups) Substrate_Surface->Adhesion Polymer_Chemistry Polymer Matrix Reactivity Polymer_Chemistry->Adhesion

Caption: Factors influencing composite adhesion performance.

References

Application Notes and Protocols: Copolymerization of Trivinylethoxysilane with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of trivinylethoxysilane (TVES) and other vinylalkoxysilanes with various vinyl monomers. The resulting copolymers possess a unique combination of properties derived from both the vinyl polymer backbone and the reactive alkoxysilane groups, making them suitable for a wide range of applications, including surface modification, biomedical devices, and as precursors for hybrid organic-inorganic materials.

Introduction

The copolymerization of vinyl monomers with organofunctional silanes, such as this compound, offers a versatile method for tailoring polymer properties. The vinyl group of TVES allows it to be incorporated into polymer chains via standard polymerization techniques, while the hydrolyzable ethoxysilane groups provide a reactive handle for subsequent crosslinking, surface grafting, or formation of organic-inorganic hybrid materials. The reactivity of vinylsilane monomers is influenced by the position of the silicon atom relative to the vinyl group; dπ–pπ interactions can reduce reactivity when the silicon atom is in close proximity to the double bond.[1] However, copolymerization with more reactive vinyl monomers can overcome this limitation.[1] These copolymers are of significant interest in fields requiring enhanced thermal stability, hydrophobicity, and adhesive properties.[2]

Quantitative Data Summary

The following tables summarize key quantitative data, such as monomer reactivity ratios, for the copolymerization of vinylalkoxysilanes with various vinyl monomers. Reactivity ratios (r₁ and r₂) indicate the preference of a propagating radical to add a monomer of its own kind versus the comonomer.

  • r₁ > 1 : The propagating chain with monomer 1 preferentially adds monomer 1.

  • r₁ < 1 : The propagating chain with monomer 1 preferentially adds monomer 2.

  • r₁r₂ = 1 : Ideal copolymerization, with random monomer incorporation.

  • r₁r₂ < 1 : Tendency towards alternation.

  • r₁r₂ > 1 : Tendency towards block copolymer formation.

Table 1: Reactivity Ratios for the Copolymerization of Vinylalkoxysilanes (M₁) with Vinyl Monomers (M₂) at 60-70°C

Vinylalkoxysilane (M₁)Vinyl Monomer (M₂)r₁r₂Method of DeterminationReference
3-(Trimethoxysilyl)propyl methacrylate (TMSPM)N-vinyl pyrrolidone (NVP)3.7220.097Fineman-Ross, Kelen-Tudos, Mayo-Lewis, Curve Fitting
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)Acrylamide (AM)1.870.80Fineman-Ross, Kelen-Tudos, Mayo-Lewis, Curve Fitting[1]
Tris(methoxyethoxy)vinylsilane (TMEVS)Acrylamide (AM)0.221.21Fineman-Ross, Kelen-Tudos, Mayo-Lewis, Curve Fitting[1]
Tris(methoxyethoxy)vinyl silane (TMEVS)N-vinyl pyrrolidone (NVP)0.5840.331Fineman-Ross, Kelen-Tudos, Mayo-Lewis[3]

Table 2: Feed and Copolymer Composition Data for the Copolymerization of 3-(Trimethoxysilyl)propyl methacrylate (TMSPM, M₁) with N-vinyl pyrrolidone (NVP, M₂)

Mole Fraction of TMSPM in Feed (f₁)Mole Fraction of TMSPM in Copolymer (F₁)
0.10.35
0.20.55
0.30.68
0.40.75
0.50.80
0.60.84
0.70.88
0.80.92
0.90.96

Experimental Protocols

Protocol for Free Radical Copolymerization of this compound (TVES) with a Vinyl Monomer (e.g., Methyl Methacrylate, MMA)

This protocol describes a general procedure for the solution copolymerization of TVES with a vinyl monomer.

Materials:

  • This compound (TVES), distilled under vacuum.

  • Vinyl monomer (e.g., Methyl Methacrylate, MMA), distilled under vacuum.

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)), recrystallized.[2]

  • Anhydrous solvent (e.g., benzene, toluene, or ethyl cellosolve).[2]

  • Methanol (for precipitation).[4]

  • Diethyl ether (for washing/precipitation).

  • Nitrogen gas (high purity).

Procedure:

  • Monomer and Initiator Preparation: In a glass reaction tube, dissolve the desired molar ratio of TVES and the vinyl comonomer in the anhydrous solvent. The total monomer concentration is typically maintained around 1 mol/dm³.

  • Initiator Addition: Add the initiator (e.g., 1 x 10⁻³ mol/dm³ BPO or a similar concentration of AIBN).

  • Deoxygenation: Bubble high-purity nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Seal the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 60-70°C).[2][4]

  • Reaction Monitoring: Allow the polymerization to proceed for a time sufficient to achieve a low conversion (typically below 10%) to ensure that the copolymer composition is representative of the initial monomer feed ratio.

  • Termination and Precipitation: Stop the reaction by cooling the tube in an ice bath and opening it to the air. Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or diethyl ether.[4]

  • Purification: Purify the precipitated copolymer by redissolving it in a suitable solvent (e.g., tetrahydrofuran (THF) or benzene) and reprecipitating it into the non-solvent. Repeat this process 2-3 times.[4]

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.[4]

Protocol for Characterization of the Copolymer

Fourier Transform Infrared (FTIR) Spectroscopy:

  • Prepare a sample by either casting a thin film of the copolymer onto a salt plate (e.g., KBr) from a solution or by preparing a KBr pellet.

  • Record the spectrum and identify characteristic peaks. For a TVES-MMA copolymer, look for:

    • C=O stretching of the ester group in MMA (~1730 cm⁻¹).[2]

    • Si-O-C stretching of the ethoxysilane group (~977 cm⁻¹).[2]

    • C-H stretching of methyl and methylene groups (~2957 cm⁻¹).[2]

    • The absence of the vinyl C=C stretching band (~1642 cm⁻¹) indicates that the monomers have undergone polymerization.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra. For a TVES-MMA copolymer, characteristic signals include:

    • ¹H NMR: -OCH₃ protons of MMA (~3.6 ppm), backbone methylene protons (~1.7-1.9 ppm), and methyl protons of MMA (~0.8-1.0 ppm). The disappearance of vinyl proton signals (~6.0 ppm) confirms polymerization.[2]

    • ¹³C NMR: Ester carbonyl carbon of MMA (~178 ppm), -OCH₃ of MMA (~66.6 ppm), -OCH₂ of TVES (~54.6 ppm), and backbone methylene carbons (~44.7 ppm).[2]

Gel Permeation Chromatography (GPC):

  • Dissolve the copolymer in a suitable GPC eluent (e.g., THF).

  • Analyze the sample to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Use TGA to determine the thermal stability and degradation profile of the copolymer.

  • Use DSC to determine the glass transition temperature (Tg) of the copolymer.

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Polymerization Free Radical Copolymerization This compound->Polymerization Vinyl_Monomer Vinyl Monomer (e.g., MMA, NVP, Styrene) Vinyl_Monomer->Polymerization Initiator Initiator (BPO or AIBN) Initiator->Polymerization Solvent Solvent (e.g., Benzene) Solvent->Polymerization Copolymer TVES-Vinyl Copolymer Polymerization->Copolymer

Caption: Reaction scheme for the copolymerization of TVES.

G start Start prep Prepare Monomer/ Initiator Solution start->prep deoxygenate Deoxygenate with N₂ prep->deoxygenate react Polymerize at 60-70°C deoxygenate->react precipitate Precipitate in Non-Solvent react->precipitate purify Redissolve and Reprecipitate precipitate->purify dry Dry Under Vacuum purify->dry characterize Characterize Copolymer (FTIR, NMR, GPC, TGA) dry->characterize end End characterize->end

Caption: Experimental workflow for synthesis and analysis.

G a Monomer Feed Ratio (TVES vs. Vinyl Monomer) b Reactivity Ratios (r₁, r₂) a->b c Copolymer Composition a->c b->c d Copolymer Properties (Tg, Hydrophobicity, etc.) c->d

References

Application Notes and Protocols for Trivinylethoxysilane-Based Coating Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deposition of trivinylethoxysilane (TVES) based coatings, a versatile method for surface functionalization. The vinyl groups of TVES offer reactive sites for further chemical modification, making these coatings highly suitable for applications in drug delivery, biomaterial engineering, and biosensor development. Three primary deposition techniques are covered: Sol-Gel Deposition, Chemical Vapor Deposition (CVD), and Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Sol-Gel Deposition Protocol

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. For this compound, this process involves hydrolysis and condensation reactions to form a cross-linked polysiloxane network.

Experimental Protocol

1. Substrate Preparation:

  • Clean substrates (e.g., glass slides, silicon wafers) by sonication in a series of solvents: acetone, then isopropanol, each for 15 minutes.

  • Rinse thoroughly with deionized (DI) water.

  • Activate the surface to introduce hydroxyl groups by treating with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Rinse extensively with DI water and dry under a stream of nitrogen.

  • For immediate use, it is recommended to further dry the substrates in an oven at 110-120°C for 30 minutes to remove residual water.

2. Sol Preparation:

  • In a typical procedure, a precursor solution is prepared by mixing this compound with a solvent, water, and a catalyst.

  • A common co-precursor, such as tetraethoxysilane (TEOS), can be used to form a hybrid coating with enhanced mechanical properties.[1]

  • The molar ratio of the components is critical for controlling the final properties of the coating.[2]

3. Coating Deposition:

  • Coatings can be applied by various techniques such as dip-coating, spin-coating, or spray-coating.

  • Dip-coating: Immerse the prepared substrate into the sol for a controlled period and withdraw at a constant speed.

  • Spin-coating: Dispense the sol onto the substrate and spin at a high speed (e.g., 2000-4000 rpm) to obtain a uniform film.

4. Curing:

  • After deposition, the coated substrates are cured to promote further condensation and densification of the film.

  • A typical curing process involves heating the substrates in an oven.

Data Presentation
ParameterValueReference
Precursor System This compound (TVES) and Tetraethoxysilane (TEOS)[1]
Solvent Ethanol[1]
Catalyst Acetic Acid[1]
TVES:TEOS Molar Ratio 1:1 to 1:3[1]
Water:Silane Molar Ratio 4:1[2]
Deposition Method Dip-coating, Spin-coating[1][2]
Curing Temperature 100-150°C[2]
Curing Time 1-2 hours[2]

Signaling Pathway

Sol_Gel_Process cluster_Sol_Preparation Sol Preparation cluster_Reactions Chemical Reactions cluster_Deposition Deposition cluster_Final Final Coating TVES This compound Hydrolysis Hydrolysis TVES->Hydrolysis TEOS TEOS (optional) TEOS->Hydrolysis Solvent Ethanol Solvent->Hydrolysis Water Water Water->Hydrolysis Catalyst Acid/Base Catalyst Catalyst->Hydrolysis Condensation Condensation Hydrolysis->Condensation DipCoating Dip-Coating Condensation->DipCoating SpinCoating Spin-Coating Condensation->SpinCoating Coating Cured TVES-based Coating DipCoating->Coating SpinCoating->Coating

Caption: Workflow for Sol-Gel Deposition of TVES-based coatings.

Chemical Vapor Deposition (CVD) Protocol

CVD is a deposition method that uses volatile precursors to create a thin film on a heated substrate. The precursor gases decompose and react on the substrate surface to form the desired coating.

Experimental Protocol

1. Substrate Preparation:

  • Follow the same cleaning and activation procedure as described in the Sol-Gel protocol to ensure a hydroxylated surface.

2. CVD System Setup:

  • Place the cleaned substrates in the CVD reaction chamber.

  • The this compound precursor is typically placed in a bubbler and heated to increase its vapor pressure.

  • A carrier gas (e.g., nitrogen or argon) is used to transport the precursor vapor into the reaction chamber.

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature.

  • Introduce the this compound vapor into the chamber using the carrier gas.

  • The deposition time will determine the thickness of the coating.

4. Post-Deposition Treatment:

  • After deposition, the chamber is purged with an inert gas to remove any unreacted precursor and byproducts.

  • The coated substrates are then cooled down to room temperature under an inert atmosphere.

Data Presentation
ParameterValueReference/Rationale
Precursor This compound (TVES)-
Carrier Gas Nitrogen or ArgonGeneral CVD practice
Substrate Temperature 150-500°CBased on aminosilane CVD[3]
Precursor Temperature 50-80°CTo achieve sufficient vapor pressure
Chamber Pressure 1-10 TorrGeneral organosilane CVD[4]
Deposition Time 30-120 minutesDependent on desired thickness

Experimental Workflow

CVD_Process cluster_Preparation Preparation cluster_Deposition CVD Process cluster_Final Final Coating Substrate Cleaned Substrate Heating Heat Substrate Substrate->Heating Precursor TVES Precursor Vaporization Vaporize Precursor Precursor->Vaporization Reaction Surface Reaction Heating->Reaction Transport Transport Vapor Vaporization->Transport Transport->Reaction Coating TVES Coating Reaction->Coating

Caption: Experimental workflow for Chemical Vapor Deposition of TVES.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Protocol

PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. It is similar to CVD, but with the addition of a plasma to energize the precursor gases, allowing for deposition at lower temperatures.

Experimental Protocol

1. Substrate Preparation:

  • Follow the same cleaning and activation procedure as described in the Sol-Gel protocol.

2. PECVD System Setup:

  • Place the cleaned substrates on the electrode in the PECVD chamber.

  • Introduce the this compound vapor into the chamber at a controlled flow rate.

  • An inert gas, such as argon, is often used as a carrier and to sustain the plasma.

3. Deposition Process:

  • Ignite the plasma using a radio-frequency (RF) power source.

  • The plasma fragments the this compound molecules, leading to the deposition of a highly cross-linked polymer film on the substrate.

  • The deposition parameters, such as RF power, pressure, and gas flow rates, will influence the properties of the resulting film.

4. Post-Deposition:

  • After the desired deposition time, turn off the RF power and gas flows.

  • Vent the chamber and remove the coated substrates.

Data Presentation
ParameterValueReference/Rationale
Precursor This compound (TVES)-
Carrier Gas ArgonGeneral PECVD practice
TVES Flow Rate 1-5 sccmAdapted from tetravinylsilane PECVD
Argon Flow Rate 10-50 sccmAdapted from tetravinylsilane PECVD
RF Power 10-100 WAdapted from tetravinylsilane PECVD
Chamber Pressure 10-100 mTorrAdapted from tetravinylsilane PECVD
Deposition Time 5-30 minutesDependent on desired thickness

Logical Relationships

PECVD_Process cluster_Inputs Input Parameters cluster_Process PECVD Chamber cluster_Output Output Precursor TVES Vapor Plasma Plasma Generation Precursor->Plasma CarrierGas Argon Gas CarrierGas->Plasma RF_Power RF Power RF_Power->Plasma Pressure Chamber Pressure Pressure->Plasma Decomposition Precursor Decomposition Plasma->Decomposition Deposition Film Deposition Decomposition->Deposition Coating Poly(TVES) Coating Deposition->Coating

Caption: Logical relationships in the PECVD process for TVES coatings.

References

Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with Trivinylethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of trivinylethoxysilane in thiol-ene "click" chemistry reactions. This powerful and versatile reaction enables the straightforward synthesis of functionalized organosilanes, which are pivotal for the surface modification of a wide array of materials, bioconjugation, and the development of novel drug delivery systems.

Introduction to Thiol-Ene Click Chemistry with this compound

Thiol-ene click chemistry is a highly efficient and robust method for forming carbon-sulfur bonds via the radical-mediated addition of a thiol to a carbon-carbon double bond (ene).[1] This reaction is characterized by high yields, rapid reaction rates, stereoselectivity, and a broad tolerance of functional groups, making it an ideal "click" reaction. This compound is a trifunctional molecule featuring three vinyl groups available for the thiol-ene reaction and an ethoxysilyl group for covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides. This dual functionality makes it an excellent reagent for creating cross-linked structures and for the preparation of functionalized surfaces and nanoparticles.[1]

The photoinitiated radical thiol-ene reaction proceeds via a three-step mechanism: initiation, propagation, and termination. The reaction is initiated by radicals, typically generated by photolysis of a photoinitiator.[1]

Applications in Research and Drug Development

The versatility of the thiol-ene reaction with this compound lends itself to a multitude of applications in scientific research and drug development:

  • Surface Modification: The ethoxysilane group allows for the covalent attachment of this compound to various substrates. Subsequent thiol-ene reactions can then be used to introduce a wide range of functionalities, altering surface properties such as hydrophobicity, biocompatibility, and chemical reactivity.[1]

  • Bioconjugation: Biomolecules containing thiol groups, such as cysteine-containing peptides or proteins, can be selectively conjugated to surfaces or nanoparticles modified with this compound.[2][3] This is particularly valuable for creating biosensors, targeted drug delivery systems, and platforms for studying protein interactions.

  • Drug Delivery: Hydrogels and nanoparticles can be functionalized using this compound. The thiol-ene reaction can then be employed to attach drugs, targeting ligands, or polyethylene glycol (PEG) chains to enhance stability and circulation time.[4][5][6][7][8]

  • Polymer Synthesis: The trifunctional nature of this compound allows for its use as a cross-linker in the synthesis of polymer networks and hydrogels with tailored mechanical properties.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the thiol-ene reaction with this compound. These protocols are based on established methodologies for similar vinylsilanes and should be optimized for specific applications.

Protocol 1: General Procedure for Thiol-Ene Reaction with this compound

This protocol describes a general method for the synthesis of a functionalized silane by reacting this compound with a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing molecule of interest

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous and inhibitor-free solvent (e.g., toluene or tetrahydrofuran), if not running neat

  • UV lamp (e.g., 365 nm)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a Schlenk flask, dissolve the thiol-containing molecule (1 equivalent) and this compound (provide a slight excess of thiol per vinyl group, e.g., 1.1 equivalents of thiol for every 3 vinyl groups) in the chosen solvent. If the reactants are liquids, the reaction can often be run neat.

  • Add the photoinitiator, DMPA (0.01-0.05 equivalents relative to the thiol).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • While stirring, irradiate the reaction mixture with a UV lamp at room temperature. The reaction time can vary from minutes to a few hours, depending on the reactivity of the thiol.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, if a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The resulting product can be purified by column chromatography if necessary.

Protocol 2: Surface Modification of Silica Nanoparticles

This protocol outlines the functionalization of silica nanoparticles with this compound and subsequent modification via thiol-ene reaction.

Materials:

  • Silica nanoparticles

  • This compound

  • Thiol-containing molecule for functionalization

  • Anhydrous toluene

  • Triethylamine (optional, as a catalyst for silanization)

  • Ethanol

  • Centrifuge

  • Sonicator

  • Vacuum oven

Procedure:

Part A: Silanization of Silica Nanoparticles

  • Disperse the silica nanoparticles in anhydrous toluene using a sonicator to create a uniform suspension.

  • Add this compound (typically a 1-5% solution in toluene) to the nanoparticle suspension.

  • Optionally, add a small amount of triethylamine to catalyze the silanization reaction.

  • Reflux the mixture with stirring for 12-24 hours under an inert atmosphere.

  • Allow the mixture to cool to room temperature.

  • Separate the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles several times with toluene and then with ethanol to remove any unreacted silane.

  • Dry the vinyl-functionalized nanoparticles in a vacuum oven.

Part B: Thiol-Ene Functionalization of Modified Nanoparticles

  • Re-disperse the dried vinyl-functionalized nanoparticles in a suitable solvent (e.g., toluene or THF).

  • Add the thiol-containing molecule and a photoinitiator (DMPA) to the suspension.

  • Degas the mixture and irradiate with UV light as described in Protocol 1.

  • After the reaction, wash the nanoparticles extensively with the reaction solvent and then ethanol to remove unreacted reagents.

  • Dry the finally functionalized nanoparticles in a vacuum oven.

Quantitative Data

The thiol-ene reaction is known for its high efficiency, often achieving near-quantitative yields.[9] The following table summarizes typical reaction conditions and outcomes for the synthesis and application of functionalized silanes using thiol-ene chemistry. Note that specific data for this compound is limited, and these values are based on similar systems.

ReactantsThiol:Ene RatioPhotoinitiator (mol%)SolventReaction TimeYield/ConversionReference
3-mercaptopropyltriethoxysilane + various enesStoichiometricDMPA (not specified)Methanol, THF, ChloroformNot specifiedQuantitative conversion[10]
Thiolated DNA + Acrylamide-modified nanoparticlesNot specifiedTriethylamine (catalyst)Aqueous bufferNot specified63.23% crosslinking efficiency[2]
Allyltrialkoxysilanes + various thiolsNot specifiedPhotoinitiatorNeatNot specifiedQuantitative to near-quantitative yields[9]

Visualizations

Reaction Mechanism and Workflow

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Photoinitiator R_radical Radical (R•) I->R_radical UV Light Thiol Thiol (R'-SH) Thiol_radical Thiyl Radical (R'-S•) Vinylsilane This compound Intermediate_radical Carbon-centered Radical Thioether Thioether Product

Figure 1: Mechanism of the photoinitiated radical thiol-ene reaction.

Workflow

Figure 2: General workflow for surface functionalization.

Application in Drug Delivery

Drug_Delivery

Figure 3: Nanoparticle functionalization for drug delivery.

References

Trivinylethoxysilane in the preparation of hybrid organic-inorganic materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Trivinylethoxysilane in Hybrid Materials

Introduction

Vinyl-functionalized alkoxysilanes, such as vinyltriethoxysilane (VTES) and vinyltrimethoxysilane (VTMS), are pivotal precursors in the synthesis of Class II hybrid organic-inorganic materials.[1][2] In these materials, the organic and inorganic components are linked by strong covalent bonds, offering a unique synergy of properties that are not achievable with purely organic or inorganic materials alone.[1] The vinyl groups (CH=CH₂) provide a reactive site for organic polymerization, while the hydrolyzable ethoxy or methoxy groups form a stable inorganic siloxane (Si-O-Si) network via the sol-gel process.[3][4]

This combination allows for the creation of materials with enhanced mechanical strength, thermal stability, and tailored surface functionalities.[5][6] The organic component imparts flexibility and toughness, while the inorganic silica network provides hardness and rigidity.[1] this compound and its analogs serve as effective coupling agents, creating a robust interface between inorganic fillers and organic polymer matrices.[3][7]

Key Applications

  • Reinforced Polymer Nanocomposites: Vinyl-functionalized silica nanoparticles are incorporated into polymer matrices (e.g., nitrile rubber) to improve mechanical properties like tensile strength and cross-linking density.[7][8]

  • Protective and Functional Coatings: Hybrid sol-gel coatings derived from vinylsilanes offer excellent adhesion, abrasion resistance, and corrosion protection on various substrates, including metals and plastics.[1][3][9]

  • Biomedical Materials: The ability to functionalize the vinyl groups makes these materials promising for applications such as drug delivery and bioengineering, where surface modification is crucial.[3][10]

  • Plastic Recycling: Incorporating vinyl-functionalized porous silica into recycled plastics like polyethylene can induce cross-linking, significantly enhancing the mechanical performance and tensile strength of the recycled material.[8][11]

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Vinyl Silica Nanoparticles (ORMOSIL)

This protocol describes the synthesis of organically modified silica (ORMOSIL) nanoparticles using vinyltrimethoxysilane (VTMS) as the sole precursor, a method that yields particles with a high surface area and abundant, accessible vinyl groups.[10]

Methodology:

  • Solution Preparation: In a 250 mL round-bottom flask, dissolve 0.587 g of cetyltrimethylammonium bromide (CTAB) in a mixture of 43 mL of ethanol, 15 mL of ethylene glycol (EG), and 90 mL of MilliQ water.

  • Catalyst Addition: Add 3.6 mL of 28% ammonium hydroxide (NH₄OH) to the solution.

  • Precursor Reaction: Heat the solution to 70 °C while stirring rapidly for 25 minutes.

  • VTMS Addition: Add 0.69 mL of vinyltrimethoxysilane (VTMS) to the solution.

  • Reaction: Continue stirring the solution at room temperature for 72 hours.

  • Particle Collection: Collect the resulting nanoparticles by centrifugation.

  • Washing: Wash the collected particles three times with 10 mL of ethanol.

  • Template Removal: To remove the CTAB surfactant template, resuspend the particles in 30 mL of a 1 M ethanolic HCl solution and heat at 80 °C for 12 hours.

  • Final Collection: Collect the final mesoporous vinyl silica nanoparticles by centrifugation and wash them three times with 10 mL of ethanol.

Expected Outcome:

This process yields mesoporous vinyl silica nanoparticles with a high surface area. The vinyl groups are highly accessible for post-synthesis modification, with studies showing approximately 85% conversion for bromination and 90% for hydroboration.[10]

Protocol 2: Surface Modification of Silica Nanoparticles with Vinyltriethoxysilane (VTES)

This protocol details the surface functionalization of pre-existing silica nanoparticles with VTES to improve their dispersion in and interaction with a nitrile rubber (NBR) matrix.[7]

Methodology:

  • VTES Hydrolysis:

    • Add 0.345 g of vinyltriethoxysilane (VTES) to 25 g of absolute ethanol.

    • Add 0.1 mL of a 2% ammonia solution (in water) to catalyze the hydrolysis of VTES.

    • Sonicate the solution in an ultrasonic bath for 1 hour.

  • Silica Nanoparticle Dispersion:

    • Add 1.0 g of nano silica to 50 g of absolute ethanol.

    • Sonicate this mixture for 1 hour to ensure proper dispersion.

  • Grafting Reaction:

    • Mix the hydrolyzed VTES solution (from Step 1) with the dispersed silica nanoparticle suspension (from Step 2).

    • Allow the mixture to react to graft the vinyl groups onto the surface of the silica nanoparticles.

Expected Outcome:

Successful attachment of VTES molecules onto the silica nanoparticle surface is confirmed by techniques like XPS, TGA, and FTIR.[7] This modification changes the hydrophilic nature of the silica to hydrophobic, leading to significantly improved dispersion in non-polar polymer matrices and enhanced curing characteristics.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from experiments involving vinyl-functionalized silanes in the preparation of hybrid materials.

Table 1: Synthesis Parameters for Mesoporous Vinyl Silica Nanoparticles

ParameterValueReference
VTMS (Precursor)0.69 mL (3.2 mmol)[10]
CTAB (Surfactant)0.587 g (1.61 mmol)[10]
Ethanol43 mL[10]
Ethylene Glycol (EG)15 mL[10]
28% NH₄OH (Catalyst)3.6 mL[10]
Reaction TemperatureRoom Temperature[10]
Reaction Time72 hours[10]
Template Removal1 M HCl in Ethanol, 80°C, 12h[10]

Table 2: Properties of Vinyl-Functionalized Hybrid Materials

PropertyMaterial/ConditionValueReference
Surface AreaPorous silica with VTMS883 m²/g[8][11]
Vinyl Group ConversionBromination of ORMOSIL NP~85%[10]
Vinyl Group ConversionHydroboration of mesoporous NP~90%[10]
Water Contact AngleHydrophobic concrete coating~141°[12]
Coating ThicknessTMSPM-TEOS hybrid coating85 - 180 nm[1]
HardnessTMSPM-TEOS hybrid coating0.50 GPa[1]

Visualizations

Sol-Gel Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing vinyl-functionalized hybrid materials using the sol-gel method.

G cluster_0 Step 1: Sol Preparation cluster_1 Step 2: Gelation cluster_2 Step 3: Post-Processing start Start: Precursors (VTES/VTMS, Solvent, Water) catalyst Add Catalyst (Acid or Base) start->catalyst hydrolysis Hydrolysis of Alkoxy Groups (-OR -> -OH) catalyst->hydrolysis condensation Condensation & Polycondensation (-OH + HO- -> Si-O-Si) hydrolysis->condensation gel Formation of 3D Siloxane Network (Gel) condensation->gel aging Aging of Gel gel->aging drying Drying / Solvent Removal aging->drying polymerization Organic Polymerization (via Vinyl Groups) drying->polymerization end Final Hybrid Material polymerization->end

References

Application of Trivinylethoxysilane in Dental Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylethoxysilane is an organofunctional silane coupling agent that holds potential for application in dental restorative composites. As a trifunctional silane, it possesses three vinyl groups capable of copolymerizing with the resin matrix and an ethoxy group that can hydrolyze to form silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers, such as silica or glass, or with other silanol groups. This dual reactivity allows this compound to act as a molecular bridge, chemically bonding the inorganic filler to the organic polymer matrix. This enhanced interfacial adhesion is crucial for improving the mechanical properties, hydrolytic stability, and overall longevity of dental composites. While research on this compound in dental applications is not as extensive as for other silanes like 3-methacryloxypropyltrimethoxysilane (MPTS), existing studies on vinyl silanes suggest significant benefits.

These application notes provide an overview of the role of this compound in dental composites, summarize available quantitative data, and offer detailed protocols for its application and the evaluation of the resulting composite materials.

Data Presentation

The following tables summarize the quantitative data on the effect of vinyl silanes on the properties of dental composites. Due to the limited availability of data specifically for this compound, data for the closely related vinyltriethoxysilane is also included to provide a broader context for the expected performance.

Table 1: Effect of Vinyltriethoxysilane on the Mechanical Properties of a Urethanedimethacrylate Composite

Silane TreatmentStorage ConditionsDiametral Tensile Strength (MPa)
Control (No Silane)24 h in 23°C air35.2 ± 3.1
100% 3-Methacryloxypropyltrimethoxysilane (MPTS)24 h in 23°C air48.3 ± 2.8
25% Vinyltriethoxysilane + 75% MPTS24 h in 23°C air49.6 ± 2.1
25% Vinyltriethoxysilane + 75% MPTS24 h in 23°C air + 24 h in 100°C air + 24 h in 100°C water48.9 ± 3.4[1]

Data adapted from Craig et al., 1996.[1]

Table 2: Representative Mechanical Properties of Experimental Dental Composites with Different Silane Treatments

PropertyNo Silane1% γ-MPS3% γ-MPS5% γ-MPS
Flexural Strength (MPa)71.0 ± 11.3124.7 ± 20.3147.5 ± 24.8136.7 ± 15.7
Young's Modulus (GPa)28.0 ± 4.727.3 ± 2.925.5 ± 3.422.7 ± 2.9
Water Sorption (µg/mm³)58.4 ± 3.430.7 ± 2.133.1 ± 1.531.8 ± 2.2
Solubility (µg/mm³)1.34 ± 0.70.50 ± 1.40.35 ± 1.30.19 ± 0.8

Data adapted from a study on γ-methacryloxypropyltrimethoxysilane (γ-MPS) to illustrate the general effects of silanization.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of dental composites incorporating this compound. These protocols are based on established standards and common practices in dental materials research.

Protocol 1: Silanization of Filler Particles with this compound

Objective: To chemically treat the surface of inorganic filler particles with this compound to promote adhesion to the resin matrix.

Materials:

  • Inorganic filler particles (e.g., silica, glass fillers)

  • This compound

  • Ethanol (or other suitable solvent)

  • Acetic acid (for pH adjustment)

  • Distilled water

  • Rotary evaporator

  • Ultrasonic bath

  • Oven

Procedure:

  • Preparation of Silane Solution:

    • Prepare a 1-5% (w/v) solution of this compound in 95% ethanol/5% water.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

    • Stir the solution for at least 1 hour to allow for the hydrolysis of the ethoxy groups to silanol groups.

  • Filler Treatment:

    • Disperse the filler particles in the prepared silane solution. The filler-to-solution ratio should be optimized but a common starting point is 10 g of filler per 100 mL of solution.

    • Sonnicate the dispersion for 15-30 minutes to ensure uniform wetting of the filler particles.

    • Stir the mixture for 2-4 hours at room temperature.

  • Solvent Removal and Condensation:

    • Remove the solvent using a rotary evaporator.

    • Dry the treated filler in an oven at 100-120°C for 2-4 hours to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface, as well as self-condensation of the silane.

  • Post-Treatment:

    • Gently grind the dried, silanized filler to break up any agglomerates.

    • Store the silanized filler in a desiccator until use.

Protocol 2: Fabrication of Experimental Dental Composite

Objective: To prepare a light-curable dental composite using this compound-treated fillers.

Materials:

  • Silanized filler particles (from Protocol 1)

  • Resin matrix monomers (e.g., Bis-GMA, UDMA, TEGDMA)

  • Photoinitiator system (e.g., camphorquinone and an amine co-initiator)

  • Inhibitor (e.g., BHT)

  • Dual asymmetric centrifuge (dental mixer)

  • Light-curing unit

Procedure:

  • Resin Matrix Preparation:

    • Prepare the resin matrix by mixing the monomers (e.g., a 50:50 wt% mixture of Bis-GMA and TEGDMA).

    • Add the photoinitiator system (e.g., 0.5 wt% camphorquinone and 1.0 wt% ethyl-4-dimethylaminobenzoate) and inhibitor (e.g., 0.01 wt% BHT).

    • Mix thoroughly in the absence of light until a homogenous solution is obtained.

  • Composite Paste Formulation:

    • Gradually add the silanized filler to the resin matrix. The filler loading can be varied (e.g., 60-80 wt%).

    • Mix the components using a dual asymmetric centrifuge until a uniform, paste-like consistency is achieved.

  • Curing:

    • Place the composite paste into a mold of desired dimensions for testing.

    • Light-cure the composite using a dental light-curing unit according to the manufacturer's instructions (e.g., 40 seconds at a light intensity of 800 mW/cm²).

Protocol 3: Evaluation of Mechanical Properties

Objective: To determine the flexural strength, flexural modulus, and diametral tensile strength of the experimental dental composite. This protocol is based on ISO 4049 standards.[3][4][5][6][7]

Apparatus:

  • Universal testing machine

  • Molds for specimen preparation (25x2x2 mm for flexural tests, 6x3 mm cylinder for DTS)

Procedure:

A. Flexural Strength and Flexural Modulus (Three-Point Bending Test):

  • Prepare at least five bar-shaped specimens (25x2x2 mm) of the cured composite.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Mount each specimen on a three-point bending fixture with a span of 20 mm in the universal testing machine.

  • Apply a compressive load at the center of the specimen at a crosshead speed of 1 mm/min until fracture occurs.

  • Record the fracture load (F).

  • Calculate the flexural strength (σ) in MPa using the formula: σ = 3FL / 2bh², where L is the span length, b is the width, and h is the thickness of the specimen.

  • Calculate the flexural modulus from the slope of the initial linear portion of the load-deflection curve.

B. Diametral Tensile Strength (DTS):

  • Prepare at least five cylindrical specimens (6 mm diameter, 3 mm height) of the cured composite.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Place the specimen diametrically between the compression plates of the universal testing machine.

  • Apply a compressive load at a crosshead speed of 1 mm/min until fracture.

  • Record the fracture load (P).

  • Calculate the DTS in MPa using the formula: DTS = 2P / (πdt), where d is the diameter and t is the thickness of the specimen.

Protocol 4: Determination of Degree of Conversion (DC) by FTIR Spectroscopy

Objective: To quantify the percentage of vinyl groups that have polymerized during the curing process.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Record the FTIR spectrum of the uncured composite paste. Place a small amount of the paste on the ATR crystal and record the spectrum. Identify the absorbance peak of the aliphatic C=C bond (around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).

  • Light-cure the composite paste directly on the ATR crystal for the desired time (e.g., 40 seconds).

  • Immediately after curing, record the FTIR spectrum of the cured composite.

  • Calculate the Degree of Conversion (DC) using the following formula: DC (%) = [1 - ( (Abs₁₆₃₈ / Abs₁₆₀₈)cured / (Abs₁₆₃₈ / Abs₁₆₀₈)uncured )] x 100

Protocol 5: Assessment of Biocompatibility (Cytotoxicity)

Objective: To evaluate the potential cytotoxic effects of the experimental composite using cell viability assays.

A. MTT Assay (Assessment of Mitochondrial Activity):

  • Prepare extracts of the cured composite material by incubating specimens in a cell culture medium for 24 hours.

  • Seed human gingival fibroblasts or other relevant cell lines in a 96-well plate and incubate for 24 hours.

  • Replace the culture medium with the prepared material extracts at various concentrations.

  • Incubate the cells with the extracts for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

B. LDH Assay (Assessment of Membrane Integrity):

  • Follow the same procedure as the MTT assay for cell seeding and exposure to material extracts.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Measure the total LDH activity by lysing the control cells.

  • Calculate the percentage of LDH release relative to the total LDH activity.

Mandatory Visualizations

G cluster_0 Silanization Process cluster_1 Interfacial Coupling TVES This compound (C2H5O)Si(CH=CH2)3 Hydrolysis Hydrolysis (+H2O, H+) TVES->Hydrolysis Hydrolysis of ethoxy group Silanol Silanetriol (HO)3Si(CH=CH2)3 Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Silanol->Condensation Copolymerization Copolymerization Silanol->Copolymerization Vinyl Vinyl Groups (-CH=CH2) Filler Inorganic Filler (e.g., Silica) Hydroxyl Surface Hydroxyl Groups (-OH) Siloxane Siloxane Bonds (Si-O-Si) Condensation->Siloxane Resin Resin Matrix (Dimethacrylate) Resin->Copolymerization

Caption: Mechanism of this compound as a coupling agent in dental composites.

G start Start prep_silane Prepare this compound Solution (1-5% in Ethanol/Water) start->prep_silane treat_filler Treat Filler Particles with Silane Solution prep_silane->treat_filler dry_filler Dry and Cure Silanized Filler treat_filler->dry_filler mix_composite Mix Silanized Filler and Resin Matrix dry_filler->mix_composite prep_resin Prepare Resin Matrix (Monomers + Initiators) prep_resin->mix_composite fabricate_specimens Fabricate Test Specimens mix_composite->fabricate_specimens cure_specimens Light-Cure Specimens fabricate_specimens->cure_specimens testing Perform Characterization Tests (Mechanical, DC, Biocompatibility) cure_specimens->testing end End testing->end

Caption: Experimental workflow for preparing and testing dental composites with this compound.

G composite Dental Composite with This compound leaching Leaching of Unreacted Monomers/Silane composite->leaching interaction Cellular Interaction leaching->interaction cells Gingival Fibroblasts / Pulp Cells cells->interaction cytotoxicity Cytotoxicity interaction->cytotoxicity inflammation Inflammatory Response interaction->inflammation apoptosis Apoptosis cytotoxicity->apoptosis necrosis Necrosis cytotoxicity->necrosis

Caption: Potential biocompatibility signaling pathways of dental composites.

References

Application Notes: Functionalization of Glass Fiber Surfaces with Trivinylethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface treatment of glass fibers with silane coupling agents is a critical process for enhancing the interfacial adhesion between the glass reinforcement and a polymer matrix in composite materials. Trivinylethoxysilane is a bifunctional molecule featuring reactive ethoxy groups and polymerizable vinyl groups. The ethoxy groups hydrolyze to form silanols, which then form durable covalent bonds with the glass surface. The vinyl groups are oriented away from the glass surface, making them available for reaction with an unsaturated resin matrix during composite fabrication, thus creating a strong chemical bridge at the interface.[1] This improved adhesion leads to enhanced mechanical properties and durability of the resulting composite material.[2][3]

Principle of the Method

The functionalization of glass fibers with this compound involves several key steps:

  • Surface Preparation: The glass fiber surface must be thoroughly cleaned to remove any sizing or organic contaminants and then activated to expose the native silanol (Si-OH) groups.[4] This is typically achieved through solvent washing and subsequent acid or base treatment.[5]

  • Hydrolysis: The ethoxy groups (-OCH2CH3) of this compound are hydrolyzed in an aqueous solution to form reactive silanol groups (Si-OH).[1]

  • Condensation: The newly formed silanol groups from the silane condense with the hydroxyl groups on the glass fiber surface, forming stable siloxane (Si-O-Si) bonds.[6] Additionally, self-condensation between adjacent silane molecules can occur, forming a polysiloxane layer on the fiber surface.[1]

  • Curing: A post-treatment heating step is employed to drive the condensation reaction to completion and remove any residual solvent or water.[4][7]

Chemical Reaction Mechanism

The functionalization process begins with the hydrolysis of this compound, followed by its condensation onto the glass fiber surface. The vinyl groups are then available for subsequent reactions with a polymer matrix.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer Step 3: Polymer Matrix Interaction VTES This compound (CH₂=CH)₃Si(OCH₂CH₃) Silanol Tri-silanol intermediate (CH₂=CH)₃Si(OH)₃ VTES->Silanol + 3 H₂O Water Water (H₂O) Ethanol Ethanol Silanol->Ethanol + 3 CH₃CH₂OH FunctionalizedGlass Functionalized Surface -Si-O-Si(CH=CH₂)₃ Silanol->FunctionalizedGlass + Glass-OH Glass Glass Fiber Surface -Si-OH Glass->FunctionalizedGlass Water2 Water (H₂O) FunctionalizedGlass->Water2 - H₂O Composite Reinforced Composite FunctionalizedGlass->Composite + Resin Resin Unsaturated Resin Resin->Composite

Caption: Reaction mechanism of this compound with a glass surface.

Experimental Protocols

Glass Fiber Preparation (Cleaning and Activation)

This protocol describes the cleaning of glass fibers to ensure a reactive surface for silanization.

Materials:

  • Glass fibers

  • Ethanol[5]

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonium Hydroxide (NH₄OH) aqueous solution (1 mol/dm³)[5]

  • Drying oven

Procedure:

  • Immerse the glass fibers in ethanol for 24 hours to remove organic residues and sizing agents.[5]

  • Decant the ethanol and rinse the fibers thoroughly with deionized water.

  • For enhanced activation of surface silanol groups, immerse the fibers in a 1 mol/dm³ HCl or NH₄OH solution for 24 hours at room temperature.[5]

  • Rinse the fibers extensively with deionized water until the rinse water is neutral.[5]

  • Dry the cleaned glass fibers in an oven at 110-120°C for 1-2 hours to remove adsorbed water.[4]

Silanization with this compound

This protocol outlines the application of this compound to the cleaned and activated glass fibers.

Materials:

  • Cleaned and dried glass fibers

  • This compound

  • Toluene or Ethanol[7][8]

  • Beaker or reaction vessel

Procedure:

  • Prepare a 1% (v/v) solution of this compound in toluene or ethanol in a beaker.[7]

  • Immerse the dried glass fibers completely in the silane solution.

  • Allow the silanization reaction to proceed overnight at room temperature with gentle agitation.[7]

  • Remove the glass fibers from the solution and rinse them with fresh toluene and then ethanol to remove any unreacted silane.[7]

  • Air-dry the fibers briefly to remove excess solvent.

Post-Treatment Curing

This protocol describes the final curing step to complete the silanization process.

Materials:

  • Silane-treated glass fibers

  • Drying oven

Procedure:

  • Place the rinsed and air-dried fibers in an oven.

  • Cure the fibers at 80°C for 4 hours.[7] This step promotes the formation of covalent siloxane bonds between the silane and the glass surface.[4]

  • After curing, allow the fibers to cool to room temperature before use in composite fabrication.

Experimental Workflow

The entire process from cleaning the glass fibers to the final characterization follows a structured workflow.

G cluster_prep Fiber Preparation cluster_silanization Silanization cluster_characterization Characterization SolventWash 1. Solvent Wash (Ethanol, 24h) Activation 2. Surface Activation (HCl or NH₄OH, 24h) SolventWash->Activation Drying1 3. Drying (110-120°C, 1-2h) Activation->Drying1 Immersion 4. Immersion in 1% VTES (Toluene, Overnight) Drying1->Immersion Rinsing 5. Rinsing (Toluene, Ethanol) Immersion->Rinsing Curing 6. Curing (80°C, 4h) Rinsing->Curing ContactAngle Contact Angle Curing->ContactAngle FTIR FTIR Spectroscopy Curing->FTIR SEM SEM Imaging Curing->SEM Mechanical Mechanical Testing Curing->Mechanical

Caption: Experimental workflow for glass fiber functionalization.

Data Presentation

The effectiveness of the silane treatment can be quantified by measuring the changes in the surface and mechanical properties. The following table provides an example of expected changes based on typical silanization procedures.

PropertyUntreated Glass FiberThis compound Treated FiberMethod of Analysis
Water Contact Angle < 30° (Hydrophilic)> 70° (Hydrophobic)[7]Goniometry
Surface Energy HighLowOwens-Wendt Method[7]
Silane Layer Thickness N/A5 - 20 nmEllipsometry[7]
Flexural Strength of Composite BaselineIncreasedThree-Point Bending Test[5]
Interlaminar Shear Strength (ILSS) BaselineIncreasedShort Beam Shear Test[9]

Application in Polymer Composites

The primary application of this compound-functionalized glass fibers is as a reinforcing agent in unsaturated polymer resins, such as polyesters or vinyl esters. The vinyl groups on the fiber surface co-polymerize with the resin matrix, forming strong covalent bonds across the interface. This chemical linkage ensures efficient stress transfer from the matrix to the fibers, significantly improving the mechanical properties and durability of the composite material.[1][2]

G GF Glass Fiber FunctionalizedGF Functionalized Glass Fiber GF->FunctionalizedGF Surface Treatment VTES This compound (VTES) VTES->FunctionalizedGF Composite High-Strength Composite Material FunctionalizedGF->Composite Reinforcement Resin Unsaturated Polymer Resin Resin->Composite Matrix

Caption: Logical relationship in composite fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trivinylethoxysilane (TVES) Concentration for Surface Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing trivinylethoxysilane (TVES) concentration in surface treatment experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the surface treatment process with this compound, offering potential causes and actionable solutions.

Issue 1: Poor or Incomplete Surface Modification

  • Symptom: The treated surface does not exhibit the expected change in properties, such as remaining hydrophilic (low water contact angle) after treatment intended to increase hydrophobicity.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Substrate Cleaning Thoroughly clean the substrate to remove any organic or particulate contaminants. Common methods include sonication in solvents (e.g., ethanol, acetone), followed by treatment with piranha solution or oxygen plasma.
Insufficient Surface Hydroxylation The substrate surface must have a sufficient density of hydroxyl (-OH) groups for the silane to react. Activate the surface using techniques like oxygen plasma treatment, UV/Ozone cleaning, or chemical treatment with an acid or base.
Degraded this compound Reagent TVES is moisture-sensitive and can degrade over time. Use a fresh reagent from a properly sealed container stored under an inert atmosphere.
Sub-optimal TVES Concentration A very low concentration may lead to incomplete surface coverage. Conversely, an excessively high concentration can result in the formation of unstable multilayers and aggregates in solution. It is often recommended to start with a dilute solution, typically in the range of 0.5% to 5% by volume in a suitable solvent, and optimize from there.[1]
Incomplete Hydrolysis of TVES The ethoxy groups of TVES must first hydrolyze to form reactive silanol groups. This reaction is catalyzed by water. Ensure a controlled amount of water is present in the reaction, either from the solvent or the atmosphere.

Issue 2: Non-Uniform, Patchy, or Hazy Coating

  • Symptom: The treated surface appears streaky, hazy, or shows visible aggregates.

  • Possible Causes & Solutions:

CauseSolution
Premature Silane Polymerization Excess moisture in the solvent or a humid environment can cause TVES to self-condense in the solution before it can bind to the surface, leading to the deposition of aggregates. Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment.
High TVES Concentration A high concentration of TVES can promote rapid polymerization in the bulk solution, resulting in a hazy or opaque coating.[2] Reduce the TVES concentration and ensure thorough mixing.
Inadequate Rinsing Failure to properly rinse the substrate after silanization can leave behind unbound silane molecules and aggregates. Rinse thoroughly with a fresh solvent after the treatment.
Uneven Application The method of applying the silane solution can affect uniformity. Techniques like dipping or spin coating generally provide more uniform coatings than wiping.

Issue 3: Poor Adhesion of Subsequent Layers

  • Symptom: A subsequent coating or material layer does not adhere well to the TVES-treated surface.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Covalent Bonding The silane layer may not be sufficiently cured, resulting in a weak bond to the substrate. A post-treatment curing step (e.g., baking at 100-120°C) can promote the formation of stable covalent bonds.
Thick, Unstable Silane Layer An overly thick and cross-linked silane layer, often resulting from high TVES concentrations, can be brittle and lead to poor adhesion. Optimize for a thinner, more uniform layer.
Incompatibility Between Layers The vinyl groups of the TVES are intended to react and bond with the subsequent material. Ensure that the chemistry of the top layer is compatible with these vinyl functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration of this compound to start with?

A1: A good starting point for optimizing TVES concentration is typically between 1% and 2% (v/v) in an anhydrous solvent such as toluene or ethanol.[1][3] The optimal concentration is highly dependent on the substrate, the desired surface properties, and the specific application method. It is recommended to perform a concentration series to determine the ideal conditions for your experiment.

Q2: How does this compound concentration affect the surface properties?

A2: The concentration of TVES directly influences the thickness and uniformity of the resulting silane layer.

  • Low Concentration: May result in incomplete surface coverage, leading to a partially modified surface with inconsistent properties.

  • Optimal Concentration: Should lead to the formation of a uniform, thin layer (ideally a monolayer) that effectively modifies the surface properties.

  • High Concentration: Can cause the formation of thick, irregular multilayers and aggregates, which can be unstable and may not provide the desired surface characteristics.[2]

Q3: How can I tell if my this compound solution is still good to use?

A3: A fresh TVES solution should be clear and colorless. If the solution appears cloudy, hazy, or contains a precipitate, it is an indication that the silane has undergone hydrolysis and self-condensation, forming insoluble polysiloxanes. This solution should not be used as it will likely result in a non-uniform and aggregated coating. Always use fresh, anhydrous solvents and prepare the solution immediately before use.

Q4: What is the role of water in the this compound treatment process?

A4: Water is essential for the hydrolysis of the ethoxy groups on the this compound to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate). However, an excess of water can lead to premature self-condensation of the silane in the solution, which is undesirable. Therefore, the amount of water must be carefully controlled.

Q5: Is a post-treatment curing step necessary?

A5: While not always mandatory, a post-treatment curing step (e.g., baking in an oven) is highly recommended. Curing helps to drive the condensation reaction to completion, forming strong covalent bonds between the silane and the substrate and cross-linking adjacent silane molecules. This results in a more stable and durable surface coating.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase TVES Surface Treatment

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, then ethanol) for 15 minutes each.

    • Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

    • Activate the surface to generate hydroxyl groups. This can be achieved by oxygen plasma treatment (e.g., 2-5 minutes) or by immersion in a freshly prepared piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

    • Rinse the activated substrate extensively with deionized water and dry thoroughly with an inert gas stream.

  • Silane Solution Preparation:

    • Work in a low-humidity environment or a glovebox.

    • Use an anhydrous solvent (e.g., toluene or ethanol).

    • Prepare a 1% (v/v) solution of this compound in the chosen solvent. For example, add 100 µL of TVES to 10 mL of anhydrous toluene.

    • It is crucial to use the solution immediately after preparation.

  • Surface Coating (Silanization):

    • Immerse the clean, activated substrate into the freshly prepared TVES solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Ensure the reaction vessel is sealed to minimize exposure to atmospheric moisture.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution.

    • Rinse the coated substrate by sonicating it in a fresh portion of the anhydrous solvent for 5 minutes to remove any non-covalently bound silane.

    • Repeat the rinsing step with another fresh portion of the solvent.

    • Dry the substrate under a stream of inert gas.

    • Cure the coated substrate in an oven at 110°C for 30-60 minutes.

    • Allow the substrate to cool to room temperature before characterization or further use.

Data Presentation

Table 1: Effect of this compound (Analogous Vinyl Silane) Concentration on Water Contact Angle

TVES Concentration (v/v % in Toluene)Water Contact Angle (°)Surface Character
0 (Uncoated)< 20Hydrophilic
0.565 ± 3Partially Hydrophobic
1.085 ± 2Hydrophobic
2.095 ± 3Hydrophobic
5.092 ± 4Hydrophobic (potential for multilayer)

Note: Data is representative and based on typical results for vinyl silanes. Actual values may vary depending on the substrate and experimental conditions.

Table 2: Troubleshooting Summary for TVES Surface Treatment

SymptomPotential CauseRecommended Action
Low HydrophobicityIncomplete Surface CoverageIncrease TVES concentration or reaction time. Ensure proper surface activation.
Hazy/Cloudy FilmSilane AggregationDecrease TVES concentration. Use anhydrous solvents and a low-humidity environment.
Poor AdhesionIncomplete Curing/Unstable LayerImplement or optimize the post-treatment curing step. Reduce TVES concentration.
Inconsistent ResultsDegraded Silane/ContaminationUse fresh TVES. Ensure rigorous cleaning of substrates and glassware.

Mandatory Visualization

Silanization_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment Cleaning Substrate Cleaning (e.g., Solvents, Plasma) Activation Surface Activation (Hydroxylation) Cleaning->Activation Drying1 Drying Activation->Drying1 Solution_Prep Prepare TVES Solution (e.g., 1% in Toluene) Immersion Substrate Immersion Drying1->Immersion Rinsing Rinsing (Remove Excess Silane) Immersion->Rinsing Drying2 Drying Rinsing->Drying2 Curing Curing (e.g., 110°C) Drying2->Curing Final_Product Functionalized Surface Curing->Final_Product Characterization

Caption: Experimental workflow for surface treatment with this compound.

Troubleshooting_Logic Start Poor Surface Modification? Check_Cleaning Is Substrate Thoroughly Cleaned? Start->Check_Cleaning Yes Success Successful Modification Start->Success No Check_Activation Is Surface Sufficiently Hydroxylated? Check_Cleaning->Check_Activation Yes Improve_Cleaning Enhance Cleaning Protocol Check_Cleaning->Improve_Cleaning No Check_Silane Is TVES Reagent Fresh? Check_Activation->Check_Silane Yes Improve_Activation Improve Surface Activation Check_Activation->Improve_Activation No Check_Concentration Is TVES Concentration Optimal? Check_Silane->Check_Concentration Yes Use_New_Silane Use Fresh TVES Check_Silane->Use_New_Silane No Optimize_Concentration Adjust TVES Concentration (e.g., perform a dilution series) Check_Concentration->Optimize_Concentration No Check_Concentration->Success Yes Optimize_Concentration->Start Improve_Cleaning->Start Improve_Activation->Start Use_New_Silane->Start

Caption: Troubleshooting logic for poor surface modification with this compound.

References

Preventing premature hydrolysis of Trivinylethoxysilane in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trivinylethoxysilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this compound in experimental settings. Our goal is to help you prevent premature hydrolysis and ensure the success of your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in solution.

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Solution Premature hydrolysis and self-condensation of this compound. This is often due to the presence of water in the solvent or on the glassware.1. Use Anhydrous Solvents: Employ freshly opened, anhydrous-grade solvents. Solvents should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using techniques that minimize exposure to atmospheric moisture. 2. Dry Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator immediately before use. 3. Inert Atmosphere: Prepare the solution under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line).
Inconsistent Surface Modification or Coating Incomplete or uneven reaction of this compound with the substrate. This can be caused by suboptimal reaction conditions or surface contamination.1. Substrate Preparation: Ensure the substrate is scrupulously clean and properly activated to present a sufficient density of hydroxyl groups. Common methods include plasma treatment or piranha solution etching (use with extreme caution). 2. Control Reaction Time and Temperature: Optimize the reaction time and temperature. While elevated temperatures can increase the reaction rate, they can also accelerate hydrolysis.[1] 3. Fresh Solution: Always use a freshly prepared this compound solution for each experiment to avoid using partially hydrolyzed material.
Poor Yield in Bioconjugation Reactions The vinyl groups are not reacting as expected in subsequent steps (e.g., thiol-ene or click chemistry). This could be due to steric hindrance from a polymerized silane layer or side reactions.1. Control Silane Concentration: Use the lowest effective concentration of this compound to favor monolayer formation over multilayer polymerization. 2. Stepwise Reaction: Ensure the surface modification with this compound is complete and unbound silane is removed before proceeding with the bioconjugation step. 3. Catalyst and Reaction Conditions: Verify the catalyst and conditions for the subsequent reaction are appropriate and have not been compromised by residual silane or byproducts.
Solution pH Changes Over Time Hydrolysis of this compound releases ethanol and forms silanols, which can slightly alter the pH of unbuffered solutions.1. Use Buffered Solutions (with caution): For applications in biological systems, consider using a buffer. However, be aware that aqueous buffers will promote hydrolysis. The stability of alkoxysilanes is lowest at neutral pH and increases in acidic and basic conditions.[2] Therefore, the choice of buffer pH is critical and the solution should be used immediately after preparation. 2. Monitor pH: If working in an unbuffered system, monitor the pH and adjust as necessary for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature hydrolysis of this compound?

A1: The primary cause of premature hydrolysis is exposure to water. This compound is highly susceptible to hydrolysis, a reaction in which the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) in the presence of water. This process is autocatalytic and can lead to self-condensation and polymerization, rendering the silane ineffective for its intended purpose.[3]

Q2: How can I minimize water contamination when preparing a this compound solution?

A2: To minimize water contamination, you should:

  • Use anhydrous solvents from a freshly opened bottle or that have been properly dried and stored.

  • Dry all glassware in an oven and cool it in a desiccator before use.

  • Handle the solvent and silane under a dry, inert atmosphere such as nitrogen or argon.

Q3: What is the optimal pH for working with this compound solutions?

A3: The hydrolysis rate of alkoxysilanes is at its minimum at a neutral pH of 7 and increases significantly in both acidic and basic conditions.[2] For applications requiring minimal hydrolysis, preparing the solution in a well-dried, aprotic, and unbuffered solvent is ideal. If an aqueous or buffered solution is necessary, it should be prepared immediately before use, and the impact of pH on the hydrolysis rate should be considered for the specific experimental timeframe.

Q4: Can I store a prepared solution of this compound?

A4: It is highly recommended to use this compound solutions immediately after preparation. Due to its sensitivity to moisture, storing the solution, even under what may seem to be anhydrous conditions, can lead to gradual hydrolysis and condensation, affecting its reactivity and performance.

Q5: How does temperature affect the stability of this compound in solution?

A5: Increasing the temperature will increase the rate of hydrolysis.[1] Therefore, it is advisable to prepare and handle this compound solutions at room temperature unless a higher temperature is required for a specific reaction, in which case the reaction time should be minimized to prevent excessive hydrolysis.

Q6: Are there any solvents that can inhibit the hydrolysis of this compound?

A6: While no solvent can completely inhibit hydrolysis in the presence of water, using dry, aprotic solvents such as toluene or tetrahydrofuran (THF) will significantly slow down the process compared to protic solvents like alcohols or aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution for Surface Modification

Objective: To prepare a solution of this compound for the functionalization of a hydroxyl-bearing substrate (e.g., glass or silicon oxide).

Materials:

  • This compound

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Argon or nitrogen gas

  • Oven-dried glassware (e.g., round-bottom flask, syringes)

  • Magnetic stirrer and stir bar

  • Substrate to be modified

Procedure:

  • Thoroughly clean the substrate to ensure a hydrophilic surface with abundant hydroxyl groups. This can be achieved through methods such as sonication in acetone and ethanol, followed by treatment with piranha solution or exposure to oxygen plasma.

  • Dry the cleaned substrate in an oven at 110°C for at least 1 hour and allow it to cool to room temperature in a desiccator.

  • Place the dried substrate in a reaction vessel.

  • In a separate, oven-dried flask under an inert atmosphere (argon or nitrogen), add the desired volume of anhydrous toluene using a dry syringe.

  • With vigorous stirring, slowly add the desired amount of this compound to the toluene using a microliter syringe. A typical concentration for surface modification is 1-5% (v/v).

  • Transfer the freshly prepared this compound solution to the reaction vessel containing the substrate.

  • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.

  • After the reaction, remove the substrate and rinse it thoroughly with fresh anhydrous toluene to remove any unbound silane.

  • Cure the functionalized substrate by baking it in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.

Protocol 2: Functionalization of Liposomes with this compound for Drug Delivery Applications

Objective: To modify the surface of pre-formed liposomes with this compound to introduce vinyl groups for subsequent bioconjugation.

Materials:

  • Pre-formed liposome suspension in a suitable buffer (e.g., HEPES or PBS)

  • This compound

  • Anhydrous ethanol

  • Dialysis or size-exclusion chromatography system

Procedure:

  • Prepare a stock solution of this compound in anhydrous ethanol (e.g., 10% v/v). This should be done immediately before use.

  • To the liposome suspension, add a small volume of the this compound/ethanol stock solution while gently vortexing. The final concentration of this compound should be optimized for the specific liposome formulation but is typically in the low millimolar range.

  • Incubate the mixture at room temperature for 1-2 hours with gentle agitation.

  • Remove the unreacted this compound and byproducts (ethanol) by dialysis against the desired buffer or through size-exclusion chromatography.

  • The resulting vinyl-functionalized liposomes are now ready for subsequent conjugation reactions, such as thiol-ene click chemistry to attach targeting ligands or therapeutic molecules.

Data Presentation

Table 1: Factors Affecting the Rate of Alkoxysilane Hydrolysis

Factor Effect on Hydrolysis Rate Recommendations
Water Concentration Increases with higher water concentration.Use anhydrous solvents and dry reaction conditions.
pH Minimum rate at pH 7; increases in acidic and basic conditions.[2]Work in aprotic, unbuffered solvents when possible. If a buffer is required, use the solution immediately.
Temperature Increases with higher temperature.[1]Conduct reactions at room temperature unless otherwise specified.
Solvent Protic solvents (e.g., alcohols, water) accelerate hydrolysis. Aprotic solvents (e.g., toluene, THF) are preferred.Choose a dry, aprotic solvent compatible with your experimental system.
Catalysts Acids and bases act as catalysts.[3]Avoid acidic or basic contaminants.

Visualizations

Hydrolysis_Pathway TVES This compound (R-Si(OEt)3) Partially_Hydrolyzed Partially Hydrolyzed Silane (R-Si(OEt)x(OH)y) TVES->Partially_Hydrolyzed + H2O - EtOH Silanetriol Silanetriol (R-Si(OH)3) Partially_Hydrolyzed->Silanetriol + H2O - EtOH Siloxane Polysiloxane Network (R-Si-O-Si-R) Partially_Hydrolyzed->Siloxane Condensation - H2O / EtOH Silanetriol->Siloxane Condensation - H2O Experimental_Workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_bioconj Bioconjugation Substrate Substrate (e.g., Nanoparticle, Liposome) Activation Surface Activation (e.g., Plasma Treatment) Substrate->Activation Silanization Addition of this compound in Anhydrous Solvent Activation->Silanization Incubation Incubation (Room Temperature) Silanization->Incubation Washing Washing/Purification Incubation->Washing Vinyl_Surface Vinyl-Functionalized Surface Washing->Vinyl_Surface Click_Chemistry Thiol-Ene Click Chemistry (+ Thiol-Modified Drug/Ligand) Vinyl_Surface->Click_Chemistry Final_Product Drug-Conjugated Nanocarrier Click_Chemistry->Final_Product

References

Troubleshooting incomplete grafting of Trivinylethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trivinylethoxysilane for surface modification.

Troubleshooting Incomplete Grafting

This section addresses common issues encountered during the grafting process, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound grafting yield consistently low?

Answer:

Low grafting yield is a frequent issue that can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:

  • Inadequate Surface Preparation: The substrate surface must be clean and possess a sufficient density of reactive hydroxyl (-OH) groups for the silane to bond. Organic residues or insufficient hydroxylation will significantly hinder the grafting process.

  • Suboptimal Reaction Conditions: Key parameters like temperature, reaction time, and silane concentration are critical. For instance, in reactions with macroporous silica gel, the grafting rate is highly dependent on temperature, with a significant increase observed around 80°C.[1]

  • Incorrect Substrate Hydration (for Silica/Inorganic Oxides): The presence of a thin layer of water on silica surfaces is crucial for the hydrolysis of this compound, a necessary first step before condensation with surface hydroxyl groups. A completely dry surface may lead to a low grafting rate, while excessive water can cause the silane to self-polymerize in solution before it can bind to the surface.[1] A hydration degree of around 10% has been found to be optimal for grafting on macroporous silica gel.[1][2]

  • Silane Self-Condensation: this compound can hydrolyze and then react with itself in solution, forming polysiloxane networks. This self-condensation competes with the desired surface grafting reaction. This issue is exacerbated by excessive water and non-optimal pH levels.[1][3][4]

  • Choice of Solvent: The solvent plays a crucial role in the grafting process. For grafting onto polymers, solvents like toluene and decalin can swell the polymer, increasing the surface area available for reaction and thus improving the graft level.[5] For silica substrates, anhydrous solvents like toluene are often used to control the hydrolysis reaction.[6]

Question 2: How can I confirm that this compound has been successfully grafted onto my substrate?

Answer:

Several analytical techniques can be employed to verify the successful grafting of this compound:

  • Fourier Transform Infrared Spectroscopy (FTIR): This is a primary technique to identify the presence of the grafted silane. Look for the appearance of new characteristic peaks corresponding to the vinyl and siloxane groups. For example, successful grafting on silica nanoparticles is confirmed by the appearance of new peaks around 2975 cm⁻¹ and 1089 cm⁻¹.[7][8] A decrease in the intensity of the isolated Si-OH peak (around 3740 cm⁻¹) on silica substrates also indicates that these groups have reacted.[9]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of grafted silane by measuring the weight loss as the sample is heated. The weight loss in a specific temperature range (typically 200-600°C) corresponds to the thermal decomposition of the organic groups of the silane.[10][11] This allows for the calculation of the grafting density.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the presence of silicon and carbon from the grafted silane on the substrate surface. The appearance of a C 1s peak at around 285 eV and changes in the Si and O peaks can indicate successful grafting.[1]

  • Contact Angle Goniometry: Successful grafting of this compound will alter the surface energy of the substrate, which can be observed by a change in the water contact angle. For instance, grafting a silane onto a hydrophilic surface like silica will make it more hydrophobic.

  • Scanning Electron Microscopy (SEM): SEM can reveal changes in the surface morphology of the substrate after grafting.[7][8]

Question 3: My FTIR spectrum shows only a small change after the grafting reaction. What could be the reason?

Answer:

A minimal change in the FTIR spectrum could indicate a very low grafting density or that the reaction was unsuccessful. Consider the following:

  • Low Grafting Density: The amount of grafted silane may be below the detection limit of the FTIR instrument. In this case, a more surface-sensitive technique like XPS might be necessary for confirmation.

  • Reaction Failure: Re-evaluate your experimental protocol, paying close attention to the troubleshooting points mentioned in Question 1, such as surface preparation, reaction conditions, and solvent choice.

  • Incorrect Spectral Interpretation: Ensure you are looking for the correct characteristic peaks for both the substrate and the this compound. Comparing your spectra to literature examples can be helpful.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for grafting this compound?

A1: The optimal temperature is highly dependent on the substrate and the reaction system. For grafting onto macroporous silica gel, the grafting rate increases significantly at 80°C.[1] When grafting onto polymers via reactive extrusion, temperatures above 160°C have been shown to yield high grafting efficiencies.[13] It is recommended to perform a temperature optimization study for your specific system.

Q2: How does the concentration of this compound affect the grafting efficiency?

A2: Generally, increasing the silane concentration can lead to a higher grafting rate, up to a certain point.[1] However, at very high concentrations, the rate of silane self-polymerization in solution may increase, which can lead to a decrease in the overall efficiency of surface grafting.[14]

Q3: What is the role of water in the grafting process on silica surfaces?

A3: Water plays a dual role. A small amount of water is necessary to hydrolyze the ethoxy groups of the this compound to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups on the silica surface. However, an excess of water can lead to extensive self-condensation of the silane in the solution, which competes with the surface reaction and can reduce the grafting rate.[1][15]

Q4: Can I use an initiator for grafting this compound?

A4: Yes, particularly for grafting onto polymer backbones. Free-radical initiators like peroxides (e.g., dicumyl peroxide, Luperox 101) are commonly used in reactive extrusion processes to initiate the grafting reaction.[13][14] The choice and concentration of the initiator are critical parameters that influence the grafting efficiency.[13]

Q5: How should I prepare my substrate before grafting?

A5: Proper substrate preparation is critical for successful grafting. For silica or glass substrates, this typically involves cleaning with solvents to remove organic contaminants, followed by a hydroxylation step to increase the number of surface hydroxyl groups. This can be achieved by treatment with an acid (e.g., HNO₃) or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).[1] For polymer substrates, surface activation using methods like plasma treatment may be necessary to introduce reactive groups.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound grafting.

Table 1: Influence of Reaction Parameters on Grafting Rate on Macroporous Silica Gel

ParameterConditionGrafting Rate (%)
Reaction Temperature 50-70°CSlow increase
80°CSignificant increase
Silane Dosage (KH-151) < 8 mL< 50%
> 8 mLSharp increase
Silica Gel Hydration 0-5%Low
~10%Optimal
>10%Decreased

Data synthesized from a study on macroporous silica gel.[1]

Experimental Protocols

Protocol 1: Grafting of this compound onto Macroporous Silica Gel

This protocol is based on a method described for the modification of macroporous silica gel.[1]

  • Substrate Activation:

    • Wash macroporous silica gel with deionized water.

    • Immerse the silica gel in 1 M HNO₃ and activate for 6 hours using an ultrasonic cleaner to increase the surface hydroxyl group density.

    • Control the hydration degree of the activated silica gel by drying. A hydration degree of 10% is recommended for optimal results.[1][2]

  • Reaction Setup:

    • In a suitable reactor, mix the activated silica gel with xylene and stir for 15 minutes.

    • Add the desired amount of this compound (e.g., a dosage of 12 mL for optimal results in the cited study) to the mixture.[1]

  • Grafting Reaction:

    • Heat the mixture to 80°C and maintain it under reflux with stirring for 24 hours.[1]

  • Washing and Drying:

    • After the reaction, cool the mixture and wash the product three times with ethanol to remove any unreacted silane.

    • Dry the modified silica gel under vacuum at 60°C for 24 hours.

Visualizations

Diagram 1: Experimental Workflow for this compound Grafting on Silica

G cluster_prep Substrate Preparation cluster_reaction Grafting Reaction cluster_post Post-Processing A Silica Gel B Wash with DI Water A->B C Activate in 1M HNO3 (Ultrasonication, 6h) B->C D Control Hydration (Target ~10%) C->D E Mix Activated Silica with Xylene D->E F Add this compound E->F G Reflux at 80°C (24h) F->G H Wash with Ethanol (3x) G->H I Vacuum Dry at 60°C (24h) H->I J Characterization (FTIR, TGA, XPS) I->J

Caption: Workflow for grafting this compound onto a silica substrate.

Diagram 2: Chemical Pathways in this compound Grafting on Hydroxylated Surfaces

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts cluster_side_reaction Side Reaction Silane This compound Si-(OCH2CH3)3 Hydrolysis Hydrolysis Silane->Hydrolysis Surface Substrate Surface -OH groups Condensation Condensation Surface->Condensation Water Water (H2O) Water->Hydrolysis Hydrolysis->Condensation Hydrolyzed Silane Si-(OH)3 Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol SelfCondensation Self-Condensation (Polysiloxane Network) Hydrolysis->SelfCondensation GraftedSurface Grafted Surface -O-Si-(OH)x(OR)y Condensation->GraftedSurface SelfCondensation->Water

Caption: Key chemical reactions in the this compound grafting process.

References

Technical Support Center: Controlling Nanoparticle Aggregation During Silanization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the control of nanoparticle aggregation during surface modification with silane coupling agents.

Troubleshooting Guide

This section addresses specific issues that may arise during the silanization process in a question-and-answer format.

Question 1: My nanoparticles are aggregating immediately after I add the silane solution. What is happening and how can I fix it?

Answer: Immediate aggregation upon silane addition is a common issue that typically points to one of three primary causes: solvent incompatibility, excessive silane concentration, or uncontrolled hydrolysis and condensation reactions.

  • Potential Cause 1: Solvent Incompatibility. The solvent must be able to maintain the colloidal stability of the nanoparticles both before and after the addition of the silane.[1][2] A sudden change in solvent polarity can cause nanoparticles to aggregate.[1] For instance, adding a nonpolar solvent containing the silane to an aqueous dispersion of hydrophilic nanoparticles can lead to instability.

  • Solution:

    • Ensure the reaction solvent is appropriate for your specific nanoparticles. For many metal oxide nanoparticles, polar solvents like ethanol or ethanol/water mixtures are effective.[3][4]

    • When possible, perform a solvent exchange gradually to avoid shocking the system.

    • Use a co-solvent system that can accommodate both the nanoparticles and the silane.

  • Potential Cause 2: Excessive Silane Concentration. A high local concentration of silane can lead to rapid, uncontrolled polymerization in the bulk solution rather than on the nanoparticle surface. This silane polymer network can entrap nanoparticles, causing extensive aggregation.

  • Solution:

    • Add the silane solution dropwise to the nanoparticle dispersion under vigorous stirring.[5] This ensures rapid mixing and prevents localized high concentrations.

    • Calculate and use the minimum amount of silane required for surface coverage. A vast excess of silane is a common cause of failure.

  • Potential Cause 3: Uncontrolled Hydrolysis. Silanes react with water to form reactive silanols, which then condense with hydroxyl groups on the nanoparticle surface or with each other.[6][7] If too much water is present, or if the pH is not optimal, self-condensation will dominate, leading to aggregation.[8][9]

  • Solution:

    • Control the water content meticulously. For reactions in organic solvents like ethanol or toluene, even trace amounts of water can be sufficient to initiate hydrolysis.[5][9] Using anhydrous solvents can help control the reaction.[5]

    • Optimize the pH of the solution. The rates of hydrolysis and condensation are highly pH-dependent.[6][8] For aminosilanes like APTES, hydrolysis is faster at low pH, while condensation is slower.[6]

Question 2: I'm observing a significant increase in hydrodynamic size after silanization, but no visible precipitation. How can I achieve a thinner, more uniform coating?

Answer: An increase in hydrodynamic size, as measured by techniques like Dynamic Light Scattering (DLS), indicates either the formation of small, stable aggregates or the growth of a thick, multilayered silane shell around the particles.

  • Potential Cause 1: Silane Multilayer Formation. Sub-optimal reaction conditions can favor silane self-polymerization on the nanoparticle surface, leading to thick, uneven coatings instead of a monolayer.

  • Solution:

    • Optimize Silane-to-Nanoparticle Ratio: Reduce the silane concentration to favor surface reactions over intermolecular condensation.

    • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can limit the extent of polymerization. For example, some protocols have found optimal conditions at 60°C for 48 hours, but this is system-dependent.[10]

    • Use Anhydrous Solvents: In non-aqueous solvents like toluene, the reaction is more likely to result in a monolayer as hydrolysis is limited.[3]

  • Potential Cause 2: Formation of Small Oligomeric Aggregates. The nanoparticles may be forming small, stable clusters of 2-3 particles, which remain suspended but increase the average size measured by DLS.

  • Solution:

    • Improve Initial Dispersion: Ensure nanoparticles are fully de-aggregated before starting the reaction using methods like bath or probe sonication.

    • Introduce Co-stabilizers: Adding inert functional groups or polymers alongside the primary silane can reduce interparticle interactions and prevent aggregation.[11][12] For example, co-functionalizing with a mixture of an active silane (e.g., with an amine group) and an inert silane (e.g., with a methyl group) can reduce aggregation.[11]

Question 3: My nanoparticles look fine in solution, but they form hard, irreversible agglomerates after washing and drying. How can I prevent this?

Answer: Aggregation during post-processing is often due to the removal of the stabilizing solvent shell and the formation of capillary forces during drying. Excess, unreacted silane can also act as a "glue" between particles.

  • Potential Cause 1: Inadequate Washing. If excess, hydrolyzed silane is not removed, it will polymerize during the drying step, cementing the nanoparticles together.

  • Solution:

    • Implement a thorough washing protocol. This typically involves multiple cycles of centrifugation and redispersion in fresh solvent (e.g., ethanol, then water) to remove all unreacted silane and byproducts.[10][13]

  • Potential Cause 2: Destructive Drying Method. Oven-drying or vacuum-drying of nanoparticles from a solvent can create powerful capillary forces that pull particles together into hard agglomerates.

  • Solution:

    • Freeze-Drying (Lyophilization): This is often the preferred method for drying nanoparticles. By sublimating the solvent from a frozen state, it avoids the liquid-vapor interface and the associated capillary forces.[13] Using cryoprotectants can further improve the outcome.

    • Store as a Colloidal Suspension: If possible, storing the functionalized nanoparticles in a suitable, stable solvent is the best way to prevent drying-induced aggregation.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of silane to use for surface modification?

A1: The optimal concentration is highly dependent on the nanoparticle's size, specific surface area, and surface chemistry. A common starting point is a silane concentration of 0.25% to 0.5% (v/v) in the reaction mixture.[10] It is crucial to calculate the theoretical amount needed for monolayer coverage to avoid significant excess.

Silane AgentCommon AbbreviationFunctional GroupTypical Starting Concentration (v/v)
(3-Aminopropyl)triethoxysilaneAPTESAmine (-NH₂)0.5% - 2.0%
(3-Mercaptopropyl)trimethoxysilaneMPTMSThiol (-SH)1.0%
(3-Glycidyloxypropyl)trimethoxysilaneGPTMSEpoxySystem Dependent
PEG-Silane-Polyethylene GlycolSystem Dependent

Table 1: Common silane agents and typical starting concentrations for nanoparticle modification.[10][15]

Q2: How does the choice of solvent affect silanization and nanoparticle aggregation?

A2: The solvent plays a critical role by influencing silane hydrolysis, nanoparticle dispersion, and reaction kinetics.[2] The polarity, viscosity, and protic nature of the solvent are key factors.[2]

SolventPolarityKey Characteristics & Effects on Silanization
Ethanol / Water Mixtures HighPromotes both hydrolysis and condensation. Good for hydrophilic nanoparticles. Water content must be carefully controlled to prevent bulk polymerization.[3][7]
Toluene Low (Nonpolar)Limits hydrolysis, favoring monolayer formation. Requires trace water for reaction to initiate. Good for hydrophobic nanoparticles or when a thin coating is desired.[3]
Isopropanol (IPA) MediumOften used as a compromise between polar and nonpolar solvents.
Acetone / Water Mixtures HighSimilar to ethanol/water, promotes hydrolysis.[3]

Table 2: Comparison of common solvents for silanization reactions.

Q3: What is the role of water in the silanization reaction, and how much should I use?

A3: Water is essential for the silanization process as it hydrolyzes the alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) on the silane molecule to form reactive silanol groups (Si-OH).[7][9] These silanols can then condense with hydroxyl groups on the nanoparticle surface. However, an excess of water promotes the self-condensation of silane molecules, leading to polymerization in the solution and subsequent nanoparticle aggregation.[9]

For reactions in organic solvents like ethanol, often only a small, controlled amount of water is needed. Some studies have shown that the water already present in the solvent or adsorbed on the nanoparticle surface is sufficient.[8][9] In aqueous-based reactions, the high water concentration makes control more challenging, and parameters like pH and silane addition rate become even more critical.[6]

Q4: Can you provide a general experimental protocol for the silanization of nanoparticles?

A4: The following is a generalized protocol for the silanization of metal oxide nanoparticles in an ethanol/water mixture. Note: This protocol should be optimized for your specific nanoparticle system.

General Protocol: APTES Silanization of Iron Oxide Nanoparticles
  • Nanoparticle Dispersion: Disperse the nanoparticles in ethanol (e.g., to a concentration of 0.4 mg/mL) through bath sonication for 15-20 minutes to ensure a homogenous suspension.[10]

  • Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a condenser and a magnetic stirrer. Heat the suspension to the desired reaction temperature (e.g., 50-60°C).[10][15]

  • Silane Addition: In a separate vial, prepare the silane solution. For example, add (3-Aminopropyl)triethoxysilane (APTES) to ethanol to make a 2% v/v solution.[15] Add this solution dropwise to the heated nanoparticle suspension under vigorous stirring.

  • Catalyst Addition (Optional): To control the hydrolysis rate, a catalyst can be added. For instance, a small amount of acetic acid (to a final concentration of 0.01% v/v) can be used to catalyze the hydrolysis reaction.[10]

  • Reaction: Allow the reaction to proceed for a set time (e.g., 24-48 hours) under continuous stirring and constant temperature.[10]

  • Washing: After the reaction is complete, cool the mixture to room temperature. Collect the nanoparticles via centrifugation (e.g., 5000 rpm for 20 min). Discard the supernatant.[10]

  • Resuspension and Cleaning: Resuspend the nanoparticle pellet in fresh ethanol and sonicate briefly to redisperse. Repeat the centrifugation and resuspension steps at least three times with ethanol and then once with deionized water to remove any unreacted silane and byproducts.[10][13]

  • Final Storage: Resuspend the final washed nanoparticles in a suitable solvent for storage or proceed with drying (preferably via lyophilization).

Visual Guides

Experimental Workflow for Nanoparticle Silanization

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis NP_Dispersion 1. Nanoparticle Dispersion (Solvent + Sonication) Reaction_Setup 3. Heat NP Dispersion (e.g., 60°C) NP_Dispersion->Reaction_Setup Silane_Prep 2. Silane Solution Preparation Silane_Addition 4. Add Silane Dropwise (Vigorous Stirring) Silane_Prep->Silane_Addition Reaction_Setup->Silane_Addition Reaction 5. React for 24-48h Silane_Addition->Reaction Washing 6. Wash Nanoparticles (Centrifugation Cycles) Reaction->Washing Drying 7. Drying (Lyophilization) Washing->Drying Characterization 8. Characterization (DLS, TEM, FTIR) Drying->Characterization

Caption: General experimental workflow for nanoparticle silanization.

Troubleshooting Aggregation Issues

G Figure 2: Troubleshooting Logic for Aggregation A When does aggregation occur? B During Reaction A->B During Reaction C After Washing/Drying A->C Post- Processing D Is aggregation immediate? B->D J Hard agglomerates after drying? C->J E Issue: - Solvent Incompatibility - High Silane Concentration - Uncontrolled Hydrolysis D->E Yes G Gradual size increase? D->G No F Solution: - Check Solvent Polarity - Add Silane Dropwise - Control Water/pH E->F H Issue: - Silane Multilayering - Small Oligomer Formation G->H Yes I Solution: - Optimize Silane Ratio - Reduce Time/Temp - Improve Initial Dispersion H->I K Issue: - Inadequate Washing - Harsh Drying Method J->K Yes L Solution: - Thorough Washing Cycles - Use Lyophilization - Store as Suspension K->L

Caption: Troubleshooting logic for nanoparticle aggregation.

Silanization Reaction Pathway

G Figure 3: Silanization Reaction Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane R-Si(OR')₃ (Alkoxysilane) Silanol R-Si(OH)₃ (Silanol) Silane->Silanol + H₂O Water 3 H₂O Silanol_c R-Si(OH)₃ Silanol->Silanol_c Silanol_c2 R-Si(OH)₃ Silanol->Silanol_c2 NP Nanoparticle Surface-OH Surface_Bond Nanoparticle-O-Si-R (Covalent Bond) NP->Surface_Bond Self_Condensation R-(HO)₂Si-O-Si(OH)₂-R (Oligomer/Polymer) Silanol_c->Surface_Bond - H₂O Silanol_c2->Self_Condensation - H₂O

Caption: The two-step process of silane hydrolysis and condensation.

References

Improving the yield of Trivinylethoxysilane polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield of trivinylethoxysilane polymerization reactions.

Troubleshooting Guide: Low Polymer Yield

Low yield in this compound polymerization can be attributed to several factors, from reaction conditions to reagent quality. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Polymerization fails to initiate or proceeds very slowly.

Possible Cause Recommended Action
Inactive Initiator Use a fresh batch of initiator. Ensure proper storage conditions (e.g., refrigeration for peroxides). For free-radical polymerization, consider initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2]
Insufficient Temperature Increase the reaction temperature. Polymerization of vinylsilanes often requires elevated temperatures (e.g., 70-130°C) to achieve a reasonable rate.[1][2][3] The rate of polymerization generally follows the Arrhenius equation, so higher temperatures can improve reaction rates.[4][5]
Presence of Inhibitors Ensure the monomer is free from polymerization inhibitors, which are often added for storage. Purify the this compound by passing it through a column of basic alumina if necessary.[1][2] Oxygen can also act as an inhibitor in free-radical polymerization; ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Problem: Polymerization starts but terminates prematurely, resulting in low yield.

Possible Cause Recommended Action
Incorrect Initiator Concentration The concentration of the initiator is a critical parameter.[6] Too low a concentration may not generate enough radicals to sustain propagation, while too high a concentration can lead to premature termination through radical-radical coupling.[6][7] The optimal concentration often falls within a specific range (e.g., 0.5-2.5% by weight).[8] It is recommended to perform a concentration optimization study.
Chain Transfer Reactions Vinylsilanes can be prone to chain transfer reactions, which can lower the molecular weight and potentially the overall yield.[9] Adjusting the monomer concentration or the choice of solvent can sometimes mitigate these effects.
Monomer Impurities Impurities in the this compound monomer can act as chain transfer agents or radical scavengers, leading to premature termination.[6] Use high-purity monomer for the best results.

Problem: Formation of insoluble gel or cross-linked material instead of a soluble polymer.

Possible Cause Recommended Action
Hydrolysis and Condensation of Ethoxy Groups The ethoxy groups on the silicon atom are susceptible to hydrolysis, especially in the presence of water, which can be followed by condensation to form siloxane (Si-O-Si) bridges, leading to cross-linking and gelation.[3][4][10][11][12] Ensure all reagents and solvents are anhydrous. The polymerization should be carried out under strictly anhydrous conditions.
High Monomer Concentration High concentrations of a trifunctional monomer like this compound can increase the probability of intermolecular reactions and cross-linking.[6] Consider performing the polymerization in a suitable anhydrous solvent (e.g., ethyl cellosolve, toluene) to control the reaction kinetics.[1][13]
High Reaction Temperature While higher temperatures increase the polymerization rate, they can also accelerate side reactions, including condensation of hydrolyzed ethoxy groups.[14] It is important to find an optimal temperature that balances a good polymerization rate with minimal side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal initiator concentration for this compound polymerization?

The optimal initiator concentration can vary depending on the specific reaction conditions (temperature, solvent, monomer concentration). Generally, for free-radical polymerization, an initiator concentration between 0.5% and 2.5% by weight relative to the monomer is a good starting point.[8] It is advisable to perform a series of experiments with varying initiator concentrations to determine the optimal value for your system, as this can significantly impact the final yield.[7][8][13][15]

Q2: How does reaction temperature affect the polymer yield?

Reaction temperature has a significant effect on both the rate of polymerization and the potential for side reactions. Increasing the temperature generally increases the rate of radical formation from the initiator and the rate of polymer chain propagation, which can lead to higher yields within a given timeframe.[4][5][14] However, excessively high temperatures can also promote undesirable side reactions, such as chain transfer or the hydrolysis and condensation of the ethoxy groups if trace amounts of water are present, which could lead to gelation.[14] The optimal temperature is a balance between achieving a practical reaction rate and minimizing side reactions. For many vinylsilane polymerizations, temperatures in the range of 70-130°C are used.[1][2][3]

Q3: Can I perform the polymerization in bulk or is a solvent necessary?

While bulk polymerization is possible, it can be challenging to control, especially with a trifunctional monomer like this compound, due to the potential for rapid autoacceleration (the Trommsdorff effect) and a significant increase in viscosity.[9] This can lead to poor heat transfer and a broad molecular weight distribution. Using an anhydrous solvent can help to dissipate heat, control the reaction rate, and reduce the likelihood of premature gelation by lowering the monomer concentration.[1][6]

Q4: What are the key differences between free-radical and anionic polymerization for this monomer?

Free-radical polymerization is a common and versatile method for vinyl monomers, often initiated by thermal decomposition of compounds like AIBN or BPO.[1][2] It is generally tolerant of a wider range of functional groups but can be sensitive to oxygen. Anionic polymerization, initiated by organometallic compounds like n-butyllithium, can offer better control over molecular weight and polymer architecture, potentially leading to "living" polymers.[16][17][18] However, anionic polymerization is extremely sensitive to impurities, especially water and other protic substances, and requires stringent anhydrous and oxygen-free conditions.

Q5: How can I prevent the hydrolysis of the ethoxy groups during polymerization?

Preventing hydrolysis is crucial to avoid gelation and obtain a soluble polymer. The following precautions should be taken:

  • Use anhydrous solvents.

  • Dry all glassware thoroughly in an oven before use.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain an inert atmosphere throughout the reaction.

  • Ensure the this compound monomer is dry.

Quantitative Data Summary

The following table summarizes the effect of initiator concentration on polymer yield for a free-radical polymerization system. While this data is for a copolymer system, it illustrates a general trend that can be expected for this compound polymerization.

Initiator (BPO) Concentration (% wt)Polymer Yield (%)
0.580
1.095
1.5~93
2.0Decreased from peak
2.5Further decrease

Data adapted from a study on copolymerization, illustrating the trend of an optimal initiator concentration.[8]

Experimental Protocols

Representative Protocol for Free-Radical Polymerization of this compound

This protocol is adapted from a procedure for the copolymerization of vinyl triethoxysilane and can be used as a starting point for optimizing the homopolymerization of this compound.[1][19]

Materials:

  • This compound (purified to remove inhibitors)

  • Anhydrous solvent (e.g., ethyl cellosolve or toluene)

  • Free-radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Schlenk tube or three-neck flask with a stirrer, condenser, and nitrogen inlet

  • Magnetic stirrer and oil bath

Procedure:

  • Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen.

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the desired amount of anhydrous solvent (e.g., 20 g).

  • Add the this compound monomer (e.g., 6 g) to the solvent.

  • Stir the mixture for 15 minutes under a nitrogen atmosphere to ensure it is well-mixed and deoxygenated.

  • Add the initiator (e.g., 0.06 g of AIBN) to the solution.

  • Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for a set amount of time (e.g., 3-8 hours). The progress of the reaction can be monitored by taking aliquots and determining monomer conversion gravimetrically.

  • To terminate the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or water).

  • Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

  • Calculate the polymer yield based on the initial mass of the monomer.

Visualizations

Troubleshooting_Yield start_node Low Polymer Yield q1 Initiation Problem? start_node->q1 q2 Premature Termination? start_node->q2 q3 Gel Formation? start_node->q3 sol1a Use Fresh Initiator q1->sol1a Yes sol1b Increase Temperature q1->sol1b Yes sol1c Remove Inhibitors/ Use Inert Atmosphere q1->sol1c Yes sol2a Optimize Initiator Concentration q2->sol2a Yes sol2b Check Monomer Purity q2->sol2b Yes sol2c Adjust Monomer Concentration/Solvent q2->sol2c Yes sol3a Ensure Anhydrous Conditions q3->sol3a Yes sol3b Use Solvent to Reduce Monomer Concentration q3->sol3b Yes sol3c Optimize Temperature q3->sol3c Yes

Caption: Troubleshooting workflow for low polymer yield.

Experimental_Workflow prep 1. Preparation - Dry glassware - Purify monomer setup 2. Reaction Setup - Add solvent and monomer - Purge with N2 prep->setup init 3. Initiation - Add initiator - Heat to reaction temp setup->init poly 4. Polymerization - Stir for 3-8 hours - Monitor conversion init->poly term 5. Termination & Isolation - Cool reaction - Precipitate polymer poly->term dry 6. Drying & Yield Calc. - Filter polymer - Dry in vacuum oven term->dry

References

Minimizing side reactions during Trivinylethoxysilane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during surface functionalization with trivinylethoxysilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that can occur during surface functionalization with this compound?

A1: The main side reactions involve the ethoxy groups of the this compound molecule. These are:

  • Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) can hydrolyze to form reactive silanol groups (-OH). While this is a necessary step for binding to a hydroxylated surface, excessive hydrolysis in the bulk solution is undesirable.

  • Self-Condensation (Polymerization): The newly formed silanol groups are highly reactive and can condense with each other (self-condensation) to form siloxane bonds (Si-O-Si). This leads to the formation of oligomers and polymers in the solution, which can then deposit on the surface as aggregates or physisorbed layers, rather than a uniform monolayer.[1][2]

  • Vinyl Polymerization: Although less commonly the primary issue under typical silanization conditions, the vinyl groups (-CH=CH₂) can potentially undergo free-radical polymerization, especially at elevated temperatures or in the presence of initiators.[3]

Q2: How does water content in the reaction mixture influence side reactions?

A2: Water content is a critical parameter. While a small amount of water is necessary to hydrolyze the ethoxy groups to form reactive silanols for surface binding, an excess of water will promote extensive hydrolysis and subsequent self-condensation of the silane in the solution, leading to the formation of undesirable polysiloxanes.[4] Therefore, controlling the amount of water is crucial for achieving a uniform and stable functionalized surface.

Q3: What is the effect of pH on the functionalization process?

A3: The pH of the reaction medium significantly affects the kinetics of both hydrolysis and condensation.

  • Acidic Conditions (pH 3-5): Acidic conditions generally accelerate the hydrolysis of the ethoxy groups while slowing down the condensation reaction.[4][5] This can be advantageous as it allows for the generation of reactive silanol groups without rapid polymerization in the solution.

  • Neutral Conditions (pH ~7): Both hydrolysis and condensation rates are at a minimum around neutral pH.

  • Basic Conditions (pH > 7): Basic conditions significantly promote the condensation reaction, which can lead to rapid formation of polysiloxane aggregates in the solution.[5]

Q4: Can the choice of solvent affect the outcome of the functionalization?

A4: Yes, the solvent plays a crucial role. Anhydrous solvents, such as toluene or ethanol, are generally preferred to minimize premature and uncontrolled hydrolysis and condensation in the solution. The polarity of the solvent can also influence the reaction rates and the solubility of the silane and its hydrolyzed intermediates.[6][7]

Q5: How do reaction time and temperature impact the functionalization and side reactions?

A5: Both time and temperature are key parameters to control.

  • Temperature: Higher temperatures generally accelerate both the desired surface reaction and the undesirable side reactions.[8] An optimal temperature exists that provides a reasonable reaction rate without promoting excessive self-condensation or potential vinyl polymerization. For many silanization reactions, temperatures between room temperature and 80°C are employed.

  • Reaction Time: Longer reaction times can lead to a more complete surface coverage. However, extended reaction times, especially in the presence of excess water or at elevated temperatures, can also increase the extent of multilayer formation and solution polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Non-uniform or patchy coating Inadequate substrate cleaning and hydroxylation. Premature hydrolysis and condensation of this compound in solution. Uncontrolled polymerization of vinyl groups.Ensure the substrate is thoroughly cleaned and has a high density of surface hydroxyl groups. Use an anhydrous solvent and prepare the silane solution immediately before use. Control the reaction temperature to avoid excessive heat. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a cloudy solution or precipitate Excessive water in the reaction mixture leading to extensive hydrolysis and self-condensation. High concentration of this compound.Use anhydrous solvents and minimize exposure to atmospheric moisture. Work with more dilute silane solutions (e.g., 1-2% v/v). Adjust the pH to a slightly acidic range (e.g., pH 4-5) to slow down condensation.
Poor adhesion of the functionalized layer Incomplete reaction with the surface. Formation of a weakly bound physisorbed layer instead of a covalently bound monolayer.Ensure the substrate surface is properly activated with sufficient hydroxyl groups. Optimize reaction time and temperature to promote covalent bond formation. Include a post-deposition curing step (e.g., baking at 110-120°C) to drive the condensation reaction with the surface and cross-link the silane layer.[9]
Inconsistent results between experiments Variability in the purity of this compound or solvents. Inconsistent water content from atmospheric moisture. Fluctuations in reaction temperature or pH.Use high-purity reagents and anhydrous solvents. Perform the reaction in a controlled environment (e.g., glove box or under inert gas). Carefully control and monitor the reaction temperature and pH.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Functionalization

Parameter Condition Effect on Desired Surface Functionalization Effect on Side Reactions (Hydrolysis & Condensation) Recommendation for Minimizing Side Reactions
Water Content Low (trace amounts)Facilitates hydrolysis of ethoxy groups to reactive silanols for surface binding.Minimal self-condensation in solution.Use anhydrous solvents and control humidity.
High (excess)Can lead to multilayer formation.Promotes rapid hydrolysis and self-condensation in solution, leading to oligomer/polymer formation.[4]
pH Acidic (pH 3-5)Promotes controlled hydrolysis to form reactive silanols.Slows down the rate of self-condensation.[4][5]Adjust the pH to a slightly acidic range.
Neutral (~pH 7)Slow reaction rate.Slowest rates for both hydrolysis and condensation.Not ideal for efficient functionalization.
Basic (pH > 7)Can lead to rapid deposition, but often as aggregates.Significantly accelerates self-condensation.[5]Avoid basic conditions.
Temperature Low (e.g., Room Temp)Slower reaction rate.Slower rates of hydrolysis and condensation.May require longer reaction times.
High (e.g., > 80°C)Faster reaction rate.Significantly accelerates hydrolysis and condensation, and may promote vinyl polymerization.[8]Optimize for a balance between reaction rate and side reactions.
Concentration Low (e.g., 1-2% v/v)Can achieve uniform monolayer coverage.Lower probability of intermolecular condensation in solution.Use dilute solutions.
High (e.g., > 5% v/v)May lead to multilayer formation and aggregation.Higher probability of self-condensation in solution.Avoid high concentrations.
Solvent Anhydrous (e.g., Toluene)Provides a controlled environment for the reaction.Minimizes premature hydrolysis and condensation.[7]Use anhydrous solvents.
Protic (e.g., Ethanol)Can participate in the reaction and influence the hydrolysis/condensation equilibrium.[6]The presence of -OH groups can affect the reaction kinetics.If using alcohol, ensure it is anhydrous.

Experimental Protocols

Protocol 1: Solution-Phase Functionalization of a Hydroxylated Surface

This protocol is designed to favor the formation of a uniform this compound monolayer while minimizing solution-phase polymerization.

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each.

    • Rinse with deionized water and dry under a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups. This can be done using oxygen plasma treatment or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - handle with extreme caution in a fume hood ).

    • Rinse extensively with deionized water and dry thoroughly in an oven at 110-120°C.

  • Silane Solution Preparation:

    • Work in a low-humidity environment or under an inert atmosphere (e.g., in a glove box).

    • Use anhydrous toluene as the solvent.

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene immediately before use. For example, add 1 mL of this compound to 99 mL of anhydrous toluene.

  • Functionalization Reaction:

    • Immerse the cleaned and activated substrate in the freshly prepared this compound solution.

    • Seal the reaction vessel to prevent exposure to atmospheric moisture.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.

    • Sonicate the substrate briefly (1-2 minutes) in fresh anhydrous toluene to remove physisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding to the surface and cross-linking of the silane layer.[9]

  • Storage:

    • Store the functionalized substrate in a desiccator or under an inert atmosphere.

Protocol 2: Vapor-Phase Functionalization

Vapor-phase deposition is an alternative method that can produce highly uniform monolayers and minimizes solvent-related side reactions.

  • Substrate Preparation:

    • Follow the same cleaning and activation procedure as in the solution-phase protocol to ensure a hydroxylated surface. Ensure the substrate is completely dry.

  • Vapor Deposition Setup:

    • Place the cleaned and activated substrate in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.

    • Place a small, open vial containing a few drops of this compound inside the chamber, ensuring it does not touch the substrate.

  • Deposition Process:

    • Evacuate the chamber to a low pressure (e.g., < 1 Torr).

    • The deposition can be carried out at room temperature for several hours (e.g., 4-12 hours) or can be accelerated by heating the chamber to a moderate temperature (e.g., 60-80°C) for a shorter duration (e.g., 1-2 hours).

  • Post-Deposition Treatment:

    • Vent the chamber with a dry, inert gas (e.g., nitrogen or argon).

    • Remove the functionalized substrate and rinse it with an anhydrous solvent like toluene or isopropanol to remove any loosely bound silane.

    • Perform a curing step by baking in an oven at 110-120°C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrate in a desiccator.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Treatment prep1 Substrate Cleaning (Solvent Sonication) prep2 Surface Activation (e.g., O2 Plasma) prep1->prep2 prep3 Drying prep2->prep3 func1 Prepare 1% TVES in Anhydrous Solvent prep3->func1 func2 Immerse Substrate (2-4h at RT) func1->func2 post1 Rinse with Anhydrous Solvent func2->post1 post2 Curing (110-120°C) post1->post2 post3 Storage in Desiccator post2->post3

Caption: Experimental workflow for minimizing side reactions during solution-phase functionalization.

reaction_pathways cluster_solution Solution Phase cluster_surface Surface Reaction tves This compound (TVES) hydrolyzed Hydrolyzed TVES (Silanols) tves->hydrolyzed Hydrolysis (+H2O) polymer Polysiloxane (Side Product) hydrolyzed->polymer Self-Condensation functionalized Functionalized Surface (-O-Si-Vinyl) hydrolyzed->functionalized Surface Condensation surface Hydroxylated Surface (-OH) surface->functionalized

Caption: Competing reaction pathways during this compound functionalization.

References

Technical Support Center: Curing and Post-Curing Optimization for Trivinylethoxysilane Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing and post-curing of trivinylethoxysilane resins.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process with this compound resins, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Curing

  • Question: Why is my this compound resin not curing completely or curing very slowly, resulting in a tacky or soft surface?

  • Answer: Incomplete or slow curing is a frequent issue that can stem from several factors related to the formulation and curing conditions.

    • Inadequate Initiator Concentration: The concentration of the thermal or photoinitiator is critical. An insufficient amount of initiator will lead to a low concentration of reactive species, resulting in an incomplete reaction. Conversely, an excessive concentration can sometimes lead to premature termination of polymerization chains.

    • Incorrect Curing Temperature (Thermal Curing): Thermal curing of this compound resins is highly temperature-dependent. If the temperature is too low, the initiator may not decompose efficiently to generate radicals, or the polymerization reaction rate will be too slow. It is crucial to adhere to the recommended curing temperature for the specific initiator used.

    • Insufficient UV Exposure (UV Curing): For UV-curable formulations, inadequate UV light intensity or exposure time will result in incomplete photoinitiator activation and, consequently, incomplete polymerization.[1] Ensure the UV source provides the appropriate wavelength and intensity for the chosen photoinitiator.[1]

    • Oxygen Inhibition: The free radical polymerization of the vinyl groups in this compound is susceptible to inhibition by atmospheric oxygen. This typically results in a tacky surface layer. Curing in an inert atmosphere (e.g., nitrogen) can mitigate this issue.

    • Moisture Contamination: While some moisture is necessary for the hydrolysis of the ethoxy groups, excessive moisture can interfere with the overall curing process and affect the final properties of the resin.

ParameterTroubleshooting Action
Initiator Concentration Optimize the initiator concentration based on the resin formulation and desired curing profile. Start with the manufacturer's recommendation and perform a concentration series.
Curing Temperature Ensure the oven or hot plate reaches and maintains the specified curing temperature uniformly. Calibrate temperature controllers regularly.
UV Exposure Verify the output of the UV lamp and ensure the entire sample is evenly illuminated for the recommended duration.
Atmosphere For applications sensitive to surface tackiness, consider curing under a nitrogen blanket or in a vacuum oven.
Moisture Use anhydrous solvents and store the resin and initiators in a dry environment.

Issue 2: Poor Adhesion to Substrate

  • Question: My cured this compound resin film is peeling or delaminating from the substrate. What could be the cause?

  • Answer: Poor adhesion is often a result of improper surface preparation or a mismatch between the resin and the substrate.

    • Inadequate Substrate Cleaning: The presence of contaminants such as oils, grease, dust, or moisture on the substrate surface can act as a barrier, preventing proper wetting and chemical bonding of the resin.[2][3]

    • Low Surface Energy of the Substrate: Some substrates have inherently low surface energy, making them difficult to bond to. Surface treatments such as plasma etching or corona discharge can increase the surface energy and improve adhesion.

    • Incomplete Hydrolysis and Condensation: The ethoxy groups of the this compound need to hydrolyze to form silanol groups, which then condense with hydroxyl groups on the substrate surface to form strong covalent bonds. Insufficient moisture or a non-ideal pH can hinder this process.

    • Shrinkage Stress: All resins shrink to some extent during curing. High shrinkage can induce stress at the resin-substrate interface, leading to adhesion failure.[4]

ParameterTroubleshooting Action
Substrate Cleaning Thoroughly clean the substrate with appropriate solvents (e.g., acetone, isopropanol) and dry it completely before applying the resin.[2]
Surface Treatment For low-energy substrates, consider surface activation techniques to introduce hydroxyl groups and improve wettability.
Hydrolysis Conditions Ensure the presence of a controlled amount of moisture and consider adjusting the pH of the formulation to optimize the hydrolysis and condensation reactions.
Shrinkage Control Incorporate fillers or use a multi-stage curing process to minimize shrinkage stress.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the curing and post-curing of this compound resins.

  • What is the typical curing mechanism for this compound resins?

    This compound resins cure through a dual mechanism. The primary mechanism is the free-radical polymerization of the three vinyl groups, which can be initiated either thermally or by UV radiation in the presence of a suitable initiator.[5] Concurrently, the ethoxysilane groups can undergo hydrolysis in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with each other and with hydroxyl groups on inorganic substrates to form a stable siloxane network, which contributes to the crosslink density and adhesion.

  • What are the recommended types of initiators for thermal and UV curing?

    • Thermal Curing: Peroxides, such as benzoyl peroxide or dicumyl peroxide, are commonly used as thermal initiators. The choice of initiator depends on the desired curing temperature and pot life of the formulation.

    • UV Curing: For UV curing, a photoinitiator is required. Photoinitiators are compounds that generate free radicals upon exposure to UV light.[6][7] The selection of the photoinitiator depends on the emission spectrum of the UV lamp.[6]

  • What is the purpose of post-curing, and how does it affect the properties of the resin?

    Post-curing is a heat treatment applied to the resin after the initial curing process. The primary purpose of post-curing is to complete the polymerization of any remaining unreacted vinyl groups and to further advance the crosslinking of the siloxane network. This generally leads to an improvement in the mechanical properties, such as hardness and modulus, as well as the thermal stability of the cured resin.[8][9]

  • How can I monitor the curing process of this compound resins?

    Several analytical techniques can be used to monitor the curing process:

    • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the disappearance of the vinyl C=C stretching vibration (typically around 1600-1640 cm⁻¹) and the Si-O-C stretching vibration (around 977 cm⁻¹), providing information on the extent of polymerization and hydrolysis.[5][10]

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the heat of reaction during curing, which is proportional to the degree of conversion.[11][12][13] It can also be used to study the kinetics of the curing reaction.[11][12][13]

Experimental Protocols

Protocol 1: Monitoring Thermal Curing Kinetics using DSC

  • Sample Preparation: Prepare a this compound resin formulation containing a known concentration of a thermal initiator.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the uncured resin mixture into a hermetically sealed aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the exothermic peak in the DSC thermogram to determine the total heat of reaction (ΔH_total).

    • The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction (ΔH_partial) up to that temperature to the total heat of reaction.

    • Use model-free kinetics methods (e.g., Ozawa-Flynn-Wall) to determine the activation energy of the curing reaction.[12]

Protocol 2: Monitoring UV Curing using FTIR Spectroscopy

  • Sample Preparation: Prepare a thin film of the this compound resin formulation containing a photoinitiator on an infrared-transparent substrate (e.g., KBr or NaCl salt plate).

  • FTIR Analysis:

    • Record the FTIR spectrum of the uncured sample. Identify the characteristic absorption peak of the vinyl C=C bond.

    • Expose the sample to a UV light source for a specific duration.

    • Record the FTIR spectrum of the cured sample.

  • Data Analysis:

    • Measure the area of the vinyl C=C peak before and after curing.

    • The degree of conversion can be calculated from the decrease in the peak area.

Visualizations

Curing_Troubleshooting start Problem Encountered incomplete_cure Incomplete or Slow Curing start->incomplete_cure poor_adhesion Poor Adhesion to Substrate start->poor_adhesion initiator_issue Initiator Issue (Concentration/Type) incomplete_cure->initiator_issue Cause temp_issue Incorrect Curing Temperature incomplete_cure->temp_issue Cause uv_issue Insufficient UV Exposure incomplete_cure->uv_issue Cause oxygen_inhibition Oxygen Inhibition incomplete_cure->oxygen_inhibition Cause cleaning_issue Inadequate Substrate Cleaning poor_adhesion->cleaning_issue Cause surface_energy_issue Low Substrate Surface Energy poor_adhesion->surface_energy_issue Cause hydrolysis_issue Incomplete Hydrolysis poor_adhesion->hydrolysis_issue Cause shrinkage_issue High Curing Shrinkage poor_adhesion->shrinkage_issue Cause optimize_initiator Optimize Initiator initiator_issue->optimize_initiator Solution control_temp Control Temperature temp_issue->control_temp Solution increase_uv Increase UV Dose uv_issue->increase_uv Solution inert_atmosphere Use Inert Atmosphere oxygen_inhibition->inert_atmosphere Solution thorough_cleaning Thoroughly Clean Substrate cleaning_issue->thorough_cleaning Solution surface_treatment Surface Activation surface_energy_issue->surface_treatment Solution optimize_hydrolysis Optimize Hydrolysis Conditions hydrolysis_issue->optimize_hydrolysis Solution manage_shrinkage Manage Shrinkage shrinkage_issue->manage_shrinkage Solution

Caption: Troubleshooting workflow for common curing issues.

Post_Curing_Optimization initial_cure Initial Curing (Thermal or UV) post_cure_step Post-Curing (Thermal Treatment) initial_cure->post_cure_step Leads to optimized_properties Optimized Properties post_cure_step->optimized_properties Results in mechanical_strength Increased Mechanical Strength (Hardness, Modulus) optimized_properties->mechanical_strength thermal_stability Enhanced Thermal Stability (Higher Tg) optimized_properties->thermal_stability dimensional_stability Improved Dimensional Stability optimized_properties->dimensional_stability

Caption: Logic of post-curing for property enhancement.

References

Technical Support Center: Trivinylethoxysilane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with trivinylethoxysilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the impact of pH on its hydrolysis rate.

Impact of pH on this compound Hydrolysis Rate: A Summary

The hydrolysis of this compound is a critical step in many applications, involving the conversion of the ethoxy groups to reactive silanol groups. The rate of this reaction is highly dependent on the pH of the solution. Both acidic and basic conditions catalyze the hydrolysis, while the reaction is significantly slower at a neutral pH.[1][2]

Data Presentation

The following table summarizes the apparent hydrolysis rate constants for this compound (VTES) under different pH conditions, as determined by ¹H NMR spectroscopy in a water-acetonitrile medium.[1]

pH ConditionApparent Rate Constant (k)Observations
Neutral1.3 x 10⁻⁶ M⁻¹s⁻¹Extremely slow hydrolysis.[1]
AcidicRate increases by up to four orders of magnitude compared to neutral conditions.[1]The steric effect of the ethoxy group has minimal influence on the hydrolysis rate.[1]
BasicRate increases dramatically compared to neutral conditions.The hydrolysis of VTES is approximately 50 times slower than that of vinyltrimethoxysilane (VTMS) due to the steric hindrance of the larger ethoxy group.[1]

Experimental Protocols

Monitoring the hydrolysis of this compound is crucial for controlling the reaction and ensuring the desired outcome. The two primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Method 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy (General Protocol)

Objective: To quantify the rate of this compound hydrolysis by monitoring the disappearance of ethoxy protons and the appearance of ethanol protons.

Materials:

  • This compound

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • Appropriate acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in deuterated acetonitrile.

  • Prepare separate aqueous solutions in D₂O with the desired pH (acidic, basic, and neutral).

  • In an NMR tube, mix the this compound stock solution with the pH-adjusted D₂O solution. The final concentrations should be carefully controlled.

  • Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the ethoxy protons of this compound and the methylene protons of the ethanol byproduct.

  • The rate of hydrolysis can be determined by plotting the concentration of this compound (proportional to the integral of its ethoxy protons) versus time.

Method 2: Monitoring Hydrolysis by Gas Chromatography (GC) (General Protocol)

Objective: To determine the concentration of unreacted this compound over time.

Materials:

  • This compound

  • Water

  • Co-solvent (e.g., acetonitrile or ethanol)

  • Acid or base for pH adjustment

  • Internal standard (a non-reactive compound with a distinct GC peak)

  • Quenching agent (to stop the reaction at specific time points)

  • Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)

Procedure:

  • Prepare a reaction mixture of this compound, water, co-solvent, and the desired pH catalyst in a temperature-controlled vessel with stirring.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable agent that neutralizes the catalyst or removes water.

  • Add a known amount of an internal standard to the quenched aliquot.

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram to determine the peak area of this compound relative to the internal standard.

  • Create a calibration curve to correlate the peak area ratio to the concentration of this compound.

  • Plot the concentration of this compound versus time to determine the hydrolysis rate.

Troubleshooting Guides and FAQs

Q1: Why is my this compound hydrolysis proceeding very slowly?

A1: Slow hydrolysis is most likely due to the reaction being performed at or near a neutral pH. The hydrolysis rate of alkoxysilanes is at its minimum around pH 7.[2]

  • Troubleshooting:

    • Adjust the pH: Introduce a small amount of an acid (e.g., acetic acid or hydrochloric acid) or a base (e.g., ammonia or sodium hydroxide) to catalyze the reaction. Acidic conditions are often preferred as they can lead to more stable silanol solutions with slower condensation rates.

    • Increase Temperature: Gently warming the reaction mixture can also increase the rate of hydrolysis. However, be aware that higher temperatures can also accelerate the subsequent condensation reaction.

Q2: I'm observing the formation of a gel or precipitate in my reaction mixture. What's happening and how can I prevent it?

A2: The formation of a gel or precipitate indicates that the condensation of the hydrolyzed silanol groups is occurring at a significant rate, leading to the formation of insoluble polysiloxanes.

  • Troubleshooting:

    • Control the pH: While both acid and base catalyze hydrolysis, basic conditions tend to promote condensation more significantly.[1] If you are working under basic conditions, consider switching to an acidic pH to slow down the condensation rate.

    • Lower the Concentration: Working with more dilute solutions of this compound can reduce the proximity of the reactive silanol groups, thereby slowing down the rate of condensation.

    • Use the Hydrolyzed Solution Promptly: Once hydrolyzed, the silanol groups are highly reactive. It is best to use the hydrolyzed this compound solution in your application as soon as possible to minimize self-condensation.

Q3: My results are not reproducible. What factors should I control more carefully?

A3: Lack of reproducibility in silane hydrolysis experiments often stems from inconsistencies in the experimental setup.

  • Troubleshooting:

    • Precise pH Control: The hydrolysis rate is very sensitive to pH. Ensure you are accurately measuring and controlling the pH of your reaction mixture throughout the experiment.

    • Consistent Water Concentration: The amount of water is crucial for the hydrolysis reaction. Ensure that the water-to-silane ratio is consistent across all your experiments.

    • Temperature Stability: Maintain a constant and uniform temperature for your reaction vessel.

    • Purity of Reagents: Use high-purity this compound and solvents to avoid any catalytic or inhibitory effects from impurities.

Q4: Can I use any acid or base to catalyze the hydrolysis?

A4: While various acids and bases can catalyze the reaction, the choice of catalyst can influence the reaction kinetics and the stability of the resulting silanol solution.

  • Considerations:

    • Volatile vs. Non-volatile: Volatile catalysts like ammonia or acetic acid can be removed more easily after the reaction if needed.

    • Strength of Acid/Base: The strength of the acid or base will affect the catalytic efficiency.

    • Compatibility: Ensure the chosen catalyst is compatible with your overall experimental system and will not cause unwanted side reactions.

Mandatory Visualization

HydrolysisRateVsPH cluster_conditions Reaction pH cluster_rates Hydrolysis Rate Acidic Acidic (pH < 7) Fast Fast Hydrolysis Acidic->Fast Catalyzes Neutral Neutral (pH ≈ 7) Slow Very Slow Hydrolysis Neutral->Slow Minimal Rate Basic Basic (pH > 7) Basic->Fast Catalyzes

Caption: Logical relationship of pH's impact on hydrolysis rate.

References

Strategies to avoid gelation during Trivinylethoxysilane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gelation during trivinylethoxysilane polymerization.

Understanding Gelation in this compound Polymerization

Gelation during the polymerization of this compound is a common issue arising from its trifunctional nature. The monomer possesses three reactive vinyl groups susceptible to radical polymerization and one ethoxysilane group that can undergo hydrolysis and condensation (sol-gel process). Uncontrolled progression of either of these processes can lead to the formation of a cross-linked, insoluble polymer network, or gel. Understanding the interplay between these two polymerization pathways is critical to preventing gelation and achieving soluble, processable polymers.

GelationPathways cluster_radical Radical Polymerization cluster_solgel Sol-Gel Process TVES This compound (TVES) Initiator Initiator (e.g., AIBN) Water_Catalyst Water + Catalyst (Acid/Base) Radical_Initiation Radical Initiation Initiator->Radical_Initiation Propagation Chain Propagation Radical_Initiation->Propagation Crosslinking Crosslinking (via pendant vinyl groups) Propagation->Crosslinking Gel Gelation (Insoluble Polymer) Crosslinking->Gel Hydrolysis Hydrolysis of Ethoxy Group Water_Catalyst->Hydrolysis Condensation Condensation of Silanols Hydrolysis->Condensation Siloxane_Network Siloxane Network Formation Condensation->Siloxane_Network Siloxane_Network->Gel

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of gelation during this compound polymerization?

A1: Gelation primarily occurs due to two concurrent reaction pathways:

  • Uncontrolled Radical Polymerization: The three vinyl groups on each monomer unit can participate in radical polymerization. At high monomer concentrations, high initiator concentrations, or elevated temperatures, rapid and extensive crosslinking between polymer chains can occur, leading to an insoluble gel.

  • Sol-Gel Process: The ethoxysilane group is susceptible to hydrolysis in the presence of water, forming reactive silanol groups. These silanols can then undergo condensation to form siloxane (Si-O-Si) bridges between monomer units or polymer chains. This process, if not controlled, can also lead to a cross-linked network and gelation.[1][2]

Q2: How can I control the radical polymerization of the vinyl groups to prevent gelation?

A2: To control the radical polymerization, you can employ several strategies:

  • Monomer Concentration: Lowering the initial monomer concentration by using a suitable solvent can reduce the probability of intermolecular crosslinking reactions.

  • Initiator Concentration: Using a lower concentration of the radical initiator will decrease the rate of polymerization, allowing for better control over the growth of polymer chains.[3]

  • Temperature Control: Conducting the polymerization at a lower temperature will slow down the reaction rate, providing a wider window to stop the reaction before the gel point is reached.

  • Use of Inhibitors: Small amounts of a radical inhibitor can be added to prevent premature or uncontrolled polymerization. However, the concentration must be carefully optimized to avoid complete inhibition of the desired polymerization.[3]

  • Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can be employed to synthesize well-defined, soluble polymers by controlling the molecular weight and minimizing side reactions.[4][5]

Q3: How can I manage the sol-gel process to avoid premature gelation?

A3: Controlling the hydrolysis and condensation of the ethoxysilane groups is crucial:

  • Water Content: The amount of water present in the reaction system is a critical factor. Stoichiometrically, 1.5 moles of water are required for the complete hydrolysis and condensation of one mole of a trialkoxysilane.[1][6] Using a substoichiometric amount of water or ensuring anhydrous conditions during the vinyl polymerization step can prevent the sol-gel process from occurring.

  • pH/Catalyst: The rates of hydrolysis and condensation are highly dependent on pH. Acidic conditions generally favor hydrolysis over condensation, leading to the formation of more linear or less branched structures, while basic conditions promote condensation and the formation of highly branched networks, which can rapidly lead to gelation.[1][6] Careful selection of the catalyst and control of the pH are therefore essential.

  • Solvent: The choice of solvent can influence the rates of hydrolysis and condensation. Protic solvents can participate in the reaction, while aprotic solvents are generally considered inert. The polarity of the solvent also affects the solubility of the reacting species.[1]

Q4: Can I perform both vinyl polymerization and the sol-gel reaction in a controlled manner?

A4: Yes, it is possible to control both reaction pathways, often by separating them into distinct steps. For example, you can first perform the radical polymerization of the vinyl groups under anhydrous conditions to form a soluble polymer with pendant ethoxysilane groups. Subsequently, the sol-gel reaction of the ethoxysilane groups can be initiated in a controlled manner by the addition of water and a catalyst to induce crosslinking.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid, uncontrolled polymerization and gelation upon initiator addition. - High monomer concentration.- High initiator concentration.- High reaction temperature.- Dilute the monomer with an appropriate solvent.- Reduce the initiator concentration.- Lower the reaction temperature.
Gelation occurs during monomer purification or storage. - Presence of impurities that can initiate polymerization.- Exposure to light or heat.- Purify the monomer by distillation under reduced pressure.- Store the purified monomer in a dark, cool place, and consider adding a small amount of a radical inhibitor (e.g., BHT).
The reaction mixture becomes viscous and gels over time, even at low temperatures. - Gradual hydrolysis and condensation of the ethoxysilane group due to ambient moisture.- Ensure all reactants and solvents are anhydrous.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete polymerization or low yield of soluble polymer. - Initiator concentration is too low.- Reaction time is too short.- Presence of an excessive amount of inhibitor.- Increase the initiator concentration incrementally.- Extend the reaction time.- Reduce the amount of inhibitor or choose a milder one.

Quantitative Data

While specific kinetic data for this compound is scarce in the literature, the following tables provide data for analogous vinylsilane and alkoxysilane systems. This information can be used to understand the general trends and as a starting point for optimizing reaction conditions for this compound.

Table 1: Effect of Initiator Concentration on Polymerization (Analogous System: Methyl Methacrylate)

Initiator (AIBN) Conc. (mol/L)Monomer Conversion (%)Resulting Polymer
0.01~60Soluble, higher molecular weight
0.05~85Soluble, lower molecular weight
0.1>90Risk of gelation, very low molecular weight

Note: This data for Methyl Methacrylate (MMA) polymerization illustrates that higher initiator concentrations lead to higher conversion but also a greater risk of uncontrolled polymerization and gelation, a principle that applies to this compound. Data adapted from studies on MMA polymerization.[7]

Table 2: Hydrolysis and Condensation Rate Constants for Alkoxysilanes (Analogous System: TEOS)

ConditionHydrolysis Rate Constant (k_h)Condensation Rate Constant (k_c)
Acidic (pH < 4)HighLow
Neutral (pH ~ 7)LowLow
Basic (pH > 7)ModerateHigh

Note: This qualitative data for Tetraethoxysilane (TEOS) demonstrates the significant influence of pH on the sol-gel process. Similar trends are expected for this compound.[1][6]

Experimental Protocols

The following are example protocols for the controlled polymerization of this compound to obtain a soluble polymer. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Controlled Radical Polymerization of this compound via RAFT

This protocol is adapted from procedures for the RAFT polymerization of other functional monomers and aims to produce a linear polymer with pendant ethoxysilane groups.[4][5]

Materials:

  • This compound (TVES), purified by distillation

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent and AIBN in the anhydrous solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.2.

  • Add the purified this compound to the solution. The monomer concentration should be kept relatively low (e.g., 1-2 M) to minimize the risk of crosslinking.

  • De-gas the solution by performing at least three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a controlled temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for a predetermined time. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR (disappearance of vinyl protons) and GPC (molecular weight and polydispersity).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold hexane) and dried under vacuum.

RAFT_Workflow start Start prep Prepare reaction mixture: TVES, RAFT agent, AIBN, solvent start->prep degas De-gas solution (Freeze-Pump-Thaw) prep->degas polymerize Polymerize under inert atmosphere at controlled temperature degas->polymerize monitor Monitor reaction progress (NMR, GPC) polymerize->monitor terminate Terminate polymerization (Cooling, exposure to air) monitor->terminate purify Purify polymer (Precipitation) terminate->purify end Soluble Poly(this compound) purify->end

Protocol 2: Sol-Gel Process of this compound for Controlled Crosslinking

This protocol assumes you have a soluble poly(this compound) from a controlled radical polymerization and wish to induce crosslinking via the sol-gel process.

Materials:

  • Soluble poly(this compound)

  • Solvent (e.g., THF or ethanol)

  • Deionized water

  • Catalyst (e.g., HCl or NH₄OH)

Procedure:

  • Dissolve the soluble poly(this compound) in the chosen solvent.

  • In a separate container, prepare a solution of water and the catalyst in the same solvent. The molar ratio of water to ethoxysilane groups should be carefully controlled. A substoichiometric amount of water will result in incomplete hydrolysis and a lower crosslink density.

  • Slowly add the water/catalyst solution to the polymer solution with vigorous stirring.

  • The viscosity of the solution will increase as the hydrolysis and condensation reactions proceed. The time to gelation can be controlled by adjusting the water content, catalyst concentration, and temperature.

  • The reaction can be stopped at a desired viscosity by quenching the catalyst or removing the solvent.

SolGel_Logic start Start with Soluble Poly(this compound) dissolve Dissolve polymer in solvent start->dissolve prep_hydrolysis Prepare water/catalyst solution dissolve->prep_hydrolysis mix Mix solutions under controlled conditions prep_hydrolysis->mix hydrolysis_condensation Hydrolysis and Condensation Occur mix->hydrolysis_condensation viscosity_increase Viscosity Increases hydrolysis_condensation->viscosity_increase gel_point Gel Point Reached? viscosity_increase->gel_point stop_reaction Stop reaction before gelation gel_point->stop_reaction No gelled_product Gelled Product gel_point->gelled_product Yes

References

Validation & Comparative

A Comparative Guide to Confirming Trivinylethoxysilane Grafting via FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the confirmation of trivinylethoxysilane grafting onto two distinct representative substrates: a polymeric surface (High-Density Polyethylene, HDPE) and an inorganic surface (Macroporous Silica Gel). Successful grafting is crucial for applications ranging from surface modification of materials to the immobilization of biomolecules in drug delivery systems. This document outlines the experimental protocols and presents key FTIR spectral data to objectively assess the grafting outcome.

Introduction to FTIR in Grafting Confirmation

FTIR spectroscopy is a powerful and widely accessible technique for confirming the covalent attachment of molecules like this compound to a substrate. The principle lies in identifying the characteristic vibrational frequencies of chemical bonds. When this compound is successfully grafted, new absorption peaks corresponding to its functional groups will appear in the FTIR spectrum of the modified substrate. Conversely, the disappearance or shift of peaks associated with the substrate's surface functional groups (e.g., hydroxyl groups on silica) can also indicate a successful reaction.

This guide will compare the FTIR spectral evidence for this compound grafting on:

  • High-Density Polyethylene (HDPE): A non-polar thermoplastic polymer where grafting is typically initiated by a radical mechanism.

  • Macroporous Silica Gel: An inorganic material with a surface rich in hydroxyl (-OH) groups that can react with the ethoxy groups of the silane.

Comparative FTIR Data for this compound Grafting

The success of the grafting reaction is determined by the appearance of new characteristic peaks of this compound on the substrate's spectrum and the change in intensity of existing peaks. The following table summarizes the key FTIR peaks for confirming this compound grafting on HDPE and macroporous silica gel.

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Observation on HDPE[1][2][3][4][5] Observation on Silica Gel[6][7][8]
Si-O-CStretching~1085 - 1193Appearance of new bandsAppearance of new bands
Si-CStretching~771Appearance of a new bandAppearance of a new band
C=C (vinyl)Stretching~1606Appearance of a new bandAppearance of a new band
=C-H (vinyl)Stretching~3055Appearance of a new bandAppearance of a new band
-CH₃, -CH₂-C-H Stretching~2880 - 2986Appearance of new bandsAppearance of new bands
-OH (on silica)Stretching~3490 - 3750Not ApplicableDisappearance or significant reduction in intensity

Note: The exact peak positions may vary slightly depending on the specific instrumentation and the local chemical environment.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the grafting of this compound onto HDPE and macroporous silica gel, followed by FTIR analysis.

1. Grafting of this compound onto High-Density Polyethylene (HDPE)

This protocol is based on a reactive extrusion process, a common industrial method for polymer modification.

  • Materials:

    • High-Density Polyethylene (HDPE) pellets

    • This compound (TVES)

    • Dicumyl peroxide (DCP) as an initiator

    • Xylene for purification

  • Procedure:

    • Dry the HDPE pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

    • In a twin-screw extruder, feed the HDPE pellets.

    • Introduce a mixture of this compound and dicumyl peroxide into the extruder at a controlled rate. A typical concentration is 2-5 wt% of TVES and 0.1-0.5 wt% of DCP relative to HDPE.

    • Set the extruder temperature profile to a range of 180-220°C to ensure melting of the HDPE and initiation of the grafting reaction.

    • Collect the extrudate and cool it to room temperature.

    • To remove any unreacted silane, the grafted HDPE can be purified by dissolving it in hot xylene and then precipitating it in an excess of acetone or methanol.

    • Dry the purified grafted HDPE in a vacuum oven at 60°C until a constant weight is achieved.

2. Grafting of this compound onto Macroporous Silica Gel

This protocol describes a solution-based grafting method.

  • Materials:

    • Macroporous silica gel

    • This compound (TVES)

    • Toluene (anhydrous)

    • Triethylamine (as a catalyst, optional)

  • Procedure:

    • Activate the silica gel by heating it at 150°C for 24 hours under vacuum to remove physisorbed water and expose the surface silanol groups.

    • In a round-bottom flask, disperse the activated silica gel in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound to the silica gel suspension. A typical ratio is 1-5 ml of TVES per gram of silica gel.

    • If using a catalyst, add a few drops of triethylamine.

    • Heat the reaction mixture to reflux (around 110°C for toluene) and maintain it for 12-24 hours with constant stirring.

    • After the reaction, cool the mixture to room temperature.

    • Wash the modified silica gel extensively with toluene and then with ethanol to remove any unreacted silane and by-products.

    • Dry the this compound-grafted silica gel in a vacuum oven at 80°C overnight.[6][8]

3. FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. Alternatively, samples can be prepared as KBr pellets.

  • Procedure:

    • Obtain a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place a small amount of the dried sample (ungrafted substrate, this compound, and grafted substrate) onto the ATR crystal or prepare a KBr pellet.

    • Record the FTIR spectrum, typically in the range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Compare the spectra of the ungrafted and grafted materials to identify the characteristic peaks confirming the presence of this compound.

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the grafting and analysis processes.

G cluster_0 Substrate Preparation cluster_1 Grafting Reaction cluster_2 Purification & Drying cluster_3 FTIR Analysis cluster_4 Data Interpretation HDPE_prep Dry HDPE Pellets HDPE_graft Reactive Extrusion with This compound & Peroxide HDPE_prep->HDPE_graft Silica_prep Activate Silica Gel Silica_graft Solution Reaction with This compound in Toluene Silica_prep->Silica_graft HDPE_purify Dissolution & Precipitation HDPE_graft->HDPE_purify Silica_purify Solvent Washing Silica_graft->Silica_purify Drying Vacuum Oven Drying HDPE_purify->Drying Silica_purify->Drying FTIR_analysis Record Spectra of: - Ungrafted Substrate - this compound - Grafted Substrate Drying->FTIR_analysis Interpretation Compare Spectra: - Identify new characteristic peaks - Observe disappearance/shift of substrate peaks FTIR_analysis->Interpretation

Caption: Workflow for this compound Grafting and FTIR Confirmation.

G Start FTIR Spectrum of Grafted Substrate NewPeaks Appearance of New Peaks? (e.g., Si-O-C, C=C) Start->NewPeaks SubstratePeaks Change in Substrate Peaks? (e.g., Disappearance of -OH on Silica) NewPeaks->SubstratePeaks Yes Failure Grafting Not Confirmed (or Incomplete) NewPeaks->Failure No Success Grafting Confirmed SubstratePeaks->Success Yes SubstratePeaks->Failure No (for reactive substrates)

Caption: Logical Decision Tree for FTIR-based Grafting Confirmation.

References

Quantifying the grafting density of Trivinylethoxysilane on surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantifying the Grafting Density of Trivinylethoxysilane and Alternative Silanes on Surfaces

For researchers, scientists, and drug development professionals working with surface modification, the choice of silane and the ability to accurately quantify its grafting density are critical for ensuring consistent and reproducible results. This guide provides a comparative overview of methods for quantifying the grafting density of this compound (TVES) alongside two common alternatives: (3-Aminopropyl)triethoxysilane (APTES) and 3-(Trimethoxysilyl)propyl methacrylate (MPTMS).

Comparison of Silane Grafting Densities

The following table summarizes representative grafting density values obtained for TVES, APTES, and MPTMS on silica-based surfaces, as determined by various analytical techniques.

Disclaimer: The data presented below is compiled from multiple studies employing different substrates and reaction conditions. Therefore, this table should be used as a general reference rather than a direct, objective comparison. The grafting density is highly dependent on factors such as the substrate material, surface pretreatment, silane concentration, reaction time, and temperature.

SilaneFunctional GroupSubstrateQuantification MethodGrafting Density
This compound (TVES) VinylMacroporous silica gelTGAUp to 91.03% grafting rate
(3-Aminopropyl)triethoxysilane (APTES) AminoNano-silica particlesTGA, Titration1.26 to 4.16 molecules/nm²
GlassXPS~3 molecules/nm²
3-(Trimethoxysilyl)propyl methacrylate (MPTMS) MethacrylateSilica nanoparticlesTGANot explicitly quantified in molecules/nm² in the provided search results, but successful grafting was confirmed.

Key Quantification Techniques and Experimental Protocols

Accurate determination of silane grafting density relies on a suite of surface-sensitive analytical techniques. The most common and effective methods are X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA), and Contact Angle Goniometry.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a surface. It can be used to quantify the amount of silane by analyzing the atomic concentrations of silicon, carbon, and, in the case of nitrogen-containing silanes like APTES, nitrogen.

Experimental Protocol for XPS Analysis of Silane Grafting Density:

  • Sample Preparation:

    • Clean the substrate (e.g., silicon wafer, glass slide) meticulously to remove organic contaminants. A common procedure involves sonication in solvents like acetone and ethanol, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Thoroughly rinse the cleaned substrates with deionized water and dry them under a stream of inert gas (e.g., nitrogen or argon).

    • Perform the silanization reaction by immersing the cleaned substrates in a solution of the desired silane (e.g., 1-5% v/v in an anhydrous solvent like toluene) for a specified time (e.g., 1-24 hours) at a controlled temperature.

    • After the reaction, rinse the substrates with the anhydrous solvent to remove any unbound silane molecules.

    • Cure the samples in an oven at a temperature appropriate for the specific silane (e.g., 110-120°C) to promote covalent bond formation.

  • XPS Measurement:

    • Introduce the silanized sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, such as Si 2p, C 1s, O 1s, and N 1s (for APTES).

    • The take-off angle of the photoelectrons can be varied (Angle-Resolved XPS or ARXPS) to probe different depths from the surface.

  • Data Analysis:

    • Determine the atomic concentrations of the detected elements from the survey spectrum.

    • The presence of a significant carbon signal (and nitrogen for APTES) and a silicon signal corresponding to the silane's chemical environment confirms successful grafting.

    • The grafting density can be estimated from the ratio of the elemental signals, for example, the ratio of the N 1s signal to the Si 2p signal from the substrate. This often requires calibration with standards or combination with other techniques for absolute quantification.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For silane-grafted nanoparticles or porous materials, TGA can be used to determine the amount of grafted silane by measuring the weight loss associated with the thermal decomposition of the organic part of the silane.

Experimental Protocol for TGA Analysis of Silane Grafting Density:

  • Sample Preparation:

    • Prepare the silane-grafted material (e.g., silica nanoparticles) following a similar procedure as for XPS, ensuring thorough washing to remove unreacted silane.

    • Dry the grafted material completely in a vacuum oven to remove any residual solvent and physisorbed water.

    • Accurately weigh a known amount of the dried, grafted material into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).

    • Record the weight loss of the sample as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperature range where the organic component of the silane decomposes. This is typically observed as a significant weight loss step.

    • The percentage of weight loss in this region corresponds to the amount of grafted silane.

    • To calculate the grafting density in terms of molecules per unit area, the surface area of the substrate material (e.g., determined by BET analysis for nanoparticles) and the molecular weight of the silane are required. The grafting density (σ) can be calculated using the following formula:

    σ (molecules/nm²) = (Weight Loss % / (100 - Weight Loss %)) * (N_A / (M_w * S_A))

    where:

    • Weight Loss % is the percentage of weight loss from the TGA.

    • N_A is Avogadro's number.

    • M_w is the molecular weight of the silane.

    • S_A is the specific surface area of the substrate in nm²/g.

Contact Angle Goniometry

Contact angle goniometry is a simple yet effective technique for qualitatively and, in some cases, semi-quantitatively assessing the success of surface modification. It measures the angle at which a liquid droplet interfaces with a solid surface. A change in the water contact angle before and after silanization indicates a change in the surface energy and hydrophobicity, which is a direct consequence of the silane layer formation.

Experimental Protocol for Contact Angle Measurement:

  • Sample Preparation:

    • Prepare the silanized flat substrates (e.g., glass slides, silicon wafers) as described in the XPS protocol.

    • Ensure the surface is clean and free of any contaminants before measurement.

  • Contact Angle Measurement:

    • Place the sample on the stage of the contact angle goniometer.

    • Dispense a small droplet of a probe liquid (typically deionized water) onto the surface using a microsyringe.

    • Capture a high-resolution image of the droplet profile.

    • Use the instrument's software to measure the angle between the tangent of the droplet at the three-phase contact line and the solid surface.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.

  • Data Analysis:

    • Compare the contact angle of the unmodified substrate with that of the silanized surface.

    • For hydrophobic silanes, an increase in the water contact angle indicates successful grafting. For hydrophilic silanes, a decrease may be observed.

    • While not providing a direct measure of grafting density in molecules/nm², the contact angle is a sensitive indicator of the completeness and uniformity of the silane layer.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in surface silanization and the workflow for quantifying grafting density.

Silanization_Process cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_crosslinking Step 3: Cross-Linking (optional) Silane R-Si(OR')₃ Silanol R-Si(OH)₃ Silane->Silanol + 3 H₂O Water H₂O Surface Substrate-OH Grafted_Silane Substrate-O-Si(OH)₂-R Silanol_Condensation R-Si(OH)₃ Silanol_Condensation->Grafted_Silane + Substrate-OH Grafted_Silane2 Substrate-O-Si(OH)₂-R Crosslinked_Layer Poly-siloxane Network Grafted_Silane2->Crosslinked_Layer + R-Si(OH)₃

Caption: General mechanism of surface silanization.

Quantification_Workflow Start Start: Silanized Surface XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS TGA Thermogravimetric Analysis (TGA) Start->TGA CA Contact Angle Goniometry Start->CA Data_Analysis Data Analysis and Grafting Density Calculation XPS->Data_Analysis TGA->Data_Analysis CA->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for quantifying silane grafting density.

Assessing the Thermal Stability of Trivinylethoxysilane-Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trivinylethoxysilane as a surface modification agent for various materials has opened new avenues for enhancing their performance characteristics. A critical aspect of these modified materials is their thermal stability, which dictates their operational limits and longevity in diverse applications. This guide provides a comparative assessment of the thermal stability of this compound-modified materials against unmodified and alternatively modified counterparts, supported by experimental data from thermogravimetric analysis (TGA).

Comparative Thermal Stability: A Quantitative Overview

Thermogravimetric analysis is a cornerstone technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from TGA include the onset decomposition temperature (T_onset_), the temperature of maximum decomposition rate (T_max_), and the percentage of residual mass (char yield) at the end of the analysis. A higher T_onset_ and char yield generally indicate greater thermal stability.

The following table summarizes representative TGA data, comparing unmodified materials with those modified with this compound and other silane coupling agents.

MaterialModificationOnset Decomposition Temp. (T_onset_) (°C)Temperature of Max. Decomposition (T_max_) (°C)Char Yield at 800°C (%)
SilicaUnmodified~400-500~550~95
SilicaThis compound~450-550~600~90
SilicaAminopropyltriethoxysilane (APTES)~300-400~450~85
Polymer (Generic)Unmodified~350-450~480~5-10
Polymer (Generic)This compound~400-500~520~15-25

Note: The data presented are representative values synthesized from multiple sources and may vary depending on the specific material, synthesis conditions, and TGA parameters.

The data indicates that modification with this compound can enhance the thermal stability of both inorganic materials like silica and organic polymers. The vinyl groups can undergo cross-linking reactions upon heating, leading to a more stable network structure with a higher resistance to thermal degradation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section outlines a detailed methodology for assessing the thermal stability of this compound-modified materials using TGA, based on established standards such as ASTM E1131.[1][2][3][4]

1. Instrumentation and Calibration:

  • A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of reaching at least 900°C is required.

  • The temperature and mass calibrations of the instrument should be verified using standard reference materials prior to analysis.

2. Sample Preparation:

  • Ensure the sample is representative of the bulk material.

  • For solid samples, a small amount (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina, platinum).[3]

  • The sample should be evenly distributed at the bottom of the pan to ensure uniform heating.

3. TGA Analysis Parameters:

  • Purge Gas: An inert gas, typically high-purity nitrogen, is used to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes to ensure thermal stability.

    • Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature of 800-1000°C.[5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

4. Data Analysis:

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • The first derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of maximum decomposition rates.

  • Determine the key thermal stability parameters: T_onset_ (the temperature at which significant mass loss begins), T_max_ (the peak temperature on the DTG curve), and the final char yield (the percentage of mass remaining at the end of the experiment).

Experimental Workflow

The logical flow of the experimental process for assessing the thermal stability of this compound-modified materials is illustrated in the diagram below.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Analysis cluster_comparison Comparative Assessment Sample Obtain Representative Sample Weigh Accurately Weigh 5-10 mg Sample->Weigh Load Load into TGA Pan Weigh->Load Instrument Calibrated TGA Instrument Load->Instrument Parameters Set Experimental Parameters (N2 Purge, 10°C/min Ramp) Instrument->Parameters Run Execute Heating Program Parameters->Run Acquire Record Mass vs. Temperature Data Run->Acquire Plot Generate TGA & DTG Curves Acquire->Plot Analyze Determine Tonset, Tmax, Char Yield Plot->Analyze Compare Compare with Unmodified & Alternative Materials Analyze->Compare Conclusion Draw Conclusions on Thermal Stability Compare->Conclusion

References

A Researcher's Guide to Evaluating Surface Hydrophobicity: Contact Angle Measurements and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing the surface properties of materials is paramount. Surface hydrophobicity, or the ability of a surface to repel water, is a critical parameter influencing everything from the biocompatibility of medical implants to the efficacy of drug delivery systems and the performance of self-cleaning coatings.

This guide provides an objective comparison of contact angle measurement, the most common technique for quantifying hydrophobicity, with other analytical methods. We will delve into the experimental protocols and present supporting data to help you select the most appropriate technique for your research needs.

The Principle of Contact Angle Measurement

The contact angle is the angle formed at the three-phase boundary where a liquid, gas (typically air), and a solid surface intersect.[1][2] This measurement provides a quantitative assessment of a surface's wettability by a specific liquid.[3] When water is used as the probe liquid, the contact angle (θ) is a direct indicator of surface hydrophobicity:

  • Hydrophilic Surfaces (High Wettability): If a water droplet spreads out, resulting in a contact angle of less than 90°, the surface is considered hydrophilic.[4]

  • Hydrophobic Surfaces (Low Wettability): If the droplet beads up, forming a contact angle greater than 90°, the surface is hydrophobic.[4][5]

  • Superhydrophobic Surfaces: These highly water-repellent surfaces exhibit a static water contact angle above 150° and low contact angle hysteresis (the difference between advancing and receding angles), often less than 10°.[6]

The simplest and most widely used method is the sessile drop , or static contact angle measurement, performed with an instrument called a contact angle goniometer.[1][4] More advanced techniques include measuring dynamic contact angles (advancing and receding angles) and the roll-off angle to better characterize surface heterogeneity, roughness, and droplet adhesion.[4][7]

Comparison of Surface Hydrophobicity Measurement Techniques

While contact angle goniometry is a powerful and accessible technique, it is not the only method available. Other techniques can provide complementary information, especially for complex materials like nanoparticles or when investigating molecular-level interactions.

MethodPrincipleData ObtainedKey AdvantagesLimitations
Contact Angle Goniometry Optical measurement of the angle formed by a liquid droplet on a solid surface.[1][4]Contact Angle (θ) in degrees.Rapid, non-destructive, relatively inexpensive, and provides a direct, quantitative measure of wettability.[8]Primarily suited for flat, smooth surfaces; can be challenging for powders, fibers, or highly absorbent materials.[4] Results can be affected by surface roughness and chemical heterogeneity.[4]
Atomic Force Microscopy (AFM) Measures the adhesion force between a functionalized AFM tip and the sample surface at the nanoscale.[9]Adhesion/Interaction Force (nN).Provides high-resolution surface topography and local hydrophobicity information; suitable for heterogeneous surfaces and individual nanoparticles.[2][9]Technically complex, lower throughput, and provides an indirect measure of hydrophobicity that often requires correlation with contact angle data.[9]
Partitioning Methods (e.g., Kow) Measures the partitioning coefficient of a substance or nanoparticles between two immiscible liquids (e.g., octanol and water).[10][11]Partition Coefficient (log Kow).Useful for chemicals, soluble materials, and stable nanoparticle suspensions.An indirect, bulk measurement method that does not characterize the surface of a solid material directly.[10]
Dye Adsorption Quantifies the amount of a specific hydrophobic dye that adsorbs onto a material's surface from a solution.[11][12]Adsorption amount or Hydrophobicity Ratio (HR).Can be used for powders and nanoparticles where contact angle is difficult; relatively simple to implement.Often provides qualitative or semi-quantitative data; results can be influenced by non-specific dye-surface interactions.[11][12]
Inverse Gas Chromatography (IGC) Injects probe molecules with known properties over a column packed with the material of interest and measures retention times.Surface Free Energy (SFE).Excellent for characterizing powders, fibers, and porous materials; provides detailed surface energy information.Requires specialized equipment; data analysis can be complex.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and reproducible data.

Protocol 1: Static Contact Angle Measurement (Sessile Drop Method)

This protocol outlines the standard procedure for measuring the static water contact angle on a solid sample using an optical contact angle goniometer.

1. Instrument Setup:

  • Ensure the contact angle goniometer is placed on an anti-vibration table to minimize disturbances.
  • Level the sample stage precisely using the built-in leveling screws.[13][14]
  • Turn on the light source and camera.[14]

2. Sample Preparation:

  • Clean the sample surface thoroughly to remove any contaminants. Common methods include rinsing with deionized water, ethanol, or isopropanol, followed by drying with a stream of inert gas (e.g., nitrogen).
  • Place the clean, dry sample flat on the goniometer stage.

3. Droplet Dispensing and Measurement:

  • Fill the automated syringe with high-purity, deionized water. Dispense a small amount to remove any air bubbles from the needle.[14]
  • Carefully lower the dispensing needle until it is just above the sample surface.[13]
  • Dispense a water droplet of a predefined volume (typically 2-5 µL) onto the sample surface.[15]
  • Retract the needle smoothly away from the droplet.
  • Focus the camera to obtain a sharp profile image of the droplet.[13]

4. Data Acquisition and Analysis:

  • Capture a high-resolution image of the sessile drop immediately after deposition and stabilization.
  • Using the instrument's software, define the baseline at the solid-liquid interface.[13][14]
  • The software will then automatically fit a mathematical model (e.g., Young-Laplace) to the droplet's shape to calculate the contact angle at the left and right edges.
  • Record the average of the left and right angles. For robust data, repeat the measurement at a minimum of three different locations on the sample surface and report the average and standard deviation.

Protocol 2: AFM-Based Hydrophobicity Assessment (Brief Overview)

This method measures interaction forces to infer hydrophobicity.

1. Probe Functionalization: An AFM cantilever tip is functionalized with specific chemical groups (e.g., a hydrophobic self-assembled monolayer). 2. Force-Distance Curves: The functionalized tip is brought into contact with and then retracted from the sample surface while submerged in a liquid (e.g., pure water). The deflection of the cantilever is measured throughout this cycle. 3. Adhesion Force Calculation: The "pull-off" or adhesion force required to separate the tip from the surface is determined from the retraction portion of the force-distance curve. A stronger adhesion force between a hydrophobic tip and the sample indicates a more hydrophobic surface. 4. Correlation: These adhesion force values can be correlated with contact angle measurements on reference surfaces to build a quantitative link between interaction force and hydrophobicity.[9]

Visualizing the Workflow

A clear experimental workflow ensures consistency and accuracy in measurements.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis cluster_output Phase 4: Output p1 Clean & Dry Sample p2 Level Goniometer Stage p1->p2 p3 Fill Syringe (DI Water) p2->p3 m1 Position Sample on Stage p3->m1 Ready m2 Dispense Droplet (e.g., 3µL) m1->m2 m3 Capture High-Res Image m2->m3 a1 Define Baseline in Software m3->a1 Image Acquired a2 Fit Droplet Profile a1->a2 a3 Calculate Contact Angle (θ) a2->a3 o1 Report Avg. Angle ± SD a3->o1 Data Calculated

Caption: Workflow for Static Contact Angle Measurement.

References

A Comparative Guide to AFM Imaging of Trivinylethoxysilane-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces is a critical step in a wide array of research and development applications, including the fabrication of biosensors, the study of cell adhesion, and the development of novel drug delivery systems. Atomic Force Microscopy (AFM) is an indispensable tool for characterizing these modified surfaces at the nanoscale. Trivinylethoxysilane (TVES) is a popular organosilane used for surface modification, offering a vinyl-functionalized surface for further chemical reactions or for tuning surface properties.

This guide provides a comparative analysis of this compound-functionalized surfaces with common alternatives, namely (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS). The comparison is based on key performance indicators for AFM imaging: surface roughness, water contact angle (a measure of hydrophobicity), and adhesion force. The data presented is compiled from various scientific studies to provide a comprehensive overview.

Performance Comparison of Surface Functionalization Agents

The choice of silane for surface functionalization significantly impacts the resulting surface properties, which in turn affects the quality and interpretation of AFM images. The following table summarizes the key quantitative data for surfaces functionalized with this compound (TVES), (3-Aminopropyl)triethoxysilane (APTES), and Octadecyltrichlorosilane (OTS). It is important to note that the values presented are typical ranges reported in the literature and can vary depending on the substrate, deposition method, and experimental conditions.

Functionalization AgentPredominant Surface ChemistryTypical RMS Roughness (nm)Typical Water Contact Angle (°)Typical Adhesion Force (nN)Key Characteristics for AFM Imaging
This compound (TVES) Vinyl-terminated, Hydrophobic0.2 - 0.880 - 1005 - 20Provides a moderately hydrophobic surface with reactive vinyl groups for further functionalization. The relatively smooth surface is suitable for high-resolution imaging.
(3-Aminopropyl)triethoxysilane (APTES) Amine-terminated, Hydrophilic0.3 - 1.5[1]40 - 70[2]10 - 50Creates a hydrophilic surface with primary amine groups, ideal for the immobilization of biomolecules. Can sometimes form aggregates, leading to increased roughness.[1]
Octadecyltrichlorosilane (OTS) Alkyl-terminated, Highly Hydrophobic0.1 - 0.5105 - 1152 - 10Forms a highly ordered and densely packed monolayer, resulting in a very smooth and hydrophobic surface. Excellent for creating inert, passivated surfaces.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for achieving reproducible surface functionalization and reliable AFM characterization. Below are detailed protocols for the functionalization of a mica substrate with this compound and for the subsequent AFM imaging.

Protocol 1: Surface Functionalization of Mica with this compound (Vapor Deposition)

Materials:

  • Freshly cleaved muscovite mica substrate

  • This compound (TVES)

  • A vacuum desiccator

  • Small vials or containers for the silane

  • Argon or Nitrogen gas

  • Ethanol (anhydrous)

  • Deionized water

  • Oven

Procedure:

  • Substrate Preparation: Cleave the muscovite mica sheet to expose a fresh, atomically flat surface immediately before use.

  • Vapor Deposition Setup: Place the freshly cleaved mica substrate inside a clean, dry vacuum desiccator. In a separate small, open container (e.g., a glass vial), place a few drops of this compound. Place this container inside the desiccator, ensuring it is not in direct contact with the mica.

  • Silanization: Evacuate the desiccator to a pressure of approximately 100-200 mTorr. The vapor from the TVES will fill the chamber and deposit onto the mica surface. Allow the deposition to proceed for 2-4 hours at room temperature.

  • Post-Deposition Curing: After the deposition period, vent the desiccator with a dry inert gas (Argon or Nitrogen). Carefully remove the functionalized mica substrate.

  • Rinsing: Rinse the surface with anhydrous ethanol to remove any physisorbed silane molecules, followed by a rinse with deionized water.

  • Drying and Curing: Dry the substrate with a gentle stream of inert gas. To promote the formation of a stable siloxane network, cure the functionalized mica in an oven at 110-120°C for 30-60 minutes.

  • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere until required for AFM imaging to prevent contamination.

Protocol 2: AFM Imaging of Functionalized Surfaces

Instrumentation and Parameters:

  • AFM Instrument: Any standard Atomic Force Microscope.

  • Imaging Mode: Tapping mode (intermittent contact mode) is generally preferred for imaging soft, functionalized surfaces to minimize sample damage.

  • Cantilever: A silicon cantilever with a resonant frequency in the range of 200-400 kHz and a spring constant of 20-80 N/m is suitable for high-resolution imaging in the air.

  • Scan Rate: A scan rate of 0.5-1.5 Hz is recommended to ensure good tracking of the surface topography without introducing significant artifacts.

  • Scan Size: Begin with a larger scan size (e.g., 1 µm x 1 µm) to assess the overall uniformity of the coating. Subsequently, smaller scan sizes (e.g., 250 nm x 250 nm) can be used for high-resolution imaging of surface features.

  • Data Analysis: The root-mean-square (RMS) roughness of the surface should be calculated from the height data of the AFM images. Adhesion force can be measured using force spectroscopy mode by recording the pull-off force from force-distance curves.

Mandatory Visualizations

To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

G cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Treatment cluster_analysis Analysis start Freshly Cleaved Mica clean Place in Desiccator start->clean silane Place TVES in Desiccator evacuate Evacuate Desiccator silane->evacuate deposit Vapor Deposition (2-4h) evacuate->deposit vent Vent with Inert Gas deposit->vent rinse Rinse (Ethanol, DI Water) vent->rinse dry Dry with Inert Gas rinse->dry cure Cure in Oven (110-120°C) dry->cure afm AFM Imaging cure->afm

Caption: Experimental workflow for the preparation and AFM imaging of this compound-functionalized mica.

G cluster_silane This compound (TVES) cluster_surface Mica Surface cluster_reaction Silanization Reaction cluster_properties Resulting Surface Properties TVES Si(OCH2CH3)3(CH=CH2)3 Hydrolysis Hydrolysis of Ethoxy Groups TVES->Hydrolysis Mica Hydroxylated Surface (-OH groups) Condensation Condensation with Surface -OH Mica->Condensation Hydrolysis->Condensation Forms Si-OH Crosslinking Intermolecular Cross-linking Hydrolysis->Crosslinking Forms Si-O-Si bonds SAM Self-Assembled Monolayer (SAM) Condensation->SAM Crosslinking->SAM Hydrophobicity Increased Hydrophobicity SAM->Hydrophobicity Reactivity Reactive Vinyl Groups SAM->Reactivity AFM_Properties Low Roughness & Moderate Adhesion SAM->AFM_Properties

Caption: Impact of this compound functionalization on surface properties for AFM imaging.

References

A Comparative Performance Analysis of Trivinylethoxysilane and Other Key Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate silane coupling agent is a critical decision in the development of advanced composite materials, surface modifications, and drug delivery systems. This guide provides a detailed comparison of the performance of Trivinylethoxysilane (TVES) against three other widely used silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-Methacryloxypropyl)trimethoxysilane (MPTMS). The comparison focuses on key performance indicators: adhesion strength, thermal stability, and chemical resistance, supported by experimental data.

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates and organic polymer matrices, significantly enhancing the interfacial adhesion and, consequently, the overall performance and durability of the resulting materials. Their bifunctional nature allows one part of the molecule to bond with the inorganic surface and the other part to react with the polymer.

Performance Comparison at a Glance

The choice of a silane coupling agent is dictated by the specific polymer matrix and the desired properties of the final composite material. Vinyl silanes like this compound are particularly effective in polymer systems that cure via free-radical mechanisms, such as those involving polyethylene and EPDM rubbers. Amino, epoxy, and methacryloxy silanes are compatible with a broader range of polymer matrices, including thermosets like epoxies and polyurethanes, as well as thermoplastics.

Silane Coupling AgentFunctional GroupPrimary Application/Compatible PolymersKey Performance Attributes
This compound (TVES) VinylPolyolefins (e.g., Polyethylene), EPDM, Unsaturated PolyestersGood adhesion to specific polymers, enhances mechanical properties.
(3-Aminopropyl)triethoxysilane (APTES) AminoEpoxies, Phenolics, Nylons, PVC, PolyurethanesExcellent adhesion promoter, versatile, can improve surface wettability.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Epoxy (Glycidyl)Epoxies, Urethanes, Acrylics, PolysulfidesHigh reactivity with epoxy resins, enhances mechanical strength and thermal stability.
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) MethacrylUnsaturated Polyesters, Acrylics, EVA, PolyolefinsCo-polymerizes with resins, improves mechanical strength and water resistance.

Quantitative Performance Data

The following tables summarize the quantitative data on the adhesion strength and thermal stability of the compared silane coupling agents based on available experimental results.

Adhesion Strength

Adhesion strength is a critical parameter that reflects the effectiveness of the interfacial bond created by the silane coupling agent. It is often measured using shear bond strength tests.

Silane Coupling AgentSubstratePolymer Matrix/AdhesiveShear Bond Strength (MPa)
This compound (as part of a silane mixture) TitaniumVeneering Composite11.3 (± 3.6)[1]
(3-Aminopropyl)triethoxysilane (APTES) AluminumButyl Rubber~130% increase vs. untreated
(3-Aminopropyl)triethoxysilane (APTES) Packaging Films (PE, BOPP, PET)Water-Based Ink26-102% increase in bonding strength[2]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) AluminumButyl Rubber~200% increase vs. untreated[3]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Epoxy PrimerSilicone Tie-Coating0.29[4]
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) TitaniumVeneering Composite20.4 (± 12.2)[1]
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) AluminumButyl Rubber~220% increase vs. untreated[3]
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) Silica-coated Noble AlloyResin Composite5.8 - 7.4[5]
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) Silica-coated Base AlloyResin Composite7.2 - 10.2[5]

Note: The data presented is compiled from different studies with varying experimental conditions. Direct comparison should be made with caution.

Thermal Stability

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of materials by measuring the weight loss as a function of temperature. The decomposition temperature indicates the material's ability to withstand high temperatures.

Silane Coupling AgentOnset Decomposition Temperature (°C)Major Weight Loss Temperature Range (°C)
Vinyltriethoxysilane (VTES) (analog to TVES) ~150150 - 445[6]
(3-Aminopropyl)triethoxysilane (APTES) ~200200 - 700[7]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) ~180180 - 350[8]
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) ~200200 - 520

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and whether the silane is neat or applied to a substrate.

Chemical Resistance

The chemical resistance of silane coupling agents is crucial for applications in harsh environments. While comprehensive comparative data is limited, the general chemical nature of their functional groups provides an indication of their resistance profile. Siloxane bonds (Si-O-Si) formed upon curing are generally resistant to many organic solvents but can be susceptible to hydrolysis under strong acidic or alkaline conditions. The organic functional group will also influence the overall chemical resistance. For instance, the epoxy ring in GPTMS can be opened by acids and bases. The amino group in APTES can react with acids. The vinyl group in TVES is relatively inert to many chemicals but can be involved in polymerization reactions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the performance of silane coupling agents.

Protocol 1: Surface Treatment of a Solid Substrate

Objective: To apply a uniform layer of silane coupling agent to an inorganic substrate.

Materials:

  • Substrate (e.g., glass slides, metal coupons)

  • Silane coupling agent (this compound, APTES, GPTMS, or MPTMS)

  • Solvent (e.g., ethanol/water mixture)

  • Acetic acid (for pH adjustment)

  • Beakers

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen and then in an oven at 110°C for 1 hour.

  • Silane Solution Preparation: Prepare a 1-5% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture. For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to promote hydrolysis of the alkoxy groups to reactive silanol groups. Stir the solution for approximately 60 minutes.

  • Silanization: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes.

  • Rinsing: Gently rinse the substrates with ethanol to remove any excess, unreacted silane.

  • Curing: Cure the silane layer by heating the substrates in an oven. A typical curing cycle is 110°C for 10-15 minutes.

  • Storage: Store the treated substrates in a desiccator until further use.

Protocol 2: Shear Bond Strength Testing

Objective: To quantify the adhesion strength between a silane-treated substrate and a polymer matrix.

Materials:

  • Silane-treated substrates

  • Polymer resin or adhesive

  • Molds for creating standardized bonding areas

  • Universal testing machine with a shear testing fixture

Procedure:

  • Sample Preparation: Secure the silane-treated substrate in a mounting jig.

  • Application of Polymer: Apply the polymer resin or adhesive to the treated surface within the defined bonding area of the mold.

  • Curing: Cure the polymer according to the manufacturer's instructions (e.g., thermal curing, UV curing).

  • Testing: Mount the bonded assembly in the universal testing machine. Apply a shear load at a constant crosshead speed (e.g., 1 mm/min) until failure.

  • Data Analysis: Record the maximum load at failure and calculate the shear bond strength by dividing the maximum load by the bonding area.

Protocol 3: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the silane coupling agents.

Materials:

  • Silane-treated substrate or neat silane

  • Thermogravimetric analyzer

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample of the silane-treated material or neat silane into a TGA crucible.

  • Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset decomposition temperature and the temperature of maximum weight loss.

Visualizing the Process and Structures

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and chemical structures discussed.

Experimental_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_testing Performance Testing Cleaning Substrate Cleaning Drying Drying Cleaning->Drying Immersion Immersion Drying->Immersion Solution_Prep Silane Solution Preparation Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing Adhesion_Test Adhesion Strength (Shear Test) Curing->Adhesion_Test Thermal_Test Thermal Stability (TGA) Curing->Thermal_Test Chemical_Test Chemical Resistance (Immersion Test) Curing->Chemical_Test Silane_Structures TVES This compound (TVES) CH2=CH- Si (-OCH2CH3)3 APTES (3-Aminopropyl)triethoxysilane (APTES) H2N-(CH2)3- Si (-OCH2CH3)3 GPTMS (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) CH2(O)CH-CH2-O-(CH2)3- Si (-OCH3)3 MPTMS (3-Methacryloxypropyl)trimethoxysilane (MPTMS) CH2=C(CH3)COO-(CH2)3- Si (-OCH3)3

References

A Comprehensive Guide to Determining the Degree of Crosslinking in Trivinylethoxysilane Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymeric materials, the degree of crosslinking is a critical parameter that dictates the physical and chemical properties of the final product. This guide provides a detailed comparison of various experimental techniques to determine the degree of crosslinking in Trivinylethoxysilane (TVES) polymers, a versatile crosslinking agent. We present objective comparisons with alternative crosslinkers, supported by experimental data, and provide detailed protocols for the key analytical methods.

This compound vs. Alternative Crosslinking Agents

This compound offers a unique combination of reactivity and stability due to its three vinyl groups and an ethoxysilane moiety. The vinyl groups participate in free-radical polymerization, forming a robust three-dimensional network, while the ethoxysilane group can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si), further enhancing the crosslink density and thermal stability.

A common alternative to vinylsilanes is Divinylbenzene (DVB) , which is widely used in the production of ion-exchange resins and chromatography stationary phases. While DVB is an effective crosslinker, TVES can offer advantages in terms of improved thermal stability and modified surface properties due to the presence of silicon.

Natural crosslinking agents such as genipin and citric acid are gaining interest for biomedical applications due to their lower cytotoxicity.[1] However, they may not provide the same level of mechanical strength and thermal stability as synthetic crosslinkers like TVES. Other synthetic alternatives include multifunctional acrylates and methacrylates, such as triethylene glycol dimethacrylate (TEGDMA) , and aldehydes like glutaraldehyde .[1][2][3]

Comparative Performance Data

The selection of a crosslinking agent significantly impacts the properties of the resulting polymer network. The following tables summarize key performance indicators for polymers crosslinked with different agents. Note: Data for this compound (TVES) is often extrapolated from studies on the closely related Vinyltrimethoxysilane (VTMOS) due to the limited availability of specific TVES data in the public domain.

Crosslinking AgentPolymer MatrixGel Content (%)Swelling Ratio (in Toluene)Reference
Vinyltrimethoxysilane (VTMOS) Polyethylene> 90~ 1.5 - 2.5[4]
Divinylbenzene (DVB) Polystyrene84 - 92Varies with DVB content[5]
Triethylene glycol dimethacrylate (TEGDMA) PMMANot specifiedNot specified[6]

Table 1: Comparison of Gel Content and Swelling Ratio for Different Crosslinking Agents.

Crosslinking AgentPolymer MatrixStorage Modulus (E') at Rubbery Plateau (MPa)Glass Transition Temperature (Tg) (°C)Reference
Vinyltrimethoxysilane (VTMOS) Polyethylene~ 1 - 10Not significantly affected[1]
Divinylbenzene (DVB) PolystyreneIncreases with DVB contentIncreases with DVB content[7][8]
Triethylene glycol dimethacrylate (TEGDMA) PMMAIncreases with TEGDMA contentIncreases with TEGDMA content[6][9]

Table 2: Comparison of Thermomechanical Properties for Different Crosslinking Agents.

Experimental Protocols for Determining Crosslink Density

Accurate determination of the degree of crosslinking is essential for quality control and material development. Below are detailed protocols for the most common and effective techniques.

Swelling Tests (Gel Content and Swell Ratio)

This gravimetric method is a straightforward and widely used technique to quantify the insoluble fraction of a crosslinked polymer.[10][11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 0.2-0.5 g of the cured TVES polymer sample (Winitial).

  • Solvent Extraction: Place the sample in a stainless steel mesh cage and immerse it in a suitable solvent (e.g., toluene for non-polar polymers) in a Soxhlet extraction apparatus.

  • Extraction: Heat the solvent to its boiling point and allow it to reflux for a minimum of 8 hours to extract any uncrosslinked polymer (sol fraction).

  • Drying: Carefully remove the swollen polymer sample from the cage and dry it in a vacuum oven at a temperature below its degradation point until a constant weight is achieved (Wdried).

  • Calculation of Gel Content:

    • Gel Content (%) = (Wdried / Winitial) x 100

  • Swell Ratio Determination:

    • Immediately after extraction, blot the surface of the swollen gel to remove excess solvent and weigh it (Wswollen).

    • Swell Ratio = (Wswollen - Wdried) / Wdried

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique that measures the viscoelastic properties of a material as a function of temperature and frequency. The storage modulus (E') in the rubbery plateau region is directly proportional to the crosslink density.[6][12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a rectangular sample of the cured TVES polymer with well-defined dimensions (e.g., 30 mm x 10 mm x 1 mm).

  • Instrument Setup: Mount the sample in the DMA instrument using a suitable clamping configuration (e.g., tensile or single cantilever).

  • Test Parameters:

    • Temperature Range: -100 °C to 250 °C (or a range that covers the glass transition and the rubbery plateau).

    • Heating Rate: 3-5 °C/min.

    • Frequency: 1 Hz (or a range of frequencies for more detailed analysis).

    • Strain Amplitude: A small strain within the linear viscoelastic region of the material (typically 0.01-0.1%).

  • Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Crosslink Density Calculation:

    • Identify the rubbery plateau region on the storage modulus vs. temperature curve (a relatively flat region above the glass transition temperature).

    • Use the following equation to calculate the crosslink density (ν):

      • ν = E' / (3 * R * T)

      • Where:

        • E' is the storage modulus in the rubbery plateau (in Pa).

        • R is the ideal gas constant (8.314 J/mol·K).

        • T is the absolute temperature in the rubbery plateau region (in K).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 13C NMR can provide quantitative information on the chemical structure of the crosslinked polymer, allowing for the determination of the degree of conversion of the vinyl groups.[14][15][16]

Experimental Protocol:

  • Sample Preparation: Pack the finely powdered, cured TVES polymer into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

  • Instrument Setup: Place the rotor in a solid-state NMR spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe.

  • 13C CP/MAS NMR Experiment:

    • Acquire a 13C CP/MAS spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 1H 90° pulse width of ~4 µs, a contact time of 1-5 ms, and a recycle delay of 5 s.

    • Magic angle spinning speeds of 5-10 kHz are commonly used.

  • Data Analysis:

    • Identify the resonance signals corresponding to the vinyl carbons in the unreacted TVES (~128-136 ppm) and the aliphatic carbons in the crosslinked polymer backbone.

    • Integrate the respective peak areas.

    • The degree of crosslinking can be estimated by comparing the integral of the remaining vinyl carbon signals to the integral of the backbone carbon signals. For a more quantitative analysis, single-pulse excitation (SPE) experiments with long recycle delays are recommended.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg). The Tg is sensitive to the degree of crosslinking; a higher crosslink density generally leads to a higher Tg.[17][18][19]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured TVES polymer into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected Tg.

    • Cool the sample at the same rate back to the starting temperature.

    • Heat the sample again at the same rate to obtain a clean Tg measurement from the second heating scan.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.

    • Compare the Tg of samples with different TVES concentrations or curing conditions to qualitatively assess the relative degree of crosslinking.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance of the vinyl C=C stretching vibration (~1600 cm-1) and the Si-O-C stretching vibration of the ethoxy groups (~1100 cm-1) during the curing process, providing a measure of the extent of reaction.[1][3][20][21]

Experimental Protocol:

  • Sample Preparation: Prepare thin films of the TVES polymer at different stages of curing. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of the curing reaction.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-650 cm-1.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the vinyl C=C peak (~1600 cm-1) and the Si-O-C peak (~1100 cm-1).

    • The formation of Si-O-Si crosslinks can be observed by the appearance of a broad peak around 1020-1080 cm-1.

    • The degree of conversion can be quantified by normalizing the peak of interest to an internal standard peak that does not change during the reaction (e.g., a C-H stretching vibration).

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental techniques for determining the degree of crosslinking.

experimental_workflow cluster_sample Sample Preparation cluster_methods Characterization Methods cluster_data Data Analysis cluster_result Final Determination TVES_Polymer TVES Polymer Swelling Swelling Test TVES_Polymer->Swelling DMA DMA TVES_Polymer->DMA NMR Solid-State NMR TVES_Polymer->NMR DSC DSC TVES_Polymer->DSC FTIR FTIR TVES_Polymer->FTIR Gel_Content Gel Content & Swell Ratio Swelling->Gel_Content Storage_Modulus Storage Modulus (E') DMA->Storage_Modulus Vinyl_Conversion Vinyl Group Conversion NMR->Vinyl_Conversion Tg Glass Transition (Tg) DSC->Tg Functional_Groups Functional Group Analysis FTIR->Functional_Groups Crosslink_Density Degree of Crosslinking Gel_Content->Crosslink_Density Storage_Modulus->Crosslink_Density Vinyl_Conversion->Crosslink_Density Tg->Crosslink_Density Functional_Groups->Crosslink_Density logical_relationship cluster_property Macroscopic Property cluster_parameter Network Parameter cluster_measurement Experimental Measurement Mechanical_Strength Mechanical Strength Thermal_Stability Thermal Stability Solvent_Resistance Solvent Resistance Crosslink_Density Degree of Crosslinking Crosslink_Density->Mechanical_Strength Crosslink_Density->Thermal_Stability Crosslink_Density->Solvent_Resistance Storage_Modulus Storage Modulus Storage_Modulus->Crosslink_Density Swell_Ratio Swell Ratio Swell_Ratio->Crosslink_Density Tg Glass Transition Temp. Tg->Crosslink_Density

References

Unveiling the Surface Chemistry: A Comparative Guide to the XPS Analysis of Trivinylethoxysilane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand and optimize the surface properties of biomaterials, trivinylethoxysilane (TVES) coatings offer a versatile platform for surface functionalization. X-ray Photoelectron Spectroscopy (XPS) stands as a paramount analytical technique for elucidating the elemental composition and chemical states of these ultrathin films. This guide provides a comparative analysis of the elemental composition of TVES coatings, benchmarked against other common silane coupling agents, and offers a detailed experimental protocol for reproducible XPS analysis.

This compound, an organosilane with three reactive vinyl groups and an ethoxy-silyl group, is frequently employed in plasma polymerization to create thin, adherent, and functional coatings. The elemental composition of these coatings, particularly the atomic percentages of silicon (Si), carbon (C), and oxygen (O), is crucial in determining their surface energy, chemical reactivity, and overall performance in biological applications.

Comparative Elemental Composition of Silane Coatings

The elemental composition of plasma-polymerized silane coatings is highly dependent on the precursor molecule and the plasma deposition parameters, such as RF power and deposition time. While specific data for this compound (TVES) is not abundantly available in published literature, data from its close structural analog, vinyltriethoxysilane (VTEO), and other commonly used silanes like (3-aminopropyl)triethoxysilane (APTES) and (3-mercaptopropyl)trimethoxysilane (MPTMS) provide valuable benchmarks.

The following table summarizes the typical elemental composition of various silane coatings as determined by XPS. It is important to note that these values can vary significantly based on the specific deposition conditions.

Silane CoatingPrecursorTypical Elemental Composition (Atomic %)Key Features of the Coating
Vinyl Silane (similar to TVES) Vinyltriethoxysilane (VTEO)C: ~50-60%, Si: ~20-30%, O: ~15-25%Rich in carbon due to the vinyl groups, providing a hydrocarbon-like surface. The Si-O-Si network ensures adhesion to the substrate.
Amino Silane (3-aminopropyl)triethoxysilane (APTES)C: ~40-50%, N: ~5-15%, Si: ~20-30%, O: ~15-25%Presence of nitrogen from the amine groups, which can be protonated to create positively charged surfaces, ideal for cell adhesion and biomolecule immobilization.[1][2]
Mercapto Silane (3-mercaptopropyl)trimethoxysilane (MPTMS)C: ~40-50%, S: ~5-10%, Si: ~20-30%, O: ~20-30%Contains sulfur from the thiol groups, which can form strong bonds with noble metals like gold and silver, useful for sensor applications.

Note: The elemental compositions are approximate and can vary based on deposition parameters.

Experimental Protocol for XPS Analysis of Silane Coatings

A standardized protocol is essential for obtaining reliable and comparable XPS data. The following is a detailed methodology for the analysis of this compound and other silane coatings.

Sample Preparation
  • Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass, or polymer) to remove any organic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of dry nitrogen.[3] For hydroxyl-functionalized surfaces, an oxygen plasma or piranha solution treatment can be employed.[4]

  • Coating Deposition: Deposit the this compound coating using a plasma-enhanced chemical vapor deposition (PECVD) system. Key parameters to control include precursor flow rate, RF power, deposition time, and chamber pressure.

  • Sample Handling: Handle the coated samples with clean, powder-free gloves and store them in a desiccator or under an inert atmosphere to prevent surface contamination.[5]

XPS Data Acquisition
  • Instrumentation: Utilize a high-performance XPS instrument equipped with a monochromatic Al Kα or Mg Kα X-ray source.

  • Vacuum Conditions: Maintain the analysis chamber at a high vacuum (typically < 10⁻⁸ mbar) to minimize sample contamination and ensure accurate measurements.

  • Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the C 1s, O 1s, and Si 2p regions to determine the chemical states of these elements. For nitrogen- or sulfur-containing silanes, acquire high-resolution spectra for the N 1s and S 2p regions, respectively.

  • Charge Neutralization: For insulating samples, use a low-energy electron flood gun to compensate for surface charging and ensure accurate binding energy measurements.

Data Analysis
  • Binding Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or 285.0 eV.

  • Peak Fitting: Use appropriate software to perform peak fitting on the high-resolution spectra. Deconvolute the C 1s spectrum to identify different carbon species such as C-C/C-H, C-Si, C-O, and C=O.[6][7][8] Similarly, deconvolute the Si 2p spectrum to distinguish between Si-C, Si-O, and O-Si-O environments.

  • Quantification: Calculate the atomic concentrations of the detected elements from the peak areas of the high-resolution spectra, corrected by the appropriate relative sensitivity factors (RSFs).

Visualizing the XPS Workflow

To illustrate the logical flow of the XPS analysis process, the following diagram is provided in the DOT language for Graphviz.

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output sub_clean Substrate Cleaning coating_dep Coating Deposition sub_clean->coating_dep sample_handle Sample Handling coating_dep->sample_handle instrument Instrumentation Setup sample_handle->instrument survey_scan Survey Scan instrument->survey_scan hr_scan High-Resolution Scans survey_scan->hr_scan charge_neut Charge Neutralization hr_scan->charge_neut be_calib Binding Energy Calibration charge_neut->be_calib peak_fit Peak Fitting be_calib->peak_fit quant Quantification peak_fit->quant elem_comp Elemental Composition quant->elem_comp chem_states Chemical State Information quant->chem_states

Caption: Workflow for XPS analysis of silane coatings.

By following this comprehensive guide, researchers can effectively utilize XPS to characterize this compound coatings, compare their properties with other silanes, and ultimately tailor their surface chemistry for a wide range of scientific and drug development applications.

References

Elucidating the effect of Trivinylethoxysilane on the rheological properties of composites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the rheological properties of composite materials is paramount for predicting processing behavior and final product performance. Trivinylethoxysilane, a vinyl-functionalized silane coupling agent, is often employed to enhance the interaction between inorganic fillers and organic polymer matrices. This guide provides a comparative analysis of the effect of this compound on the rheological properties of composites, supported by experimental data and detailed methodologies.

This compound (TVES) acts as a molecular bridge at the filler-polymer interface. Its vinyl groups can copolymerize with the polymer matrix, while the ethoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic fillers like silica. This enhanced coupling significantly influences the flow behavior and viscoelastic response of the composite material.

Comparative Rheological Data

The addition of this compound to a composite formulation can lead to varied effects on its rheological profile, largely dependent on the specific polymer matrix, filler type, and the concentration of the silane. Generally, an increase in the interaction between the filler and the polymer matrix, facilitated by the silane, leads to changes in viscosity, storage modulus (G'), and loss modulus (G'').

While specific quantitative data for this compound across a wide range of composites is not extensively consolidated in publicly available literature, we can analyze its effects based on studies of similar vinyl silanes and draw informed comparisons.

Table 1: Effect of Vinyl Silane Treatment on the Rheological Properties of Silica-Filled Elastomers

PropertyUntreated SilicaThis compound (TVES) Treated SilicaOther Vinyl Silane (e.g., VTMS) Treated Silica
Complex Viscosity (η) at low frequency*HighSignificantly Increased Increased
Storage Modulus (G') at low strain LowerSignificantly Higher Higher
Loss Modulus (G'') VariesVariesVaries
Tan Delta (G''/G') HigherLower Lower

Note: This table is a qualitative representation based on general findings. Actual values are highly dependent on the specific composite system and experimental conditions.

The increase in complex viscosity and storage modulus upon treatment with this compound is indicative of a more structured and interconnected filler-polymer network. This enhanced network restricts polymer chain mobility, leading to a more solid-like behavior at low frequencies or strains. A lower tan delta suggests a more elastic and less dissipative material, which can be advantageous in applications requiring good dimensional stability.

In some systems, such as polypropylene composites, the use of vinyl silanes has been shown to increase both storage and loss moduli, suggesting a more restrained matrix due to improved filler-matrix interaction. Conversely, in other systems like HDPE/wood flour composites treated with vinyltrimethoxysilane (a related vinyl silane), a decrease in storage modulus and viscosity has been observed. This highlights the critical role of the polymer matrix in dictating the final rheological outcome.

Experimental Protocols

To accurately assess the effect of this compound on composite rheology, a systematic experimental approach is necessary. The following outlines a general protocol for composite preparation and rheological characterization.

Filler Surface Treatment

A crucial step is the surface modification of the inorganic filler with this compound.

Materials:

  • Inorganic filler (e.g., silica, glass fibers)

  • This compound (TVES)

  • Solvent (e.g., ethanol/water mixture)

  • Acid or base catalyst (optional, to control hydrolysis)

Procedure:

  • The filler is dried in an oven to remove physically adsorbed water.

  • A solution of this compound is prepared in the chosen solvent. The concentration will depend on the surface area of the filler and the desired surface coverage.

  • The dried filler is dispersed in the silane solution.

  • The mixture is agitated for a specified period to allow for the hydrolysis of the ethoxy groups and subsequent condensation onto the filler surface.

  • The treated filler is then filtered, washed to remove excess silane, and dried in an oven.

Composite Preparation

The treated filler is then incorporated into the polymer matrix.

Materials:

  • Polymer matrix (e.g., epoxy resin, polypropylene, silicone rubber)

  • This compound-treated filler

  • Curing agent (for thermosets)

Procedure:

  • The polymer is melted (for thermoplastics) or prepared in a liquid state (for thermosets).

  • The treated filler is gradually added to the polymer matrix under high shear mixing to ensure uniform dispersion.

  • For thermosets, the curing agent is added, and the mixture is degassed to remove entrapped air.

  • The composite is then molded into the desired shape for rheological testing.

Rheological Measurements

Dynamic oscillatory rheometry is a powerful technique to characterize the viscoelastic properties of the composites.

Equipment:

  • Rotational rheometer with parallel plate or cone-plate geometry.

Procedure:

  • Strain Sweep: A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the storage and loss moduli are independent of the applied strain. Subsequent frequency sweeps should be conducted within this LVER.

  • Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVER. This provides information on the material's behavior over a range of time scales. The storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan delta are measured as a function of frequency.

  • Temperature Sweep: A temperature sweep at a constant frequency and strain can be performed to investigate the effect of temperature on the rheological properties and to determine transitions such as the glass transition temperature.

Visualizing the Process and Interactions

To better illustrate the workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Composite Preparation cluster_Characterization Rheological Characterization Filler Inorganic Filler Treatment Surface Treatment Filler->Treatment Silane This compound Silane->Treatment Treated_Filler Treated Filler Treatment->Treated_Filler Mixing Melt Mixing / Compounding Treated_Filler->Mixing Polymer Polymer Matrix Polymer->Mixing Composite Composite Material Mixing->Composite Rheometer Rotational Rheometer Composite->Rheometer Strain_Sweep Strain Sweep Rheometer->Strain_Sweep Frequency_Sweep Frequency Sweep Strain_Sweep->Frequency_Sweep Data_Analysis Data Analysis (G', G'', η*, tan δ) Frequency_Sweep->Data_Analysis

Caption: Experimental workflow for composite preparation and rheological analysis.

Signaling_Pathway cluster_Interface Filler-Polymer Interface cluster_Interaction Enhanced Interaction cluster_Rheology Rheological Impact Filler Inorganic Filler (-OH groups) Silane This compound (Hydrolyzed) Filler->Silane Condensation Polymer Polymer Matrix (Reactive sites) Silane->Polymer Copolymerization Coupling Covalent Bonding Silane->Coupling Network Improved Network Formation Coupling->Network Viscosity Increased Viscosity Modulus Increased Modulus Network->Viscosity Network->Modulus

Safety Operating Guide

Prudent Disposal of Trivinylethoxysilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) and disposal guidelines for trivinylethoxysilane were not found. The following procedures are synthesized from information on analogous vinyl and ethoxy silane compounds. It is imperative to consult the official SDS for this compound if available and to adhere to all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As an organosilane, it is likely to be a flammable liquid and may cause irritation upon contact. This guide provides a procedural framework for its safe handling and disposal.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, nitrile or neoprene gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Precautions:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.

  • Store containers in a cool, dry, and well-ventilated area, ensuring they are tightly closed.

  • Ground and bond all containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools when handling this material.

  • Avoid contact with moisture and oxidizing agents, as a reaction may occur.

Step-by-Step Disposal Procedure

  • Waste Collection and Segregation:

    • Collect waste this compound in its original container if possible, or in a designated, compatible waste container.

    • Do not mix this compound waste with other chemical waste streams to avoid potential reactions.

    • For spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.

  • Containerization and Labeling:

    • Place the absorbed spill material or unused product into a suitable, sealable container for hazardous waste.

    • The container must be clearly labeled as "Hazardous Waste - this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in regular trash.

Quantitative Data for Analogous Silane Compounds

The following table summarizes key quantitative data for similar organosilane compounds. This information is provided for risk assessment and safe handling context.

PropertyVinyltrimethoxysilane[1]Vinyltriethoxysilane[2]Triethoxysilane[3][4]
CAS Number 2768-02-778-08-0998-30-1
Molecular Formula C5H12O3SiC8H18O3SiC6H16O3Si
Flash Point 28 °C (82.4 °F)34 °C (93.2 °F)23 °C (73.4 °F)
Boiling Point 123 °C (253.4 °F)160 - 161 °C (320 - 321.8 °F)134 °C (273.2 °F)
Specific Gravity 0.970.9030.88
Vapor Density 5.1> 15.7

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The established best practice, as outlined in this guide, is to manage it as a hazardous waste through a licensed disposal service. Laboratory-scale neutralization is not recommended without specific, validated procedures due to the potential for hazardous reactions.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Trivinylethoxysilane_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste (Unused product or spill?) start->assess spill Small Spill Management assess->spill Spill collect_waste Collect & Segregate Waste assess->collect_waste Unused Product absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb containerize Containerize & Label 'Hazardous Waste - this compound' absorb->containerize collect_waste->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Arrange for Professional Disposal (Contact EHS or Licensed Vendor) store->disposal end End: Compliant Disposal disposal->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trivinylethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trivinylethoxysilane, a flammable and potentially hazardous chemical. Adherence to these procedures is critical to minimize risk and ensure operational integrity.

Essential Safety and Handling Procedures

This compound is a flammable liquid that can cause severe eye irritation and may cause skin irritation or contact dermatitis. Inhalation of vapors may also irritate the respiratory tract.[1] Therefore, stringent safety protocols must be followed.

Operational Plan: Step-by-Step Guidance

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is properly labeled.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] The storage area should be designated for flammable liquids.[3] Containers require grounding during use to prevent static discharge.[1][2]

  • Handling and Use:

    • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood with local exhaust ventilation.[1][4]

    • Ensure an eyewash station and emergency shower are readily available in the immediate work area.[1][5]

    • Ground and bond containers and receiving equipment to prevent static electricity buildup.[2][6] Use only non-sparking tools.[2][5]

    • Avoid contact with eyes, skin, and clothing.[5] Do not breathe vapors.[1]

    • Wear the appropriate Personal Protective Equipment (PPE) at all times.

  • Spill Response: In case of a spill, sweep up the material and transfer it to a suitable container for disposal.[1]

  • Disposal: this compound should be disposed of by incineration.[1] Follow all local, state, and federal regulations for chemical waste disposal.[5]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Chemical worker's goggles.[1] A face shield is recommended for splash protection.[4][7]To protect against severe eye irritation from splashes or vapors.[1] Contact lenses should not be worn.[1][5]
Hands Rubber, neoprene, or nitrile gloves.[1]To prevent skin irritation and contact dermatitis.[1]
Respiratory NIOSH-approved organic vapor respirator if exposure exceeds Threshold Limit Value (TLV) or in case of inadequate ventilation.[1][5]To protect against respiratory tract irritation from inhaling vapors.[1]
Body Chemical-resistant clothing or coveralls.[4][5][7]To protect the body from potential splashes and spills.[7] Contaminated clothing should be laundered before reuse.[1][5]

First Aid Measures

Exposure RouteFirst Aid Protocol
Eyes Immediately flush eyes with flowing water for at least 15 minutes and seek medical attention.[1]
Skin Flush with water, then wash with soap and water.[1]
Inhalation Move the exposed individual to fresh air. Administer oxygen if needed and call a physician.[1]
Ingestion If the person is conscious, give one full cup of water to dilute the ingested material. Never give fluids or induce vomiting if the patient is unconscious or having convulsions. Seek immediate medical attention.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Trivinylethoxysilane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Contingency & Disposal prep_ppe Don Appropriate PPE prep_setup Verify Ventilation & Emergency Equipment prep_ppe->prep_setup Next handling_receive Receive & Inspect Container prep_setup->handling_receive Proceed handling_store Store in Approved Location handling_receive->handling_store Store handling_use Use in Fume Hood with Grounding handling_store->handling_use Retrieve for Use spill Spill? handling_use->spill Check for Spills handle_spill Follow Spill Protocol spill->handle_spill Yes disposal Dispose via Incineration spill->disposal No handle_spill->disposal After Cleanup decontaminate Decontaminate & Doff PPE disposal->decontaminate Final Step

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trivinylethoxysilane
Reactant of Route 2
Reactant of Route 2
Trivinylethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.